molecular formula NiAs<br>AsNi B3432476 Nickel arsenide CAS No. 27016-75-7

Nickel arsenide

Cat. No.: B3432476
CAS No.: 27016-75-7
M. Wt: 133.615 g/mol
InChI Key: UIFOTCALDQIDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nickel arsenide (NiAs) is an intermetallic compound with a characteristic hexagonal crystal structure (B8₁) that serves as a prototype for a broad family of materials, making it a subject of enduring interest in solid-state and materials chemistry research . Its structure-type is defined by a hexagonally close-packed arrangement of arsenic atoms, with nickel atoms occupying the octahedral holes, which can lead to variable stoichiometries and interesting physical properties . This compound is a key material in research areas including extractive metallurgy, where studies on nickeline ores explore sustainable bioleaching processes for nickel recovery . It is also investigated in the development of intermetallic insertion electrodes for lithium-ion batteries and serves as a structural and thermodynamic model in computational materials science through the CALPHAD method . Our product is supplied as a high-purity solid in various forms, including powder, with customizable particle sizes (e.g., 1-5 µM or 10-53 µM) and purities of 95% and above to meet specific experimental requirements . Typical packaging includes airtight, vacuum, or argon-sealed containers to ensure the stability of this air-sensitive material during storage and shipping . This product is intended For Research Use Only. It is not for human or veterinary use. All customers must complete a required declaration prior to delivery, as this product may contain substances regulated under Annex XVII of the REACH Regulation .

Properties

IUPAC Name

arsanylidynenickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/As.Ni
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFOTCALDQIDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ni]#[As]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NiAs, AsNi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name nickel(III) arsenide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067273
Record name Nickel arsenide (NiAs)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.615 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12044-65-4, 12256-33-6, 27016-75-7, 1303-13-5, 12255-80-0
Record name Maucherite (Ni11As8)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12044-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickel arsenide (Ni11As8)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12256-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickel arsenide (NiAs)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27016-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickeline (NiAs)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickel arsenide (Ni5As2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12255-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niccolite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel arsenide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012255800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel arsenide (NiAs)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027016757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel arsenide (NiAs)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel arsenide (NiAs)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel arsenide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICCOLITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A4QIT3M17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

nickel arsenide crystal structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nickel Arsenide (NiAs) Crystal Structure and Properties

Introduction

This compound (NiAs) is an intermetallic compound of nickel and arsenic, crystallizing in a prototype structure that is adopted by numerous other transition metal chalcogenides, pnictides, and antimonides.[1][2] Known historically as nickeline (or niccolite), it was initially mistaken for a copper ore due to its reddish color.[1][2][3] The NiAs structure type is of significant interest in materials science and solid-state chemistry due to the diverse and often unusual electronic and magnetic properties exhibited by compounds that adopt this arrangement.[4][5]

This technical guide provides a comprehensive overview of the this compound crystal structure, its key physical and chemical properties, and detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a detailed understanding of this important structural archetype.

Crystal Structure of this compound

The this compound structure, designated B8₁ in the Strukturbericht system, is based on a hexagonal close-packed (hcp) array of arsenic atoms, with nickel atoms occupying all the octahedral interstitial sites.[6][7][8] This arrangement results in a hexagonal crystal system with the space group P6₃/mmc.[9][10]

Unlike more ionic structures like NaCl, the NiAs structure features significant covalent and metallic bonding character.[11][12] The cations (Ni) are eclipsed along the stacking axis, a configuration that would be destabilizing in a purely ionic compound due to cation-cation repulsion.[13][14] This close packing of metal atoms is crucial for the stability of the structure and gives rise to many of its characteristic properties.[12][15]

Crystallographic Data

The fundamental crystallographic parameters for this compound are summarized below.

ParameterValueReference
Crystal System Hexagonal[3][9]
Space Group P6₃/mmc (No. 194)[9][10]
Strukturbericht Desig. B8₁[10]
Pearson Symbol hP4[10]
Lattice Parameters a = 3.60 Å[9]
b = 3.60 Å[9]
c = 5.01 Å[9]
α = 90.00°[9]
β = 90.00°[9]
γ = 120.00°[9]
Unit Cell Volume 56.33 ų[9]
Formula Units (Z) 2[16]
Atomic Coordination

In the NiAs structure, both the nickel and arsenic atoms have a coordination number of 6.[8][17] However, their coordination geometries are distinct:

  • Nickel (Ni) Coordination: Each nickel atom is surrounded by six arsenic atoms in an octahedral arrangement (NiAs₆).[9][15] Additionally, two other nickel atoms are close enough along the c-axis to suggest Ni-Ni metallic bonding interactions.[8]

  • Arsenic (As) Coordination: Each arsenic atom is coordinated to six nickel atoms, which are located at the corners of a trigonal prism (AsNi₆).[8][13][18]

This difference in coordination environments for the cation and anion sites is a key feature that distinguishes the NiAs structure from the NaCl structure, where both sites are interchangeable.[13]

G cluster_Ni Nickel (Ni) Coordination cluster_As Arsenic (As) Coordination Ni Ni As1 As Ni->As1 As2 As Ni->As2 As3 As Ni->As3 As4 As Ni->As4 As5 As Ni->As5 As6 As Ni->As6 label_Ni Octahedral (NiAs₆) As_center As Ni1 Ni As_center->Ni1 Ni2 Ni As_center->Ni2 Ni3 Ni As_center->Ni3 Ni4 Ni As_center->Ni4 Ni5 Ni As_center->Ni5 Ni6 Ni As_center->Ni6 label_As Trigonal Prismatic (AsNi₆)

Caption: Coordination environments of Nickel and Arsenic atoms in the NiAs crystal structure.

Physical and Chemical Properties

This compound exhibits a range of properties stemming from its unique crystal and electronic structure.

General Properties

The fundamental physical properties of NiAs are summarized in the table below.

PropertyValueReference
Chemical Formula NiAs[1]
Molar Mass 133.615 g/mol [1]
Appearance Copper-red solid with metallic luster[1][3]
Density 7.57 g/cm³[1]
Melting Point 968 °C (1241 K)[1]
Hardness (Mohs) 5 - 5.5[3]
Solubility in Water Nearly insoluble[1]
Electronic and Magnetic Properties

The electronic structure of NiAs and related compounds has been the subject of extensive study.[4] The close proximity of nickel atoms along the c-axis facilitates direct metal-metal interactions, leading to metallic or semi-metallic conductivity.[15] Band structure calculations are essential for understanding the magnetic ordering in NiAs-type compounds.[5][19] While bulk NiAs itself is not ferromagnetic, many compounds with the NiAs structure, such as MnAs and FeS, exhibit complex magnetic behaviors.[4][10]

Recent research has explored the use of NiAs nanocrystals as electrocatalysts for water splitting reactions.[20][21] In the alkaline Oxygen Evolution Reaction (OER), NiAs nanocrystals act as a pre-catalyst, transforming superficially into an active nickel oxy/hydroxide species.[20][22] For the Hydrogen Evolution Reaction (HER), these nanocrystals have shown high activity among transition metal arsenides, although stability remains a challenge.[20][21]

Thermal Stability

This compound has a relatively high melting point of 968 °C.[1] However, its stability can be influenced by stoichiometry and the presence of other elements. For instance, in thin-film applications like nickel silicide (NiSi) contacts in microelectronics, thermal stability is a critical issue where agglomeration can occur at elevated temperatures.[23][24] While not directly about NiAs, these studies highlight that the thermal behavior of related nickel compounds is a key area of research.

Toxicity and Biological Relevance

This compound is a highly toxic compound and is classified as a known human carcinogen.[1] Historically, miners exposed to nickeline ore suffered from severe lung damage, an observation that contributed to the early understanding of nickel toxicity.[1] Uncontrolled decomposition can release other toxic nickel compounds.[1] This toxicity is a critical consideration for handling and for any potential biological or medical applications.

Experimental Protocols

Synthesis of this compound Nanocrystals

A common method for producing high-quality, size-controlled NiAs nanocrystals is through colloidal synthesis. The following protocol is adapted from the work of Bellato et al.[25]

Reagents and Materials:

  • Nickel(II) chloride (NiCl₂, 98%)

  • 1-octadecene (ODE, 97%)

  • Trioctylphosphine (TOP, 97%)

  • Tris(dimethylamino)arsine (B1606909) (99%)

  • Standard Schlenk line apparatus

  • Inert atmosphere glovebox

Procedure:

  • Preparation of Nickel Precursor Solution: In a 25 mL flask, combine 0.4 mmol of NiCl₂, 6 mL of ODE, and 3 mL of TOP.

  • Degassing: Connect the flask to a Schlenk line and degas the solution under vacuum for 2 hours at 120 °C to remove water and oxygen.

  • Heating: Switch the atmosphere to argon and heat the solution to 250 °C.

  • Preparation of Arsenic Precursor: Inside an inert atmosphere glovebox, prepare a solution of 0.4 mmol of tris(dimethylamino)arsine in 0.5 mL of TOP.

  • Injection: Swiftly inject the arsenic precursor solution into the hot nickel precursor solution in the reaction flask.

  • Growth and Isolation: Allow the reaction to proceed for a set time to grow the nanocrystals. The resulting trioctylphosphine-capped NiAs nanoplatelets can then be isolated and purified through standard solvent/antisolvent precipitation methods.

Characterization Methods

The structure, composition, and morphology of synthesized NiAs are typically confirmed using a suite of analytical techniques.

  • X-ray Diffraction (XRD): Used to confirm the crystal structure and phase purity of the material. The resulting diffraction pattern is compared with standard patterns for hexagonal NiAs (e.g., ICSD 611040).[21]

  • Transmission Electron Microscopy (TEM): Bright-field (BF-TEM) and High-Resolution (HRTEM) imaging are used to determine the size, shape, and morphology of nanocrystals.[21] HRTEM can also resolve the crystal lattice fringes, confirming the crystalline nature.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to determine the elemental composition and oxidation states of nickel and arsenic on the material's surface.[21]

G start Start: Reagent Preparation precursor_prep Prepare Ni Precursor: NiCl₂, ODE, TOP in flask start->precursor_prep degas Degas Mixture (120°C, 2h, vacuum) precursor_prep->degas heat Heat under Argon (250°C) degas->heat inject Swift Injection of As Precursor heat->inject as_prep Prepare As Precursor (in Glovebox) as_prep->inject growth Nanocrystal Growth inject->growth purify Isolation & Purification growth->purify xrd XRD (Crystal Structure) purify->xrd tem TEM / HRTEM (Morphology, Size) purify->tem xps XPS (Composition) purify->xps end_node End: Characterized NiAs

References

An In-depth Technical Guide to the Fundamental Physical and Chemical Properties of Nickel Arsenide (NiAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nickel Arsenide (NiAs) is an intermetallic compound of significant interest, primarily as the archetype for the B8₁ crystal structure adopted by numerous transition metal chalcogenides, pnictides, and alloys. This document provides a comprehensive technical overview of the fundamental physical and chemical properties of NiAs, including its crystallographic, electronic, magnetic, thermal, and mechanical characteristics. Detailed experimental protocols for the characterization of these properties are presented, alongside a critical discussion of its chemical reactivity and significant toxicity. This guide is intended to serve as a core reference for researchers in materials science and to inform drug development professionals of the material's hazards and characteristics.

General and Crystallographic Properties

This compound is a reddish, metallic solid naturally occurring as the mineral nickeline (formerly niccolite).[1] It is a key compound in the Ni-As binary system and has been the subject of extensive study due to its unique structural and physical properties.[2]

Crystal Structure

NiAs crystallizes in the hexagonal system and is the prototype for the B8₁ structure type.[3] The structure consists of a hexagonal close-packed (hcp) sublattice of arsenic atoms, with nickel atoms occupying all of the octahedral interstitial sites.[2] This arrangement results in a layered structure with a stacking sequence of ABACABAC.[3]

The coordination environment is a defining feature. Each nickel atom is octahedrally coordinated to six arsenic atoms. Concurrently, each arsenic atom is coordinated to six nickel atoms, forming a trigonal prismatic geometry. Unlike more ionic structures like NaCl, the cation and anion sites in NiAs are not interchangeable.[3] This bonding arrangement suggests a degree of covalent character.

Figure 1: Coordination environments in the NiAs crystal structure.

Table 1: General and Crystallographic Properties of NiAs

Property Value Reference(s)
Chemical Formula NiAs [1]
Molar Mass 133.615 g/mol [1]
Appearance Red solid [1]
Density (Calculated) 7.88 g/cm³ [3]
Density (Experimental) 7.57 g/cm³ [1]
Crystal System Hexagonal [3]
Space Group P6₃/mmc (No. 194) [3]
Lattice Parameters (a, c) 3.60 Å, 5.01 Å [3]
Unit Cell Volume 56.33 ų [3]

| Ni-As Bond Length | 2.43 Å |[3] |

Physical Properties

The physical properties of NiAs are dictated by its unique crystal and electronic structure. While it is a stoichiometric compound, homogeneity can range from NiAs to Ni₀.₉₅As.[2]

Electronic and Magnetic Properties

NiAs is a metallic conductor with no electronic band gap.[3] Its magnetic behavior is complex; theoretical calculations based on the itinerant electron model are used to describe its properties.[2] While bulk NiAs is generally considered non-magnetic or weakly paramagnetic, related NiAs-type compounds exhibit a range of magnetic orderings, including ferromagnetism and antiferromagnetism.[2][3]

Table 2: Electronic and Magnetic Properties of NiAs

Property Value Reference(s)
Band Gap 0.00 eV (Metallic) [3]
Magnetic Ordering Non-magnetic / Paramagnetic [3]
Total Magnetization 0.00 µB/f.u. [3]
Electrical Resistivity Varies with stoichiometry and temperature

| Magnetic Susceptibility | Positive (Paramagnetic), temperature-dependent |[4][5] |

Thermal and Mechanical Properties

Quantitative data on the thermal and mechanical properties of pure, bulk NiAs is sparse in the literature, often being inferred from data on nickel, nickel alloys, or other arsenide compounds. The available data points to a material with a high melting point, but its mechanical characteristics like hardness and modulus are not well-documented.

Table 3: Thermal and Mechanical Properties of NiAs

Property Value Reference(s)
Melting Point 968 °C (1241 K) [1]
Thermal Conductivity No specific data available for NiAs
Specific Heat Capacity No specific data available for NiAs
Young's Modulus No specific data available for NiAs

| Vickers Hardness | No specific data available for NiAs | |

Note: For reference, pure Nickel has a Young's Modulus of ~200 GPa, a specific heat of ~444 J/kg·K, and a thermal conductivity of ~91 W/m·K.[6] These values should not be taken as representative for NiAs.

Chemical Properties and Reactivity

Synthesis

This compound can be synthesized by the direct combination of the constituent elements at elevated temperatures.[1] The reaction is typically carried out in an inert atmosphere or vacuum to prevent oxidation. Ni(s) + As(s) → NiAs(s)

Single crystals can be grown using methods such as vapor transport.[2] Solid-state synthesis, involving the thorough grinding of precursors followed by annealing, is also a viable method.[7]

Stability and Reactivity

NiAs is a stable compound but can decompose under uncontrolled conditions, potentially forming other toxic nickel compounds.[1] It is nearly insoluble in water.[1]

Toxicology and Safety

Crucially for the target audience, NiAs is highly toxic and is classified as a human carcinogen. [1] Historical accounts from 16th-century miners link the inhalation of dust from nickeline ore to severe lung damage.[1] It is imperative that this material is handled with extreme caution, using appropriate personal protective equipment (PPE) in a controlled environment.

Table 4: Toxicological Data for NiAs

Property Value Reference(s)
GHS Hazard Statements H317 (May cause an allergic skin reaction) [1]
H350i (May cause cancer by inhalation) [1]
H372 (Causes damage to organs through prolonged exposure) [1]
H410 (Very toxic to aquatic life with long lasting effects) [1]

| Acute Oral LD₅₀ (rats) | ~6000 mg/kg |[1] |

Experimental Characterization Protocols

Accurate characterization of NiAs requires standardized experimental procedures. The following sections detail the methodologies for determining its key properties.

Structural Analysis: X-ray Diffraction (XRD)

XRD is the primary technique for phase identification and crystal structure determination of crystalline materials like NiAs.[8]

Methodology:

  • Sample Preparation: A small amount of the NiAs material is finely ground into a homogenous powder to ensure random orientation of the crystallites.

  • Mounting: The powder is packed into a sample holder, ensuring a flat, level surface.

  • Data Acquisition: The sample is placed in a diffractometer. Monochromatic X-rays (commonly Cu Kα, λ = 1.5418 Å) are generated and directed at the sample.[8] The sample and detector are rotated, and the intensity of the diffracted X-rays is recorded as a function of the diffraction angle (2θ).[8]

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to determine the lattice parameters via Bragg's Law (nλ = 2d sinθ).[9] The full pattern is compared to databases (like the Powder Diffraction File) for phase identification.[8] Rietveld refinement can be used for a detailed structural solution.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis grind Grind Sample to Fine Powder mount Mount Powder on Holder grind->mount Homogenize xray Generate Monochromatic X-rays mount->xray diffract Irradiate Sample & Rotate (goniometer) xray->diffract detect Record Diffracted Intensity vs. 2θ diffract->detect plot Generate Diffraction Pattern detect->plot phase_id Phase Identification (Database Comparison) plot->phase_id refine Rietveld Refinement (Lattice Parameters) plot->refine

Figure 2: Experimental workflow for Powder X-ray Diffraction (XRD).

Electronic Properties: Four-Probe Electrical Resistivity

The four-point collinear probe method is a standard technique for accurately measuring the electrical resistivity of semiconductor and metallic materials, minimizing errors from contact resistance.[10]

Methodology:

  • Sample Preparation: A sample of NiAs with a flat, polished surface is prepared. The sample dimensions (especially thickness) must be accurately measured.

  • Probe Contact: A four-probe head, consisting of four equally spaced, spring-loaded tungsten tips, is brought into contact with the sample surface.

  • Measurement: A constant DC current (I) is passed through the two outer probes. A high-impedance voltmeter is used to measure the potential difference (V) across the two inner probes.[11]

  • Calculation:

    • The resistance (R) is calculated using Ohm's Law: R = V/I.

    • The bulk resistivity (ρ) is then calculated using the formula: ρ = (V/I) * 2πs * F, where 's' is the probe spacing and 'F' is a geometric correction factor that accounts for the sample thickness and lateral dimensions relative to the probe spacing.[12]

G cluster_setup Setup cluster_measure Measurement cluster_calc Calculation prep Prepare Flat Sample Surface contact Place 4-Probe Head on Sample prep->contact apply_I Apply Current (I) (Outer Probes) contact->apply_I measure_V Measure Voltage (V) (Inner Probes) apply_I->measure_V calc_R Calculate Resistance R = V / I measure_V->calc_R calc_rho Calculate Resistivity (ρ) ρ = R * 2πs * F calc_R->calc_rho

Figure 3: Workflow for the Four-Probe Electrical Resistivity measurement.

Other Characterization Techniques
  • Magnetic Susceptibility: Measured using techniques like a Gouy balance or a Superconducting Quantum Interference Device (SQUID) magnetometer.[5][13] These methods measure the force exerted on the sample by a magnetic field gradient, which is proportional to its susceptibility.[13]

  • Thermal Analysis (DSC/DTA): Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) can be used to determine melting points and other phase transition temperatures.[14][15] In DSC, the difference in heat flow required to increase the temperature of the sample and a reference is measured as a function of temperature.[15]

  • Mechanical Hardness (Vickers): Microindentation hardness testing, following standards like ASTM E384, can be used.[16] A diamond indenter of a specific pyramidal geometry is pressed into a polished surface of the material with a known force. The diagonals of the resulting indentation are measured optically to calculate the hardness value.[16][17]

References

Theoretical and Computational Insights into Nickel Arsenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structural, Electronic, and Magnetic Properties of NiAs for Researchers and Scientists.

Nickel Arsenide (NiAs) is a fascinating intermetallic compound that has garnered significant attention in materials science due to its unique crystal structure and intriguing physical properties. Serving as the archetype for a large class of compounds with the NiAs-type (B8₁) structure, it exhibits properties ranging from metallic conductivity to complex magnetic ordering. This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in elucidating the core characteristics of NiAs, tailored for researchers, scientists, and professionals in materials and drug development who may encounter similar structures or require a deep understanding of intermetallic compounds.

Crystal and Electronic Structure

This compound crystallizes in the hexagonal space group P6₃/mmc (No. 194).[1] In this structure, the arsenic atoms form a hexagonal close-packed (hcp) sublattice, while the nickel atoms occupy all the octahedral interstitial sites.[2] This arrangement results in a trigonal prismatic coordination of six nickel atoms around each arsenic atom, and an octahedral coordination of six arsenic atoms around each nickel atom.[1][3]

First-principles calculations, predominantly based on Density Functional Theory (DFT), have been pivotal in understanding the electronic properties of NiAs. These studies consistently show that NiAs is metallic, with no band gap at the Fermi level. The density of states (DOS) near the Fermi level is primarily composed of Ni 3d orbitals, indicating their crucial role in the compound's electronic and magnetic behavior.

Table 1: Calculated Structural and Electronic Properties of Hexagonal NiAs

PropertyTheoretical ValueComputational Method
Lattice Parameter (a)3.619 ÅDFT-GGA
Lattice Parameter (c)5.044 ÅDFT-GGA
Ni-As Bond Length2.43 ÅDFT
Band Gap0 eV (Metallic)DFT-PBE

Note: Theoretical values are often calculated at 0 K and may vary slightly between different computational approaches and exchange-correlation functionals.[4]

The visualization of the NiAs crystal structure highlights the interconnected polyhedra that form the lattice.

G Fig. 1: NiAs Crystal Structure (B8₁ type) cluster_unit_cell Unit Cell cluster_Ni Ni Coordination (Octahedral) cluster_As As Coordination (Trigonal Prismatic) Ni1 Ni As1 As Ni1->As1 As2 As Ni1->As2 As3 As Ni1->As3 Ni2 Ni Ni2->As2 As4 As Ni2->As4 As1->Ni2 As3->Ni2 Ni_center Ni As_top As Ni_center->As_top As_bottom As Ni_center->As_bottom As_left As Ni_center->As_left As_right As Ni_center->As_right As_center As Ni_tl Ni As_center->Ni_tl Ni_tr Ni As_center->Ni_tr Ni_bl Ni As_center->Ni_bl Ni_br Ni As_center->Ni_br

A simplified 2D representation of the NiAs structure and coordination.

Magnetic Properties

Computational studies have been essential in confirming the magnetic ground state of NiAs. Theoretical models predict a helimagnetic (or screw-type) antiferromagnetic ordering.[5] In this configuration, the magnetic moments of the nickel atoms are aligned ferromagnetically within the basal planes, but the orientation of these moments rotates from one plane to the next along the c-axis. First-principles calculations can determine the magnetic moment on the nickel atoms and the exchange interactions that lead to this complex magnetic structure.[5][6]

Table 2: Calculated Magnetic Properties of NiAs

PropertyTheoretical ValueComputational Method
Magnetic OrderingAntiferromagnetic (Helimagnetic)DFT, Spin-polarized
Magnetic Moment on Ni~0.6 - 0.7 µB/atomDFT+U, GGA
Exchange Integral (J)Varies with directionFirst-principles

Note: The exact magnetic moment can be sensitive to the choice of computational parameters, such as the Hubbard U correction (DFT+U), which accounts for strong electron correlation in the Ni 3d orbitals.[7]

Phase Stability and Transitions

While NiAs is stable under ambient conditions, computational studies have explored its behavior under high pressure and temperature. These simulations can predict potential phase transitions to other crystal structures. For instance, theoretical calculations have investigated the transition from the hexagonal NiAs-type structure to an orthorhombic MnP-type structure, which involves a distortion of the lattice.[8] Such studies provide critical insights into the material's stability and potential synthesis of new phases under non-ambient conditions.[8][9]

G Fig. 2: Pressure-Induced Phase Transition Pathway A Hexagonal NiAs (B8₁) Low Pressure B Lattice Distortion (Atomic Displacements) A->B Increase Pressure C Orthorhombic MnP-type High Pressure B->C Structural Relaxation

Logical flow of a pressure-induced phase transition in NiAs.

Computational Methodologies: A Protocol Overview

The theoretical investigation of NiAs predominantly relies on Density Functional Theory (DFT).[10] A typical computational workflow is essential for achieving accurate and reproducible results.

Protocol for a Standard DFT Calculation of NiAs:

  • Structure Definition:

    • Obtain the crystallographic information file (CIF) for NiAs (Space Group P6₃/mmc, No. 194).[1]

    • Define the lattice parameters and atomic positions in the input file for the DFT software.

  • Computational Parameters Selection:

    • Software: Quantum ESPRESSO, VASP, SIESTA, or Gaussian are commonly used.[11][12][13]

    • Pseudopotentials/Basis Sets: Select appropriate pseudopotentials for Ni and As to represent the core electrons. For plane-wave codes, a kinetic energy cutoff for the wavefunctions (e.g., 40-50 Ry) and charge density must be established through convergence tests.[7]

    • Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is a standard choice. For more accurate treatment of electron correlation in Ni's 3d shell, a DFT+U approach may be necessary.[4]

    • k-point Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of the grid (e.g., 8x8x6) must be tested for convergence of the total energy.

  • Execution of Calculations:

    • Structural Relaxation: Perform a full relaxation of both the lattice parameters and atomic positions to find the minimum energy structure.

    • Self-Consistent Field (SCF) Calculation: Run a high-precision SCF calculation on the relaxed structure to obtain the ground-state electronic density and total energy.

    • Property Calculations: Use the ground-state results for post-processing to calculate the density of states (DOS), band structure, magnetic moments, and phonon dispersions.[14]

  • Data Analysis:

    • Analyze the output files to extract total energies, forces, stresses, electronic band structures, and magnetic moments.

    • Visualize the results using tools like VESTA, XCrySDen, or custom scripts.

G Fig. 3: Standard DFT Workflow for NiAs A 1. Define Input Structure (CIF, Lattice Parameters) B 2. Set Parameters (Functional, Cutoff, k-points) A->B C 3. Structural Relaxation (vc-relax) B->C D 4. Self-Consistent Field (SCF) (scf calculation) C->D E 5. Property Calculation (bands, dos, nscf) D->E F 6. Analysis & Visualization E->F

A typical workflow for performing DFT calculations on NiAs.

Relevance and Future Directions

The theoretical and computational study of NiAs provides a fundamental framework for understanding a wide range of materials with the B8₁ structure. The insights into its metallic nature and complex magnetism are crucial for applications in spintronics and magnetic materials. For drug development professionals, while NiAs itself is not a therapeutic agent, understanding the structural and electronic properties of intermetallic compounds is relevant for the design of biocompatible alloys for medical devices and for understanding the toxicology of metal-based nanoparticles.

Future computational work will likely focus on the effects of doping, defects, and surface properties on the behavior of NiAs, further bridging the gap between theoretical predictions and experimental realities. Advanced methods beyond standard DFT will also be crucial for capturing more subtle electronic correlation effects and exploring excited-state properties.

References

The Nickel Arsenide (NiAs) Structure Type: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nickel Arsenide (NiAs) crystal structure type and its derivatives. This structural family, of significant interest in solid-state chemistry and materials science, exhibits a range of fascinating physical and chemical properties. This document delves into the crystallographic details, synthesis methodologies, and characterization techniques pertinent to these materials, with a particular focus on their potential, though still emerging, relevance in biomedical applications.

The Core NiAs Structure: A Detailed Look

The this compound (NiAs) structure, designated as B8₁ in the Strukturbericht system, is a common arrangement for a variety of transition metal pnictides and chalcogenides. It crystallizes in the hexagonal space group P6₃/mmc (No. 194).

A defining feature of the NiAs structure is the hexagonal close-packed (hcp) arrangement of the arsenic (anion) sublattice. The nickel (cation) atoms occupy all of the octahedral interstitial sites within this hcp framework. This arrangement leads to distinct coordination environments for the cation and anion. Each nickel atom is octahedrally coordinated to six arsenic atoms, while each arsenic atom is surrounded by six nickel atoms in a trigonal prismatic geometry. This trigonal prismatic coordination of the anion is a direct consequence of the cation filling all octahedral holes in the hcp anion lattice.

The face-sharing of the NiAs₆ octahedra along the c-axis results in relatively short Ni-Ni distances, leading to significant metal-metal interactions along this crystallographic direction. This feature is crucial in determining the electronic and magnetic properties of many NiAs-type compounds.

Crystallographic Data of NiAs

The crystallographic data for this compound provides the fundamental parameters for understanding its structure.

Parameter Value
Formula NiAs
Crystal System Hexagonal
Space Group P6₃/mmc (No. 194)
Lattice Parameters a = 3.60 Å, c = 5.01 Å
Unit Cell Volume 56.33 ų
Wyckoff Positions Ni at 2a (0, 0, 0), As at 2c (1/3, 2/3, 1/4)
Ni-As Bond Length 2.43 Å

Derivatives of the NiAs Structure

The NiAs structure type serves as a parent structure for several important derivatives. These derivatives often arise from ordered or disordered vacancies, or the filling of additional interstitial sites. The most common derivatives are the CdI₂ and Ni₂In structure types.

The relationship between these structures can be understood by considering the occupancy of the metal sites within the hcp anion sublattice.

NiAs_Derivatives NiAs NiAs (B8₁) Full Occupancy of Octahedral Sites (T) CdI2 CdI₂ (C6) Half Occupancy of Octahedral Sites (T) NiAs->CdI2 Removal of half of T-site cations Ni2In Ni₂In (B8₂) Full Occupancy of Octahedral (T) & Trigonal Bipyramidal (T') Sites NiAs->Ni2In Filling of T'-site interstices

Fig. 1: Relationship between NiAs, CdI₂, and Ni₂In structures.
The CdI₂ Structure Type

The Cadmium Iodide (CdI₂) structure can be considered a "deficient" version of the NiAs structure. In the CdI₂ type, only half of the octahedral sites within the hcp anion sublattice are occupied by cations, typically in alternating layers. This leads to a layered structure with strong intra-layer bonding and weak van der Waals forces between the layers.

The Ni₂In Structure Type

The Nickel Indium (Ni₂In) structure is an "interstitial" derivative of the NiAs structure. In addition to the full occupancy of the octahedral sites (as in NiAs), the trigonal bipyramidal interstitial sites are also occupied by metal atoms. This results in a higher metal-to-nonmetal ratio.

Quantitative Data for NiAs Derivatives

The following table summarizes the crystallographic data for some common compounds that adopt the NiAs or related structures.

Compound Structure Type Space Group Lattice Parameters (a, c) in Å Wyckoff Positions (Metal, Nonmetal)
FeS NiAsP6₃/mmc3.44, 5.88Fe at 2a (0,0,0), S at 2c (1/3,2/3,1/4)
CoS NiAsP6₃/mmc3.37, 5.16Co at 2a (0,0,0), S at 2c (1/3,2/3,1/4)
MnAs NiAsP6₃/mmc3.72, 5.70Mn at 2a (0,0,0), As at 2c (1/3,2/3,1/4)

Synthesis and Characterization

Materials with the NiAs structure type are typically synthesized using solid-state reactions at high temperatures. The characterization of these materials heavily relies on powder X-ray diffraction (XRD) coupled with Rietveld refinement.

Experimental Protocol: Solid-State Synthesis of MnAs

This protocol provides a general procedure for the synthesis of Manganese Arsenide (MnAs), a representative compound with the NiAs structure.

Materials and Equipment:

  • High-purity manganese powder (99.9%)

  • High-purity arsenic powder (99.99%)

  • Quartz ampoule

  • Tube furnace with temperature controller

  • Inert atmosphere glovebox

  • Agate mortar and pestle

Procedure:

  • Stoichiometric Weighing: Inside an inert atmosphere glovebox, weigh stoichiometric amounts of manganese and arsenic powders.

  • Grinding: Thoroughly grind the powders together using an agate mortar and pestle to ensure homogeneous mixing.

  • Encapsulation: Transfer the mixed powder into a clean quartz ampoule. Evacuate the ampoule to a pressure of approximately 10⁻³ torr and seal it.

  • Heating Profile:

    • Place the sealed ampoule in a tube furnace.

    • Slowly heat the furnace to 400 °C over 10 hours and hold at this temperature for 24 hours. This initial low-temperature step is crucial to control the vapor pressure of arsenic.

    • Increase the temperature to 800 °C over 10 hours and hold for 48 hours to ensure complete reaction.

    • Slowly cool the furnace to room temperature over 24 hours.

  • Homogenization: After cooling, open the ampoule in the glovebox. Grind the product to a fine powder for subsequent characterization.

solid_state_synthesis start Start weigh Weigh Stoichiometric Precursors (Mn, As) start->weigh grind1 Homogeneously Mix and Grind weigh->grind1 seal Seal in Evacuated Quartz Ampoule grind1->seal heat Controlled Heating (e.g., to 800°C) seal->heat cool Slow Cooling to Room Temperature heat->cool grind2 Grind Final Product cool->grind2 characterize Characterization (XRD) grind2->characterize

Fig. 2: Workflow for solid-state synthesis of NiAs-type compounds.
Characterization: Powder X-ray Diffraction and Rietveld Refinement

Powder XRD is the primary technique for phase identification and structural analysis of NiAs-type compounds. Rietveld refinement is a powerful method used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental data.[1][2][3]

Experimental Details:

  • Sample Preparation: A finely ground powder of the synthesized material is packed into a sample holder.

  • Data Collection: The XRD pattern is collected using a diffractometer, typically with Cu Kα radiation. Data is collected over a wide 2θ range (e.g., 20-100°) with a small step size.

  • Rietveld Refinement:

    • The refinement process is performed using specialized software (e.g., GSAS, FullProf).

    • An initial structural model, including the space group, lattice parameters, and atomic positions for the expected NiAs-type phase, is used as a starting point.

    • The refinement proceeds by minimizing the difference between the observed and calculated diffraction profiles.

    • Parameters refined include: scale factor, background coefficients, zero-point error, lattice parameters, atomic coordinates, and peak profile parameters.

    • The quality of the fit is assessed by goodness-of-fit indicators (e.g., χ²).

Relevance to Drug Development

While direct applications of NiAs-type compounds in drug development are not yet established, the broader field of inorganic nanoparticles is of significant interest for drug delivery and therapeutic applications. The unique physicochemical properties of inorganic nanomaterials, such as their stability, tunable size and shape, and large surface area-to-volume ratio, make them promising candidates for advanced drug delivery systems.[4][5][6]

Inorganic nanoparticles can be functionalized to target specific cells or tissues, thereby increasing the efficacy of therapeutic agents and reducing systemic side effects.[7] Iron oxide nanoparticles, for instance, have been investigated for targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI).[8] The magnetic properties of some NiAs-type materials could potentially be exploited in similar theranostic applications.

Furthermore, the study of inorganic structures like NiAs provides fundamental insights into coordination chemistry and solid-state interactions that can inform the design of novel inorganic drug carriers and therapeutic agents. The development of synthetic methodologies for controlling the size, shape, and surface chemistry of these materials at the nanoscale is a crucial area of research that may bridge the gap between fundamental materials science and practical applications in medicine.[6]

drug_delivery_pathway nanoparticle Inorganic Nanoparticle (e.g., NiAs-type) functionalization Surface Functionalization nanoparticle->functionalization drug_loading Drug Loading functionalization->drug_loading targeting Targeting Ligand Attachment functionalization->targeting delivery_vehicle Targeted Drug Delivery Vehicle drug_loading->delivery_vehicle targeting->delivery_vehicle cellular_uptake Cellular Uptake (e.g., Endocytosis) delivery_vehicle->cellular_uptake drug_release Controlled Drug Release cellular_uptake->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Fig. 3: Conceptual pathway for inorganic nanoparticles in drug delivery.

Conclusion

The this compound structure type and its derivatives represent a rich family of materials with diverse and tunable properties. A thorough understanding of their crystallography, synthesis, and characterization is essential for harnessing their potential in various scientific and technological fields. While their direct application in drug development is still in its infancy, the ongoing research into inorganic nanomaterials for biomedical applications provides a strong impetus for further investigation into NiAs-type compounds and their potential role in the future of medicine. The detailed experimental and structural information provided in this guide serves as a valuable resource for researchers venturing into this exciting area of materials science.

References

An In-depth Technical Guide to the Coordination Environment and Bonding in Nickel Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination environment and bonding in nickel arsenide (NiAs). The information is compiled from various scientific sources and is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this inorganic compound.

Crystal Structure and Coordination Environment

This compound crystallizes in the hexagonal space group P6₃/mmc.[1] The arsenic atoms form a hexagonal close-packed (hcp) sublattice, with the nickel atoms occupying all of the octahedral interstitial sites. This arrangement results in a unique coordination environment for both the nickel and arsenic atoms.

Nickel (Ni) Coordination: Each nickel atom is octahedrally coordinated to six arsenic atoms.[1][2] These NiAs₆ octahedra share faces with each other, forming columns along the c-axis of the crystal lattice. This face-sharing brings the nickel atoms in close proximity, leading to significant Ni-Ni interactions.[3]

Arsenic (As) Coordination: Each arsenic atom is coordinated to six nickel atoms, which are arranged at the vertices of a trigonal prism.[2][4] This trigonal prismatic coordination for the anion is a defining feature of the NiAs structure type.[4]

The overall coordination in this compound can be described as (6,6), where both the cation (Ni) and the anion (As) have a coordination number of six.[5]

Bonding in this compound

The bonding in this compound is complex, exhibiting a combination of covalent, metallic, and ionic characteristics. It is not a simple ionic compound. The structure is primarily adopted by compounds with covalent and polar covalent bonding, typically involving "soft" anions like S, Se, P, and As.[4][6]

The significant overlap between the nickel d-orbitals along the c-axis, due to the face-sharing of the NiAs₆ octahedra, leads to the formation of metallic bonds.[3] This metallic character is responsible for the electrical conductivity observed in NiAs. The Ni-As bonds themselves have a significant covalent character. This mixed bonding character is crucial for understanding the electronic and magnetic properties of this compound.

Quantitative Structural Data

The structural parameters of this compound have been determined through X-ray diffraction studies. The following tables summarize the key quantitative data.

ParameterValueReference
Crystal SystemHexagonal[1]
Space GroupP6₃/mmc[1]
a3.60 Å[1]
b3.60 Å[1]
c5.01 Å[1]

Table 1: Crystallographic Data for this compound.

BondBond Length
Ni-As2.43 Å
Ni-Ni2.51 Å

Table 2: Interatomic Distances in this compound.

Experimental Protocols

Synthesis of this compound Nanocrystals (Colloidal Method)

This protocol describes the synthesis of trioctylphosphine-capped NiAs nanoplatelets.[1]

Materials:

Procedure:

  • In a 25 mL flask, a solution containing 0.4 mmol of NiCl₂, 6 mL of ODE, and 3 mL of TOP is prepared.

  • The solution is degassed for 2 hours at 120 °C under vacuum using a standard Schlenk line.

  • After complete degassing, the atmosphere is switched to argon (Ar), and the solution is heated to 250 °C.

  • A solution containing 0.4 mmol of tris(dimethylamino)arsine in 0.5 mL of TOP, prepared under inert conditions (e.g., in a glovebox), is swiftly injected into the reaction flask.

  • The reaction proceeds, leading to the formation of NiAs nanocrystals.

Characterization by X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of this compound.

General Procedure:

  • Sample Preparation: A fine powder of the this compound sample is prepared. For bulk samples, a representative portion is ground to a fine powder. For nanocrystals, the purified product is used. The powder is then mounted on a sample holder.

  • Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. The instrument is calibrated using a standard reference material.

  • Data Collection: The XRD pattern is recorded over a 2θ range appropriate for observing the characteristic diffraction peaks of NiAs (e.g., 20° to 80°).

  • Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the hexagonal NiAs phase. The lattice parameters can be refined from the positions of the diffraction peaks.

Visualizations

The following diagrams illustrate the key structural features of this compound.

Caption: Hexagonal unit cell of this compound.

Ni_Coordination cluster_As Ni Ni As1 As Ni->As1 As2 As Ni->As2 As3 As Ni->As3 As4 As Ni->As4 As5 As Ni->As5 As6 As Ni->As6

Caption: Octahedral coordination of Nickel.

Caption: Trigonal prismatic coordination of Arsenic.

Layer_Stacking A1 As Layer (A) Ni_AB Ni in Octahedral Holes A1->Ni_AB B1 As Layer (B) Ni_BA Ni in Octahedral Holes B1->Ni_BA A2 As Layer (A) Ni_AB->B1 Ni_BA->A2

Caption: Stacking of As layers with Ni in octahedral holes.

References

Unveiling the Electronic Landscape: A Technical Guide to the Band Structure of Nickel Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Nickel arsenide (NiAs), a naturally occurring mineral known as nickeline, possesses a unique crystal and electronic structure that has garnered significant interest in materials science.[1][2] Its properties as a crystalline solid and semiconductor make it a subject of investigation for applications in photo optics and potentially as a catalyst.[3] This technical guide provides a comprehensive overview of the electronic band structure of this compound, detailing the theoretical and experimental methodologies used for its investigation. This document is intended to serve as a core reference for researchers and professionals engaged in materials science and related fields.

Crystal Structure of this compound

This compound crystallizes in the hexagonal P6₃/mmc space group.[4] The structure is characterized by a hexagonal close-packed (hcp) array of arsenic atoms, with nickel atoms occupying all of the octahedral interstitial sites.[5] This arrangement results in a unique coordination environment where each nickel atom is surrounded by six arsenic atoms in an octahedral geometry, and each arsenic atom is coordinated to six nickel atoms in a trigonal prismatic arrangement.[2] This face-sharing of NiAs₆ octahedra along the c-axis leads to significant metal-metal interactions, a key factor influencing its electronic properties.[2]

Property Value
Crystal SystemHexagonal
Space GroupP6₃/mmc (No. 194)
Lattice Parametersa = 3.60 Å, c = 5.01 Å
Ni-As Bond Length2.43 Å
Ni Coordination6 (Octahedral)
As Coordination6 (Trigonal Prismatic)

Table 1: Crystallographic Data for this compound.[4]

Theoretical Investigation of the Electronic Band Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][6] It is routinely employed to calculate the band structure and density of states (DOS) of materials like this compound.

DFT Calculation Protocol

A typical DFT calculation for the electronic band structure of NiAs involves a multi-step process, often performed using software packages like VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.

  • Geometry Optimization: The first step is to optimize the crystal structure of NiAs. This involves relaxing the atomic positions and lattice parameters to find the lowest energy configuration.

  • Self-Consistent Field (SCF) Calculation: With the optimized structure, a self-consistent field calculation is performed to determine the ground-state electron density. This is typically done using a generalized gradient approximation (GGA) functional, such as the Perdew-Burke-Ernzerhof (PBE) functional. For more accurate band gap calculations, a hybrid functional like HSE06 may be employed.[3]

  • Band Structure Calculation: A non-self-consistent calculation is then performed along high-symmetry paths in the Brillouin zone to determine the electronic band structure.

  • Density of States (DOS) Calculation: The DOS, which represents the number of available electronic states at each energy level, is also calculated. This provides insight into the contributions of different atomic orbitals to the electronic bands.[7]

DFT_Workflow cluster_prep Structure Definition cluster_calc DFT Calculation cluster_analysis Analysis A Define NiAs Crystal Structure (Lattice Parameters, Atomic Positions) B Geometry Optimization (Relax Atomic Positions) A->B C Self-Consistent Field (SCF) Calculation (Determine Ground-State Electron Density) B->C D Non-Self-Consistent Calculation (Band Structure & DOS) C->D E Plot Band Structure D->E F Plot Density of States (DOS) D->F

Figure 1: A simplified workflow for DFT calculations of the electronic band structure.
Calculated Electronic Band Structure of NiAs

Based on DFT calculations from the Materials Project, this compound is predicted to be a semimetal with a band gap of 0.00 eV.[4] The calculated band structure and density of states indicate significant hybridization between the Ni 3d and As 4p orbitals near the Fermi level. It is important to note that semi-local DFT calculations can underestimate bandgaps.[8]

Calculated Property Value Source
Band Gap0.00 eVMaterials Project[4]
Formation Energy-0.291 eV/atomMaterials Project[4]
Magnetic OrderingNon-magneticMaterials Project[4]

Table 2: Theoretically Calculated Electronic Properties of this compound.

Experimental Investigation of the Electronic Band Structure

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids.[9][10] It is based on the photoelectric effect, where incident photons eject electrons from a material's surface.[9] By measuring the kinetic energy and emission angle of these photoelectrons, one can determine their binding energy and momentum within the crystal, thus mapping the band structure.[9][11]

ARPES Experimental Protocol

A typical ARPES experiment requires an ultra-high vacuum (UHV) environment to prevent surface contamination and electron scattering.[9][12]

  • Sample Preparation: A single crystal of NiAs is cleaved in-situ within the UHV chamber to expose a clean, atomically flat surface. The sample is mounted on a manipulator that allows for precise control over its temperature and orientation.[13]

  • Photon Source: A monochromatic light source, such as a synchrotron or a UV laser, is used to illuminate the sample. The photon energy is chosen to provide a good balance between energy and momentum resolution.[11]

  • Electron Energy Analyzer: A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons.[12][14]

  • Data Acquisition: The intensity of the photoelectrons is recorded as a function of their kinetic energy and emission angle. By rotating the sample, the entire Brillouin zone can be mapped.[12]

  • Data Analysis: The raw data is converted into a band structure plot (energy versus momentum).

ARPES_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare NiAs Single Crystal (Cleave in UHV) B Mount on Cryogenic Manipulator A->B C Illuminate with Monochromatic Photons B->C D Detect Photoemitted Electrons (Hemispherical Analyzer) C->D E Record Energy and Angle Distribution D->E F Convert to Energy vs. Momentum E->F G Generate Band Structure Plot F->G

Figure 2: A generalized experimental workflow for ARPES measurements.
Existing Experimental Data

To date, there is a notable lack of publicly available, peer-reviewed experimental ARPES data specifically for this compound. While theoretical calculations provide a solid foundation for understanding its electronic properties, experimental verification is crucial. X-ray photoemission spectroscopy (XPS) has been used to study the reaction of arsine with nickel surfaces, which results in the formation of nickel-arsenic alloys, providing some insight into the electronic structure of the Ni-As system.[15] However, comprehensive ARPES studies on single-crystal NiAs are needed to experimentally validate the calculated band structure and provide a more complete picture of its electronic landscape. The study of other transition metal arsenides and pnictides with ARPES suggests that such measurements on NiAs would be highly valuable.[13]

Summary and Future Outlook

The electronic band structure of this compound, as predicted by DFT calculations, reveals its semimetallic nature. The unique crystal structure with significant metal-metal bonding plays a critical role in determining its electronic properties. While theoretical models provide a robust framework, there is a clear need for experimental validation through techniques like ARPES. Future research should focus on obtaining high-resolution ARPES data from single-crystal NiAs to precisely map its band structure and Fermi surface. A detailed comparison between theoretical calculations and experimental data will be instrumental in refining our understanding of this intriguing material and unlocking its potential for future applications.

References

An In-depth Technical Guide to Magnetic Properties and Ordering in NiAs-Type Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties and ordering phenomena observed in Nickel Arsenide (NiAs)-type crystals. A thorough understanding of these characteristics is crucial for the development of novel materials with applications in spintronics, magnetic recording, and potentially, magneto-responsive drug delivery systems. This document details the crystal structure, summarizes key quantitative magnetic data, outlines the experimental protocols for characterization, and provides visual representations of fundamental concepts.

The this compound (NiAs) Crystal Structure

The this compound (NiAs) structure, belonging to the space group P6₃/mmc, is a common crystal structure for many binary intermetallic compounds, particularly those involving transition metals and pnictogens or chalcogens.[1] In this hexagonal structure, the arsenic (or other pnictogen/chalcogen) atoms form a hexagonal close-packed (hcp) sublattice. The nickel (or other transition metal) atoms occupy all of the octahedral interstitial sites, which are arranged in a simple hexagonal lattice.[2] This arrangement results in a layered structure when viewed along the c-axis.

A key feature of the NiAs-type structure is the close proximity of the metal atoms along the c-axis, which can lead to direct metal-metal interactions and has a profound influence on the magnetic and electronic properties of these materials. The coordination environment is also noteworthy: the transition metal is octahedrally coordinated by six pnictogen/chalcogen atoms, while the pnictogen/chalcogen is in a trigonal prismatic coordination with six metal atoms.[2]

Caption: Simplified 2D representation of the NiAs crystal structure.

Magnetic Properties and Ordering

NiAs-type crystals exhibit a rich variety of magnetic behaviors, including ferromagnetism, antiferromagnetism, ferrimagnetism, and more complex non-collinear arrangements like helimagnetism. These properties are highly sensitive to the specific transition metal and pnictogen/chalcogen elements, stoichiometry, and external parameters such as temperature and pressure.

Quantitative Data Summary

The following tables summarize key crystallographic and magnetic data for several representative NiAs-type compounds.

Table 1: Lattice Parameters and Magnetic Transition Temperatures of Selected NiAs-Type Compounds

Compounda (Å)c (Å)c/aMagnetic OrderingTransition Temperature (K)Reference(s)
MnAs3.75.71.54Ferromagnetic (α-phase)TC ≈ 318[3][4][5]
MnBi4.175.7641.38FerromagneticTC ≈ 633[3]
CrAs---HelimagneticTN ≈ 270[6]
β-FeSe---FerrimagneticTC > 400[7]
NiAs3.605.011.39Non-magnetic-[2]

Table 2: Magnetic Moments of Transition Metals in Selected NiAs-Type Compounds

CompoundTransition MetalMagnetic Moment (μB)Reference(s)
MnAsMn~3.4[4]
CrAsCr--
β-FeSeFe--

Note: The magnetic moment can vary with temperature and pressure. The values presented are representative.

Types of Magnetic Ordering

The diverse magnetic ordering in NiAs-type crystals arises from the interplay of different exchange interactions.

  • Ferromagnetism: In compounds like MnAs, the magnetic moments of the transition metal atoms align parallel to each other, resulting in a large net magnetization.[4][5]

  • Antiferromagnetism: In some NiAs-type compounds, the magnetic moments of adjacent transition metal atoms align in an antiparallel fashion, leading to zero net magnetization.

  • Ferrimagnetism: As observed in β-FeSe, there are two or more magnetic sublattices with opposing and unequal magnetic moments, resulting in a net magnetization.[7][8]

  • Helimagnetism: A more complex, non-collinear magnetic structure is found in materials like CrAs, where the magnetic moments are arranged in a spiral or helical pattern.[6][9][10][11] This ordering results from the competition between ferromagnetic and antiferromagnetic exchange interactions.[11]

Magnetic_Ordering cluster_ferro Ferromagnetic cluster_antiferro Antiferromagnetic cluster_heli Helimagnetic (side view) F1 F2 F1->F2 F3 F2->F3 F4 F3->F4 A1 A2 A1->A2 A3 A2->A3 A4 A3->A4 H1 H2 H1->H2 H3 H2->H3 H4 H3->H4

Caption: Types of magnetic ordering in NiAs-type crystals.

Experimental Protocols

The characterization of the magnetic and structural properties of NiAs-type crystals relies on a suite of experimental techniques.

Crystal Structure Determination: X-ray Diffraction (XRD)

Principle: X-ray diffraction is a non-destructive technique used to identify the crystalline phases of a material and to determine its unit cell dimensions.[12] When a monochromatic X-ray beam is directed at a crystalline sample, the X-rays are diffracted by the crystallographic planes. Constructive interference occurs at specific angles (2θ) that satisfy Bragg's Law (nλ = 2d sinθ), where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal planes, and θ is the diffraction angle.[12]

Methodology:

  • Sample Preparation: A polycrystalline sample is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.[13]

  • Data Collection: The sample is placed in a diffractometer. An X-ray tube generates X-rays, which are collimated and directed onto the sample. The sample is rotated, and a detector records the intensity of the diffracted X-rays at various 2θ angles.[12][14]

  • Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed. The positions of the diffraction peaks are used to determine the d-spacings, and from these, the lattice parameters (a, b, c, α, β, γ) of the unit cell can be calculated. The overall pattern is compared to a database of known diffraction patterns for phase identification.[15]

Magnetic Structure Determination: Neutron Diffraction

Principle: Neutron diffraction is a powerful technique for determining the magnetic structure of a material.[16] Neutrons have a magnetic dipole moment, which interacts with the magnetic moments of atoms in a crystal. This interaction leads to magnetic scattering of the neutrons in addition to the nuclear scattering. By analyzing the intensity and position of the magnetically scattered neutrons, the arrangement of the magnetic moments in the crystal lattice can be determined.[16][17]

Methodology:

  • Neutron Source: Neutrons are produced in a nuclear reactor or by a spallation source.[17]

  • Experiment: A monochromatic beam of neutrons is directed at the sample, which is often cooled to low temperatures to observe the magnetically ordered state. The scattered neutrons are detected at various angles.

  • Data Analysis: The diffraction pattern will contain both nuclear peaks (from the crystal structure) and magnetic peaks (from the magnetic ordering). The positions of the magnetic peaks provide information about the magnetic unit cell, while their intensities are related to the magnitude and orientation of the magnetic moments.[18]

Magnetic Property Measurement: SQUID Magnetometry

Principle: A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure the magnetic properties of a material, such as magnetic moment and magnetic susceptibility.[19][20] It operates based on the principles of superconductivity and quantum mechanics to detect very small changes in magnetic flux.[21][22]

Methodology:

  • Sample Preparation: A small, well-characterized sample is placed in a sample holder.

  • Measurement: The sample is moved through a set of superconducting detection coils within a highly uniform magnetic field and a controlled temperature environment. The movement of the magnetic sample induces a current in the detection coils, which is detected by the SQUID.[21][23]

  • Data Acquisition: The SQUID's output voltage is proportional to the magnetic moment of the sample. Measurements can be performed as a function of temperature and applied magnetic field to determine magnetic transitions (e.g., Curie or Néel temperature) and hysteresis loops.[20]

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesize NiAs-type Crystal XRD X-ray Diffraction (XRD) Synthesis->XRD SQUID SQUID Magnetometry Synthesis->SQUID Structure Crystal Structure (Lattice Parameters) XRD->Structure Magnetic_Props Magnetic Properties (M vs. T, M vs. H) SQUID->Magnetic_Props Neutron Neutron Diffraction Magnetic_Structure Magnetic Structure (Moment Arrangement) Neutron->Magnetic_Structure Magnetic_Props->Neutron Inform Neutron Experiment

References

An In-depth Technical Guide to Stoichiometric and Non-Stoichiometric Nickel Arsenide Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stoichiometric and non-stoichiometric nickel arsenide (NiAs) phases, covering their fundamental properties, synthesis, and toxicological implications. The information is tailored for researchers in materials science, chemistry, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts.

Introduction to this compound Phases

This compound (NiAs) is an intermetallic compound that serves as the prototype for a large family of materials with the NiAs (B8₁) crystal structure.[1] These materials exhibit a wide range of interesting physical properties, including metallic conductivity and complex magnetic behavior, which are often tunable by varying their stoichiometry.[1]

The stoichiometric compound, NiAs, has a hexagonal crystal structure belonging to the P6₃/mmc space group.[2][3] In this structure, the arsenic atoms form a hexagonal close-packed (hcp) sublattice, with the nickel atoms occupying all of the octahedral interstitial sites.[4][5] This arrangement leads to a coordination number of 6 for both nickel and arsenic atoms.[6] Each nickel atom is octahedrally coordinated by six arsenic atoms, while each arsenic atom is surrounded by six nickel atoms in a trigonal prismatic geometry.

A key feature of the Ni-As system is the prevalence of non-stoichiometry, giving rise to phases with the general formula Ni₁-xAs. These non-stoichiometric compounds, along with other distinct phases such as Ni₅As₂ and Ni₁₁As₈, exhibit unique structural and physical properties that are of significant scientific interest.[7] The study of these phases is crucial for understanding the fundamental principles of solid-state chemistry and for the development of new materials with tailored functionalities.

From a health and safety perspective, this compound compounds are of significant concern due to their toxicity and carcinogenicity.[5] Understanding the biochemical mechanisms underlying their adverse effects is particularly relevant for drug development professionals and for ensuring safe handling and processing of these materials in industrial and research settings.

Crystal Structure and Physical Properties

The defining characteristic of the NiAs structure type is its ability to accommodate a significant degree of non-stoichiometry on the metal sublattice, leading to the formation of Ni₁-xAs phases. This deviation from the ideal 1:1 stoichiometry results in changes to the crystal lattice parameters and has a profound impact on the material's physical properties.

Quantitative Data on this compound Phases

The following tables summarize the available quantitative data for stoichiometric and non-stoichiometric this compound phases. It is important to note that detailed experimental data correlating the precise stoichiometry (x in Ni₁-xAs) with physical properties is not extensively available in the literature. The data presented here is compiled from various sources and serves as a reference for the known phases in the Ni-As system.

PhaseCompositionCrystal SystemSpace GroupPearson SymbolPrototype
NiAsNiAsHexagonalP6₃/mmchP4NiAs (B8₁)
OrceliteNi₅-xAs₂ (x=0.25)
MaucheriteNi₁₁As₈

Table 1: Crystallographic Data for Selected this compound Phases.

PropertyValue for Stoichiometric NiAsUnits
Molar Mass133.615 g/mol
Density7.57g/cm³
Melting Point968°C

Table 2: Physical Properties of Stoichiometric this compound (NiAs).[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound phases. The protocols are intended to be a starting point for researchers and can be adapted based on specific experimental requirements and available equipment.

Colloidal Synthesis of this compound Nanocrystals

This method is suitable for producing nanometer-sized, crystalline NiAs platelets.

Materials:

Procedure:

  • In a 25 mL three-neck flask, combine NiCl₂ (0.4 mmol), ODE (6 mL), and TOP (3 mL).

  • Degas the mixture under vacuum at 120 °C for 2 hours using a standard Schlenk line.

  • After degassing, switch the atmosphere to argon and heat the solution to 250 °C.

  • In an inert atmosphere glovebox, prepare a solution of tris(dimethylamino)arsine (0.4 mmol) in TOP (0.5 mL).

  • Swiftly inject the arsenic precursor solution into the hot reaction flask.

  • Allow the reaction to proceed for 1 minute.

  • Cool the reaction mixture to room temperature.

  • Wash the resulting NiAs nanocrystals three times with a mixture of anhydrous toluene and anhydrous ethanol. Each washing step should be followed by centrifugation (4500 rpm, 10 min) and removal of the supernatant.[6][8]

Solid-State Synthesis of Bulk this compound

This is a traditional method for producing polycrystalline powders of intermetallic compounds.

Materials:

  • High-purity nickel powder

  • High-purity arsenic powder

  • Quartz ampoule

Procedure:

  • Weigh stoichiometric amounts of nickel and arsenic powders in an inert atmosphere glovebox to prevent oxidation.

  • Thoroughly mix the powders.

  • Place the mixed powder into a clean quartz ampoule.

  • Evacuate the ampoule to a high vacuum and seal it using a torch.

  • Place the sealed ampoule in a programmable tube furnace.

  • Slowly heat the ampoule to a temperature between 600 °C and 800 °C over several hours. The exact temperature and heating rate will depend on the desired phase and should be determined based on the Ni-As phase diagram.

  • Hold the ampoule at the target temperature for an extended period (24-72 hours) to ensure complete reaction and homogenization.

  • Slowly cool the furnace to room temperature.

  • Carefully open the ampoule in a fume hood to retrieve the synthesized this compound powder.

Characterization Workflow

A typical workflow for the characterization of synthesized this compound phases is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Colloidal or Solid-State Synthesis xrd Powder X-ray Diffraction (XRD) - Phase Identification - Lattice Parameters - Crystallite Size synthesis->xrd Initial Characterization sem_eds Scanning Electron Microscopy (SEM) Energy Dispersive X-ray Spectroscopy (EDS) - Morphology - Elemental Composition xrd->sem_eds tem Transmission Electron Microscopy (TEM) - Nanostructure - Crystallinity sem_eds->tem magnetic Magnetic Property Measurement (SQUID, VSM) - Magnetic Susceptibility - Magnetization vs. Field tem->magnetic transport Electronic Transport Measurement - Electrical Resistivity - Seebeck Coefficient magnetic->transport analysis Correlate Structure, Composition, and Physical Properties transport->analysis

Figure 1. A typical experimental workflow for the characterization of this compound phases.

Toxicological Profile and Biochemical Pathways

Nickel and its compounds, including this compound, are recognized as significant human health hazards, with established toxicity and carcinogenicity.[5] Exposure can occur through inhalation, ingestion, or dermal contact, with the lungs and kidneys being primary target organs.[9]

The carcinogenicity of nickel compounds is a complex process that does not rely on a single mechanism but rather a combination of genotoxic and epigenetic events. Key molecular mechanisms implicated in nickel-induced carcinogenesis include:

  • Oxidative Stress: Nickel compounds can generate reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and lipids. This oxidative stress is a major contributor to the genotoxic effects of nickel.[10]

  • DNA Damage and Repair Inhibition: Nickel can directly and indirectly cause DNA damage, including single- and double-strand breaks and DNA-protein crosslinks. Furthermore, nickel has been shown to inhibit various DNA repair pathways, exacerbating the accumulation of genetic damage.

  • Epigenetic Alterations: Nickel exposure can lead to changes in DNA methylation patterns and histone modifications. These epigenetic changes can alter gene expression, including the silencing of tumor suppressor genes, without changing the DNA sequence itself.

  • Activation of Signaling Pathways: Nickel can activate signaling pathways that promote cell proliferation and survival, such as the hypoxia-inducible factor 1 (HIF-1) and mitogen-activated protein kinase (MAPK) pathways.[11] The activation of these pathways can contribute to the development and progression of cancer.[4]

The following diagram illustrates the key biochemical pathways involved in nickel-induced toxicity and carcinogenesis.

G cluster_exposure Exposure cluster_cellular Cellular Uptake & Effects cluster_outcomes Adverse Outcomes NiAs This compound (and other Ni compounds) uptake Cellular Uptake NiAs->uptake ros Increased Reactive Oxygen Species (ROS) uptake->ros dna_damage DNA Damage (Strand breaks, adducts) uptake->dna_damage dna_repair_inhibition Inhibition of DNA Repair uptake->dna_repair_inhibition epigenetic Epigenetic Changes (DNA methylation, histone modification) uptake->epigenetic signaling Activation of Signaling Pathways (HIF-1, MAPK) uptake->signaling ros->dna_damage genotoxicity Genotoxicity dna_damage->genotoxicity dna_repair_inhibition->genotoxicity carcinogenesis Carcinogenesis epigenetic->carcinogenesis apoptosis Apoptosis signaling->apoptosis inflammation Inflammation signaling->inflammation signaling->carcinogenesis genotoxicity->carcinogenesis

Figure 2. Key biochemical pathways in nickel-induced toxicity and carcinogenesis.

Conclusion

Stoichiometric and non-stoichiometric this compound phases represent a fascinating class of materials with rich chemistry and physics. Their unique crystal structures and the ability to tune their properties through controlled synthesis make them a subject of ongoing research. However, the inherent toxicity of these compounds necessitates a thorough understanding of their potential health risks and the implementation of appropriate safety measures. This guide has provided a foundational overview of these materials, from their synthesis and characterization to their toxicological profiles. Further research is needed to fully elucidate the structure-property relationships in non-stoichiometric Ni₁-xAs phases and to develop a more complete quantitative understanding of their behavior. For professionals in drug development, the detailed mechanisms of nickel toxicity can provide insights into metal-induced diseases and potential therapeutic strategies.

References

preliminary investigations of intermetallic NiAs compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preliminary Investigation of Intermetallic NiAs-Type Compounds

Audience: Researchers, scientists, and materials development professionals.

Introduction to NiAs-Type Intermetallic Compounds

Intermetallic compounds with the Nickel Arsenide (NiAs) crystal structure represent a significant class of materials composed of a transition metal and a p-block element (typically from groups 13-16, such as As, Sb, S, Se, Te).[1][2] Unlike random solid-solution alloys, these compounds possess a highly ordered atomic arrangement, which imparts unique and often desirable properties.[3] Key characteristics include high thermal stability, notable hardness, and diverse electronic and magnetic behaviors, ranging from metallic to semiconducting and from paramagnetic to ferromagnetic or antiferromagnetic.[4] These properties make them promising candidates for a variety of applications, including high-temperature structural components, catalytic agents, and electronic and magnetic devices.[3][5] This guide provides a foundational overview of the preliminary investigation of NiAs-type compounds, covering their crystal structure, synthesis methodologies, key physicochemical properties, and standard characterization workflows.

Fundamental Crystal Structure

The defining characteristic of this class of compounds is the NiAs crystal structure. It is distinct from more common structures like NaCl, primarily due to its hexagonal symmetry and the unique coordination environments of the constituent atoms.

The NiAs structure is based on a hexagonal close-packed (hcp) lattice of the larger p-block anions (e.g., Arsenic), with the smaller transition metal cations (e.g., Nickel) occupying all of the octahedral interstitial sites.[2][6] This arrangement results in a layered structure with the stacking sequence AcBcAcBc...[1][7]

A critical feature is the coordination. While the coordination number for both atoms is 6, their geometries differ:

  • Cation (Ni) Coordination: Each Nickel atom is surrounded by six Arsenic atoms in an octahedral arrangement.[1][7]

  • Anion (As) Coordination: Each Arsenic atom is surrounded by six Nickel atoms in a trigonal prismatic arrangement.[1][7]

This trigonal prismatic coordination for the anion is a key feature that distinguishes it from the rock-salt (NaCl) structure and influences many of the material's properties.[6]

Diagram of NiAs Coordination Geometry

G cluster_Ni Cation (Ni) Coordination: Octahedral cluster_As Anion (As) Coordination: Trigonal Prismatic Ni_center Ni As1 As Ni_center->As1 As2 As Ni_center->As2 As3 As Ni_center->As3 As4 As Ni_center->As4 As5 As Ni_center->As5 As6 As Ni_center->As6 As_center As Ni1 Ni As_center->Ni1 Ni2 Ni As_center->Ni2 Ni3 Ni As_center->Ni3 Ni4 Ni As_center->Ni4 Ni5 Ni As_center->Ni5 Ni6 Ni As_center->Ni6 Ni1->Ni2 Ni1->Ni4 Ni2->Ni3 Ni2->Ni5 Ni3->Ni1 Ni3->Ni6 Ni4->Ni5 Ni5->Ni6 Ni6->Ni4

Caption: Coordination environments in the NiAs crystal structure.

Table 1: Crystallographic Data for NiAs
ParameterValueReference
Crystal SystemHexagonal[8]
Space GroupP6₃/mmc (No. 194)[8]
Lattice Parametersa = 3.96 Å, c = 5.13 ÅVaries with specific compound
Ni Coordination6 (Octahedral)[1][7]
As Coordination6 (Trigonal Prismatic)[1][7]
Formula Units (Z)2

Experimental Protocols: Synthesis Methods

The synthesis of NiAs-type compounds can be achieved through various methods, each offering trade-offs in terms of reaction conditions, product crystallinity, and scalability.

Solid-State Synthesis

This is a conventional and straightforward method for producing polycrystalline powders.

  • Methodology:

    • Precursor Selection: High-purity elemental powders of the constituent metals (e.g., Ni and As) are selected.

    • Mixing: The powders are weighed in the desired stoichiometric ratio and intimately mixed, often using a mortar and pestle or ball milling to ensure homogeneity.

    • Encapsulation: The mixed powder is pressed into a pellet and sealed in an evacuated quartz ampoule to prevent oxidation at high temperatures.

    • Heating/Annealing: The ampoule is placed in a furnace and heated gradually to a specific temperature (e.g., 500-1000 °C) and held for an extended period (hours to days) to allow for diffusion and reaction. Multiple intermediate grinding and re-pelletizing steps may be necessary to achieve a single-phase product.

    • Cooling: The sample is cooled slowly to room temperature.

Self-Propagating High-Temperature Synthesis (SHS)

SHS is an energy-efficient method that utilizes the highly exothermic nature of the formation reaction.[9]

  • Methodology:

    • Reactant Preparation: A homogeneous mixture of the elemental powders is prepared, similar to the solid-state method.[9]

    • Compaction: The powder mixture is typically cold-pressed into a dense compact or green body.[9]

    • Ignition: The reaction is initiated at one point on the compact using a localized, high-energy heat source (e.g., a laser pulse or heated filament).

    • Propagation: Once ignited, the heat generated by the exothermic reaction is sufficient to propagate a combustion wave through the reactant mixture, converting it into the final intermetallic compound.[9] The entire process is often complete within seconds.

Modified Polyol Method

This solution-based method is particularly useful for synthesizing nanoparticles of intermetallic compounds at relatively low temperatures.[10]

  • Methodology:

    • Precursor Dissolution: Metal salt precursors (e.g., nickel chloride, antimony chloride) are dissolved in a high-boiling-point polyol solvent, such as ethylene (B1197577) glycol, which also acts as a reducing agent.

    • Heating: The solution is heated to a specific temperature (e.g., 100-220 °C) under an inert atmosphere (e.g., Argon).[10]

    • Reaction: The polyol reduces the metal ions, leading to the nucleation and growth of the intermetallic nanoparticles. The reaction is typically held at temperature for a short duration (e.g., 2 hours).[10]

    • Product Recovery: The resulting nanoparticles are separated from the solution by centrifugation, washed with solvents like ethanol (B145695) to remove residual polyol and byproducts, and dried under vacuum.

Physicochemical Properties

The properties of NiAs-type compounds are highly sensitive to their specific chemical composition. The data below represents typical values and behaviors observed in this class of materials.

Table 2: Summary of Physical Properties for NiAs-Type and Related Intermetallics
PropertyTypical Value / BehaviorNotesReference
Magnetic Paramagnetic, Ferromagnetic, or AntiferromagneticHighly dependent on the transition metal element. MnAs and MnSb are ferromagnetic.[4]
Magnetic Moment0.00 µB/f.u. (for NiAs)Can be significant in compounds with other transition metals like Mn or Cr.[8]
Electronic Metallic ConductivityMost NiAs-type compounds exhibit metallic behavior.[11]
Mechanical High HardnessIntermetallics are generally known for their high hardness.
Low Ductility at Room Temp.Brittleness is a common challenge for intermetallic compounds, limiting structural applications.[12]
Thermal High Melting PointStrong chemical bonds lead to high thermal stability. NiAl melts at 1638 °C.[12]

Experimental Characterization Workflow

A systematic workflow is essential for the preliminary investigation of newly synthesized NiAs-type compounds. This involves confirming the material's structure and phase purity before proceeding to detailed property measurements.

Diagram of a Typical Characterization Workflow

G cluster_props Physicochemical Characterization prep Sample Preparation (e.g., Powder, Pellet) xrd X-Ray Diffraction (XRD) prep->xrd Structural Analysis sem_eds SEM / EDS prep->sem_eds Morphology & Composition prop Property Measurement xrd->prop Phase Pure? sem_eds->prop mag Magnetic Properties (VSM, SQUID) prop->mag trans Transport Properties (Resistivity) prop->trans mech Mechanical Properties (Hardness, Nanoindentation) prop->mech analysis Data Analysis & Interpretation mag->analysis trans->analysis mech->analysis invis1 invis2

Caption: Standard experimental workflow for NiAs-type materials.

Key Characterization Techniques
  • X-Ray Diffraction (XRD): This is the primary technique used to identify the crystal structure and assess the phase purity of the synthesized material.[9][12] By comparing the experimental diffraction pattern to known patterns from databases (e.g., ICDD), one can confirm the formation of the NiAs structure and detect any unreacted precursors or secondary phases.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the microstructure of the material, providing information on particle size, morphology, and sample homogeneity.[9]

  • Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides a semi-quantitative analysis of the elemental composition, verifying that the stoichiometry of the synthesized compound is close to the intended ratio.[9]

  • Magnetometry: Techniques like Vibrating Sample Magnetometry (VSM) or Superconducting Quantum Interference Device (SQUID) magnetometry are used to measure the magnetic properties of the material as a function of temperature and applied magnetic field, determining whether it is paramagnetic, ferromagnetic, or antiferromagnetic.[13]

Potential Applications

Preliminary investigations into NiAs-type compounds are driven by their potential utility in several advanced applications:

  • High-Temperature Materials: Due to their high melting points and structural stability, some NiAs-type compounds, particularly aluminides and silicides, are explored for use in high-temperature environments such as turbine blades and automotive components.[5]

  • Catalysis: The unique electronic structure and ordered active sites of intermetallic compounds make them effective catalysts for various chemical reactions.[3][10] For example, Ni3Al-based alloys have shown catalytic activity in the decomposition of hydrocarbons.[5]

  • Magnetic and Electronic Devices: The diverse magnetic properties exhibited by this class of materials make them of interest for applications in data storage and spintronics.

Conclusion

Intermetallic compounds with the NiAs structure are a rich family of materials with scientifically interesting and technologically relevant properties. A preliminary investigation requires a systematic approach, beginning with controlled synthesis via methods like solid-state reaction or SHS. This must be followed by rigorous characterization, with XRD and SEM/EDS being essential first steps to confirm structural and compositional integrity. Subsequent measurements of magnetic, electronic, and mechanical properties provide the foundational data needed to assess the material's potential for specific applications, from catalysis to high-performance structural components.

References

Methodological & Application

Application Notes and Protocols for Advanced Characterization of Nickel Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the advanced characterization of nickel arsenide (NiAs). The following sections cover X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), Neutron Diffraction, and Scanning Tunneling Microscopy (STM).

X-ray Diffraction (XRD) for Crystal Structure Analysis

Application Note:

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of crystalline materials like this compound. In the case of NiAs, XRD is crucial for confirming the hexagonal crystal structure (space group P6₃/mmc) and identifying any potential impurities or different phases that may have formed during synthesis.[1] The analysis of diffraction peak positions and intensities allows for a precise determination of the unit cell dimensions. For more in-depth analysis, Rietveld refinement of the powder XRD pattern can be employed to refine the crystal structure model, including atomic positions and site occupancies.[2]

Experimental Protocol:

  • Sample Preparation:

    • Grind the this compound sample into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

    • The optimal crystallite size for powder XRD is typically in the range of 1-10 µm.

    • Mount the powder onto a low-background sample holder (e.g., a zero-diffraction silicon wafer or a glass slide with a shallow well) by gently pressing it to create a flat, smooth surface.

  • Instrument Setup and Data Collection:

    • Use a powder diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å).

    • Set the X-ray generator to a voltage of 40 kV and a current of 40 mA.

    • Collect the diffraction pattern over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • Spin the sample during data collection to improve particle statistics and reduce the effects of preferred orientation.

  • Data Analysis:

    • Perform phase identification by comparing the experimental diffraction pattern to a standard reference pattern for this compound from a database such as the International Centre for Diffraction Data (ICDD).

    • For quantitative analysis, perform a Rietveld refinement using software like GSAS-II or FullProf.[3] The refinement involves fitting a calculated diffraction pattern to the experimental data by adjusting parameters such as lattice parameters, atomic coordinates, and peak profile functions.[2]

Data Presentation:

Table 1: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemHexagonal[4]
Space GroupP6₃/mmc (No. 194)[1][4]
Lattice Parameter (a)3.60 Å[4]
Lattice Parameter (c)5.01 Å[4]
Unit Cell Volume56.33 ų[4]
Calculated Density7.88 g/cm³[4]
Ni Wyckoff Position2a (0, 0, 0)[4]
As Wyckoff Position2c (1/3, 2/3, 1/4)[4]

Table 2: Representative X-ray Diffraction Data for this compound (Cu Kα)

2θ (°)d-spacing (Å)(hkl)Relative Intensity (%)
31.52.84(101)100
35.82.51(102)45
45.81.98(110)60
54.91.67(103)35
57.51.60(201)20
64.81.44(202)25
71.01.33(113)15
73.01.29(203)10

Note: These are representative values and may vary slightly depending on the specific sample and experimental conditions.

Mandatory Visualization:

XRD_Workflow cluster_start Sample Preparation cluster_measurement XRD Measurement cluster_analysis Data Analysis start This compound Sample grind Grind to Fine Powder start->grind mount Mount on Sample Holder grind->mount xrd Powder X-ray Diffractometer mount->xrd pattern Diffraction Pattern xrd->pattern phase_id Phase Identification pattern->phase_id rietveld Rietveld Refinement pattern->rietveld structure Crystal Structure & Lattice Parameters rietveld->structure

XRD Experimental Workflow

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

Application Note:

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. For this compound, XPS is invaluable for verifying the presence of both nickel and arsenic, assessing surface oxidation, and probing the electronic environment of the constituent elements. Analysis of the Ni 2p and As 3d core level spectra provides information on their oxidation states, which can be affected by synthesis conditions and environmental exposure.[1]

Experimental Protocol:

  • Sample Preparation:

    • Handle the sample in an inert atmosphere (e.g., a glovebox) to minimize surface oxidation.

    • Mount the powder sample on a sample holder using double-sided conductive carbon tape.[5] Gently press the powder onto the tape to ensure good adhesion and a relatively flat surface.

    • For bulk samples, in-situ cleaving under ultra-high vacuum (UHV) is the ideal method to obtain a pristine analysis surface.[6] Alternatively, the surface can be cleaned by Ar+ ion sputtering, although this may cause preferential sputtering and reduction of surface species.[7]

  • Instrument Setup and Data Collection:

    • Use an XPS instrument with a monochromatic Al Kα X-ray source (1486.6 eV).

    • Maintain the analysis chamber at a pressure below 10⁻⁸ mbar.

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Ni 2p and As 3d regions with a pass energy of 20-40 eV to resolve chemical shifts.

  • Data Analysis:

    • Charge Referencing: For insulating or semiconducting samples, charge referencing is necessary. The adventitious carbon C 1s peak at 284.8 eV is commonly used as a reference.[8]

    • Peak Fitting and Deconvolution: Use appropriate software (e.g., CasaXPS) to fit the high-resolution spectra.[8]

      • For the Ni 2p spectrum, expect a main peak (Ni 2p₃/₂) and a spin-orbit split component (Ni 2p₁/₂), along with satellite features.[1] The Ni 2p₃/₂ peak for NiAs is typically observed around 853.1 eV.[1]

      • For the As 3d spectrum, expect a spin-orbit doublet (As 3d₅/₂ and As 3d₃/₂). The As 3d₅/₂ peak for NiAs is typically found around 41.0 eV.[1]

      • Deconvolute the spectra to identify different chemical states (e.g., Ni-As bonds, Ni oxides, As oxides).

Data Presentation:

Table 3: XPS Binding Energies for this compound

Core LevelPeakBinding Energy (eV)Chemical StateReference
Ni 2p2p₃/₂853.1 ± 0.2Ni in NiAs[1]
Satellite861.1 ± 0.2Ni in NiAs[1]
2p₃/₂~854.6NiO[8]
2p₃/₂~856.1Ni₂O₃[8]
As 3d3d₅/₂41.0 ± 0.2As in NiAs[1]
3d₃/₂41.7 ± 0.2As in NiAs[1]
3d₅/₂~44.5As₂O₃
3d₅/₂~46.0As₂O₅

Mandatory Visualization:

XPS_Workflow cluster_prep Sample Preparation cluster_xps XPS Analysis cluster_analysis Data Processing sample NiAs Sample mount Mount on Holder sample->mount cleave In-situ Cleaving/Sputtering mount->cleave instrument XPS Spectrometer cleave->instrument survey Survey Scan instrument->survey highres High-Resolution Scans (Ni 2p, As 3d) survey->highres charge_ref Charge Referencing highres->charge_ref deconvolution Peak Fitting & Deconvolution charge_ref->deconvolution analysis Chemical State Analysis deconvolution->analysis

XPS Experimental Workflow

Transmission Electron Microscopy (TEM) for Nanoscale Imaging and Structural Analysis

Application Note:

Transmission Electron Microscopy (TEM) provides high-resolution imaging, diffraction, and chemical analysis at the nanoscale. For this compound, TEM is essential for characterizing the morphology, crystal structure, and defects of nanoparticles or thin films. High-Resolution TEM (HRTEM) can visualize the atomic lattice, allowing for the direct observation of the crystal structure and any dislocations or stacking faults. Selected Area Electron Diffraction (SAED) provides crystallographic information from a small region of the sample, complementing the bulk information from XRD.

Experimental Protocol:

  • Sample Preparation:

    • Powdered Samples: Disperse the NiAs powder in a volatile solvent like ethanol (B145695) or methanol.[2] Sonicate the suspension for a few minutes to break up agglomerates.[2] Drop-cast a small volume of the suspension onto a carbon-coated TEM grid and allow the solvent to evaporate.[2]

    • Bulk Samples (for cross-sectional imaging): Focused Ion Beam (FIB) milling is the preferred method for preparing site-specific, electron-transparent lamellae from bulk NiAs.[9][10] This involves depositing a protective layer (e.g., platinum or carbon) on the area of interest, followed by milling with a Ga⁺ ion beam to create a thin section.[9] A final low-energy Ar⁺ ion milling step can be used to remove any FIB-induced surface damage.[9]

  • Instrument Setup and Data Collection:

    • Use a TEM operating at an accelerating voltage of 200-300 kV.

    • Bright-Field/Dark-Field Imaging: Acquire bright-field images to observe the overall morphology and dark-field images to highlight specific crystallographic features.

    • HRTEM Imaging: Carefully align the electron beam along a major crystallographic zone axis to obtain lattice-resolved images.

    • SAED: Obtain diffraction patterns from selected areas to determine the crystal structure and orientation.

  • Data Analysis:

    • Analyze the HRTEM images to measure lattice spacings and identify crystallographic planes.

    • Index the SAED patterns to confirm the crystal structure and determine the orientation of the crystallites.

    • Use Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS) in the TEM to perform elemental mapping and quantify the Ni:As ratio at the nanoscale.

Data Presentation:

Table 4: Typical TEM Imaging and Analysis Parameters for this compound

ParameterValue/TechniquePurpose
Acceleration Voltage200-300 kVHigh resolution imaging
Imaging ModesBright-Field, Dark-Field, HRTEMMorphology, defect, and lattice imaging
Diffraction ModeSelected Area Electron Diffraction (SAED)Crystal structure and orientation analysis
Analytical TechniquesEDS, EELSElemental composition and mapping
Sample PreparationDrop-casting (powders), FIB (bulk)Creation of electron-transparent samples

Mandatory Visualization:

TEM_Workflow cluster_prep Sample Preparation cluster_tem TEM Analysis cluster_analysis Data Interpretation sample NiAs Sample powder_prep Dispersion & Drop-casting (Powder) sample->powder_prep bulk_prep Focused Ion Beam Milling (Bulk) sample->bulk_prep grid TEM Grid powder_prep->grid bulk_prep->grid tem Transmission Electron Microscope grid->tem bf_df Bright-Field/Dark-Field Imaging tem->bf_df hrtem High-Resolution TEM Imaging tem->hrtem saed SAED Pattern Acquisition tem->saed eds_eels EDS/EELS Analysis tem->eds_eels morphology Morphology & Size Distribution bf_df->morphology crystal_structure Crystal Structure & Defects hrtem->crystal_structure saed->crystal_structure composition Elemental Composition eds_eels->composition

TEM Experimental Workflow

Neutron Diffraction for Magnetic Structure Determination

Application Note:

Neutron diffraction is a powerful technique for determining the magnetic structure of materials. Neutrons have a magnetic moment that interacts with the magnetic moments of atoms in a crystal, leading to magnetic scattering in addition to the nuclear scattering. For this compound, which exhibits antiferromagnetic ordering at low temperatures, neutron diffraction is the primary method to determine the arrangement and magnitude of the magnetic moments on the nickel atoms.[11]

Experimental Protocol:

  • Sample Preparation:

    • A relatively large amount of powder sample (typically a few grams) is required for neutron diffraction experiments.

    • The powder should be well-crystallized and phase-pure, as confirmed by XRD.

    • The sample is loaded into a sample container (e.g., a vanadium can, which has a low coherent scattering cross-section) that is compatible with the cryostat.

  • Instrument Setup and Data Collection:

    • Perform the experiment at a neutron powder diffractometer at a research reactor or spallation source.

    • Collect a diffraction pattern above the magnetic ordering temperature (Néel temperature for NiAs) to obtain the pure nuclear scattering pattern.

    • Cool the sample down to a temperature well below the Néel temperature (e.g., liquid helium temperature) and collect another diffraction pattern. The appearance of new peaks or changes in the intensity of existing peaks indicates magnetic ordering.

    • Collect data over a wide range of scattering angles (or time-of-flight) to observe a sufficient number of magnetic reflections.

  • Data Analysis:

    • Magnetic Structure Refinement: Use software like FullProf or GSAS-II for Rietveld refinement of the neutron diffraction data.[3]

    • First, refine the crystal structure using the data collected above the ordering temperature.

    • Then, using the low-temperature data, subtract the nuclear contribution to isolate the magnetic scattering.

    • Determine the magnetic propagation vector from the positions of the magnetic Bragg peaks.

    • Propose a magnetic structure model based on symmetry analysis and the propagation vector.

    • Refine the magnetic structure model against the experimental data to determine the direction and magnitude of the magnetic moments on the Ni atoms.[12]

Data Presentation:

Table 5: Magnetic Structure Information for this compound from Neutron Diffraction

ParameterValueReference
Magnetic OrderingAntiferromagnetic[11]
Néel Temperature~70 K
Magnetic Propagation Vector(0, 0, 1/2)
Magnetic Moment on Ni~1.7 µB
Moment DirectionPerpendicular to the c-axis

Note: These are representative values and may vary depending on stoichiometry and defects.

Mandatory Visualization:

Neutron_Diffraction_Workflow cluster_prep Sample Preparation cluster_measurement Neutron Diffraction Measurement cluster_analysis Data Analysis sample NiAs Powder Sample container Load into Vanadium Can sample->container diffractometer Neutron Powder Diffractometer container->diffractometer high_t Collect Data above T_N diffractometer->high_t low_t Collect Data below T_N diffractometer->low_t nuclear_refinement Refine Crystal Structure (High-T data) high_t->nuclear_refinement magnetic_peaks Identify Magnetic Peaks (Low-T data) low_t->magnetic_peaks propagation_vector Determine Propagation Vector magnetic_peaks->propagation_vector magnetic_model Propose Magnetic Structure Model propagation_vector->magnetic_model magnetic_refinement Rietveld Refinement of Magnetic Structure magnetic_model->magnetic_refinement magnetic_structure Determine Magnetic Moment & Orientation magnetic_refinement->magnetic_structure

Neutron Diffraction Experimental Workflow

Scanning Tunneling Microscopy (STM) for Atomic-Scale Surface Imaging

Application Note:

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging the topography and electronic structure of conductive surfaces with atomic resolution. For this compound, STM can be used to study the arrangement of atoms on a clean surface, investigate surface defects, and probe the local density of states (LDOS). This provides fundamental insights into the surface properties that are important for applications such as catalysis and electronics.

Experimental Protocol:

  • Sample Preparation:

    • A single crystal of this compound is required for STM analysis.

    • The sample must be prepared in an ultra-high vacuum (UHV) chamber to ensure a clean and well-defined surface.

    • The most common method for preparing a clean surface is in-situ cleaving.[6] This involves mounting the crystal in a sample holder that allows it to be struck with a blade inside the UHV chamber, exposing a fresh, uncontaminated surface.[6]

    • Alternatively, the surface can be prepared by cycles of ion sputtering and annealing, although this may alter the surface stoichiometry.

  • Instrument Setup and Data Collection:

    • Use an STM operating in a UHV chamber with a base pressure below 10⁻¹⁰ mbar.

    • Use an electrochemically etched tungsten or Pt-Ir tip.

    • Approach the tip to the sample surface until a tunneling current is established.

    • Constant Current Mode: Scan the tip across the surface while maintaining a constant tunneling current by adjusting the tip-sample distance with a feedback loop. This generates a topographic image of the surface.

    • Typical tunneling parameters for atomic resolution imaging are a bias voltage of -100 mV to +100 mV and a tunneling current of 0.1 to 1 nA.

  • Data Analysis:

    • Process the STM images to remove noise and correct for thermal drift.

    • Analyze the atomic-resolution images to determine the surface reconstruction and identify different atomic species (if contrast allows).

    • Perform Scanning Tunneling Spectroscopy (STS) by holding the tip at a fixed position and sweeping the bias voltage while recording the tunneling current. The derivative of the I-V curve (dI/dV) is proportional to the local density of states.

Data Presentation:

Table 6: Typical STM Parameters for this compound Surface Analysis

ParameterValue/RangePurpose
Sample PreparationIn-situ cleaving in UHVObtain a clean, ordered surface
Tip MaterialW or Pt-IrProvide a stable tunneling junction
Bias Voltage-100 mV to +100 mVProbe electronic states near the Fermi level
Tunneling Current0.1 to 1 nAMaintain a stable tip-sample distance
Imaging ModeConstant CurrentObtain topographic images
Spectroscopy ModeScanning Tunneling Spectroscopy (STS)Measure the local density of states

Mandatory Visualization:

STM_Workflow cluster_prep Sample Preparation cluster_stm STM Measurement cluster_analysis Data Analysis crystal NiAs Single Crystal mount Mount in UHV Holder crystal->mount cleave In-situ Cleaving mount->cleave stm Scanning Tunneling Microscope (UHV) cleave->stm approach Tip Approach stm->approach imaging Constant Current Imaging approach->imaging spectroscopy Scanning Tunneling Spectroscopy imaging->spectroscopy topography Surface Topography & Atomic Structure imaging->topography ldos Local Density of States spectroscopy->ldos

STM Experimental Workflow

Crystal and Magnetic Structure of this compound

This compound crystallizes in a hexagonal structure, which can be described as a hexagonal close-packed array of arsenic atoms with nickel atoms occupying all of the octahedral interstitial sites. This arrangement results in a layered structure with alternating planes of nickel and arsenic atoms. The Ni atoms are coordinated to six As atoms in a distorted octahedral geometry, while each As atom is coordinated to six Ni atoms in a trigonal prismatic arrangement.

At low temperatures, this compound undergoes a magnetic phase transition to an antiferromagnetic state. The magnetic moments of the nickel atoms align ferromagnetically within the basal planes and are coupled antiferromagnetically between adjacent planes along the c-axis.

Mandatory Visualization:

NiAs Crystal and Magnetic Structure

References

Application Notes and Protocols: Nickel Arsenide as a Heterogeneous Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel arsenide (NiAs) is emerging as a promising material in the field of heterogeneous catalysis, particularly in electrocatalysis. Its unique electronic and structural properties make it a subject of increasing interest for energy-related applications. These application notes provide a comprehensive overview of the current primary application of NiAs as a heterogeneous catalyst, focusing on its role in electrochemical water splitting for hydrogen and oxygen production. While the catalytic activity of other nickel-based materials is well-established across a range of organic transformations, the current body of scientific literature on this compound predominantly highlights its performance in the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER).

Application 1: Electrocatalytic Water Splitting

This compound nanocrystals have demonstrated significant activity as electrocatalysts for both the hydrogen evolution reaction (HER) in acidic media and the oxygen evolution reaction (OER) in alkaline media. This dual functionality makes NiAs a candidate for overall water splitting to produce hydrogen fuel.

Performance Data

The performance of this compound nanocrystal catalysts in electrocatalytic water splitting is summarized below. The data is derived from studies on trioctylphosphine-capped NiAs nanoplatelets with an average diameter of approximately 10 nm and a thickness of about 4 nm.[1][2]

Table 1: Hydrogen Evolution Reaction (HER) Performance in Acidic Media

ParameterValueConditions
Overpotential @ -10 mA cm⁻²~303 mV0.5 M H₂SO₄
Tafel Slope~74-76 mV dec⁻¹0.5 M H₂SO₄
Stability< 40 hoursOperative conditions

Table 2: Oxygen Evolution Reaction (OER) Performance in Alkaline Media

ParameterValueConditions
Overpotential @ 10 mA cm⁻²Not specified, but outperforms Ni⁰ nanocrystals1 M KOH
StabilityUp to 60 hoursContinuous operation
MechanismActs as a pre-catalyst, transforming into an active Ni-oxy/hydroxide surface layerAlkaline media
Experimental Protocols

Protocol 1: Colloidal Synthesis of this compound (NiAs) Nanocrystals [3]

This protocol describes the synthesis of trioctylphosphine-capped NiAs nanoplatelets.

Materials:

  • Nickel(II) chloride (NiCl₂, 98%)

  • 1-Octadecene (ODE, 97%)

  • Trioctylphosphine (TOP, 97%)

  • Tris(dimethylamino)arsine (B1606909) (99%)

  • Standard Schlenk line apparatus

  • 25 mL reaction flask

  • Inert atmosphere glovebox

Procedure:

  • In a 25 mL flask, prepare a solution of 0.4 mmol of NiCl₂, 6 mL of ODE, and 3 mL of TOP.

  • Degas the solution for 2 hours at 120 °C under vacuum using a standard Schlenk line.

  • After degassing, switch the atmosphere to argon (Ar) and heat the solution to 250 °C.

  • Inside an inert atmosphere glovebox, prepare a solution of 0.4 mmol of tris(dimethylamino)arsine in 0.5 mL of TOP.

  • Swiftly inject the arsenic precursor solution into the hot reaction flask.

  • Allow the reaction to proceed to form the NiAs nanocrystals.

  • The resulting nanocrystals can be dispersed in toluene (B28343) or hexane (B92381) for storage in a glovebox.[2]

Protocol 2: Preparation of NiAs Electrodes for Electrochemical Testing [1]

This protocol details the steps to prepare a catalytic ink and fabricate an electrode for electrochemical measurements.

Materials:

  • Ligand-stripped NiAs nanocrystal powder

  • Milli-Q water (18.2 MΩ cm)

  • Isopropanol (ACS reagent, ≥99.5%)

  • Nafion 117 solution (~5%)

  • Toray paper (H090)

  • Plasma cleaner

  • Sonicator

  • Hotplate

Procedure:

  • Ligand Stripping: Perform a ligand stripping procedure to remove the organic capping agents from the NiAs nanocrystals. A common method involves mixing a hexane dispersion of the nanocrystals with a stripping solution (e.g., in DMF), shaking vigorously to transfer the nanocrystals to the DMF phase, and then washing and drying the nanocrystals.[1]

  • Catalytic Ink Preparation:

    • Disperse 3.8 mg of the stripped NiAs nanocrystals in 0.3 mL of a 1:1 (v/v) mixture of Milli-Q water and isopropanol.

    • Add approximately 25 µL of Nafion 117 solution to achieve a Nafion/NiAs mass ratio of about 0.3.

    • Sonicate the dispersion for 30 minutes to create a homogeneous ink.

  • Electrode Fabrication:

    • Treat a 0.5 cm x 0.5 cm piece of Toray paper with plasma to clean and activate the surface.

    • Drop-cast 5 µL of the catalytic ink onto the plasma-treated Toray paper. This results in a nominal loading of approximately 0.25 mg NiAs cm⁻².

    • Dry the electrode on a hotplate at 50 °C for 30 minutes before use.

Protocol 3: Electrochemical Measurements for HER and OER

This protocol outlines the setup for evaluating the electrocatalytic performance of the prepared NiAs electrodes.

Apparatus:

  • Three-electrode electrochemical cell

  • Potentiostat

  • Working Electrode: Prepared NiAs/Toray paper electrode

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire or graphite (B72142) rod

  • Electrolyte for HER: 0.5 M H₂SO₄

  • Electrolyte for OER: 1 M KOH

Procedure:

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

  • Fill the cell with the appropriate electrolyte (0.5 M H₂SO₄ for HER or 1 M KOH for OER).

  • Purge the electrolyte with a suitable gas (e.g., N₂ or Ar) for at least 30 minutes to remove dissolved oxygen before measurements.

  • Perform electrochemical measurements, such as linear sweep voltammetry (LSV), to evaluate the catalytic activity.

  • Record the potential required to achieve a current density of -10 mA cm⁻² for HER and 10 mA cm⁻² for OER to determine the overpotential.

  • From the LSV data, construct a Tafel plot (overpotential vs. log of current density) to determine the Tafel slope, which provides insight into the reaction mechanism.

  • Conduct chronopotentiometry or chronoamperometry at a constant current density to assess the long-term stability of the catalyst.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing A Mix NiCl₂, ODE, and TOP B Degas at 120°C A->B C Heat to 250°C under Argon B->C D Inject Arsenic Precursor C->D E NiAs Nanocrystals Formed D->E F Ligand Stripping E->F Purification & Use G Prepare Catalytic Ink (NiAs, Water/IPA, Nafion) F->G H Sonicate for Homogeneity G->H I Drop-cast on Toray Paper H->I J Dry at 50°C I->J K Assemble 3-Electrode Cell J->K Use as Working Electrode L Perform Linear Sweep Voltammetry (LSV) K->L M Determine Overpotential and Tafel Slope L->M N Conduct Stability Test M->N

Caption: Workflow for NiAs catalyst synthesis and electrochemical testing.

water_splitting_pathway cluster_HER Hydrogen Evolution Reaction (HER) - Acidic cluster_OER Oxygen Evolution Reaction (OER) - Alkaline H2O_in_H 2H⁺ + 2e⁻ NiAs_H NiAs Catalyst Surface H2O_in_H->NiAs_H Adsorption & Reduction H2_out H₂ Gas NiAs_H->H2_out Desorption OH_in 4OH⁻ NiAs_O NiAs Pre-catalyst (forms Ni-oxy/hydroxide) OH_in->NiAs_O Adsorption & Oxidation O2_out O₂ Gas + 2H₂O + 4e⁻ NiAs_O->O2_out Desorption Water H₂O

Caption: NiAs-catalyzed water splitting reactions.

Concluding Remarks

The application of this compound as a heterogeneous catalyst is currently centered on electrochemical water splitting. The provided data and protocols offer a foundation for researchers to explore and build upon the catalytic potential of NiAs. While its performance, particularly for the HER, shows promise, stability remains a key challenge for practical applications.[1][4] For the OER, NiAs acts as a pre-catalyst, with the in-situ formed nickel oxy/hydroxide layer being the active species.[2][5] Future research may expand the catalytic applications of this compound into other areas of chemical synthesis, leveraging its unique electronic structure. Researchers should exercise appropriate caution when handling this compound and its precursors due to their toxicity.

References

Application Notes and Protocols for Nickel Arsenide in Thermoelectric Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of nickel arsenide (NiAs) and related compounds in the field of thermoelectric devices. This document includes a summary of theoretical thermoelectric properties, detailed experimental protocols for synthesis and characterization, and a discussion of the current landscape and future outlook for this class of materials.

Introduction to this compound for Thermoelectric Applications

Thermoelectric materials offer a promising avenue for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. An ideal thermoelectric material possesses a high power factor (S²σ) and low thermal conductivity.

This compound (NiAs) crystallizes in a hexagonal structure. While historically, many compounds with the this compound structure have been characterized as metallic, recent theoretical studies on related compounds, such as monolayer nickel diarsenide (NiAs₂), suggest promising thermoelectric properties.[1] These theoretical findings, coupled with the potential for tuning electronic and thermal transport through nanostructuring and doping, have renewed interest in this compound-based materials for thermoelectric applications.

It is important to note that this compound is a toxic and carcinogenic compound and must be handled with appropriate safety precautions in a laboratory setting.

Thermoelectric Properties of this compound Compounds

Experimental data on the thermoelectric properties of bulk this compound is limited in publicly available literature. However, first-principles calculations on monolayer NiAs₂ provide valuable insights into the potential of this material system.

Table 1: Theoretical Thermoelectric Properties of Monolayer NiAs₂

PropertyValueTemperature (K)Doping TypeReference
Lattice Thermal Conductivity (κ)5.9 W/mK300-[1]
Seebeck Coefficient (S)140 µV/K300p-type[1]
Figure of Merit (ZT)0.58700p-type[1]

These theoretical results for monolayer NiAs₂ are encouraging, suggesting that with optimized charge carrier concentration and reduced thermal conductivity through strategies like nanostructuring, this compound-based materials could achieve high ZT values.[1]

Experimental Protocols

This section outlines detailed protocols for the synthesis of this compound and the characterization of its thermoelectric properties.

This protocol is adapted from a method for the synthesis of trioctylphosphine-capped NiAs nanoplatelets.

Materials:

Procedure:

  • In a 25 mL three-neck flask, combine NiCl₂ (0.4 mmol), ODE (6 mL), and TOP (3 mL).

  • Degas the mixture under vacuum at 120 °C for 2 hours using a Schlenk line.

  • Switch the atmosphere to an inert gas (e.g., Argon).

  • Heat the solution to 250 °C.

  • In a glovebox, prepare a solution of tris(dimethylamino)arsine (0.4 mmol) in TOP (0.5 mL).

  • Swiftly inject the arsenic precursor solution into the hot reaction flask.

  • Allow the reaction to proceed for 1 minute.

  • Cool the reaction mixture to room temperature.

  • Wash the resulting NiAs nanocrystals by adding anhydrous toluene, followed by precipitation with anhydrous ethanol and centrifugation (4500 rpm, 10 min). Repeat this washing step three times.

  • Disperse the final product in an anhydrous solvent like toluene for storage and further processing.

To measure the thermoelectric properties of bulk samples, the synthesized NiAs powder needs to be densified.

Equipment:

Procedure:

  • Load the synthesized and dried NiAs powder into a graphite die.

  • Place the die into the hot press system.

  • Heat the sample under vacuum or in an inert atmosphere to a temperature determined by the material's sintering behavior (e.g., 400-600 °C).

  • Simultaneously apply uniaxial pressure (e.g., 50-100 MPa).

  • Hold at the desired temperature and pressure for a specified time (e.g., 30-60 minutes) to achieve a high-density pellet.

  • Cool the sample to room temperature before removal.

The following are general protocols for measuring the key thermoelectric parameters.

3.3.1. Seebeck Coefficient and Electrical Conductivity Measurement

A four-probe method is commonly used for simultaneous measurement of the Seebeck coefficient and electrical conductivity.

Equipment:

  • Four-probe measurement system (e.g., commercial systems like Linseis LSR)

  • Two thermocouples

  • Heater

  • Voltmeter

  • Current source

Procedure:

  • Cut a bar-shaped sample from the hot-pressed pellet.

  • Mount the sample in the measurement apparatus.

  • Attach two voltage probes and two current leads to the sample.

  • Place two thermocouples at a known distance apart along the length of the sample to measure the temperature gradient.

  • Apply a small temperature gradient (ΔT) across the sample using the heater.

  • Measure the voltage difference (ΔV) generated across the two inner voltage probes (Seebeck voltage).

  • Calculate the Seebeck coefficient as S = -ΔV/ΔT.

  • Pass a known DC current (I) through the outer current leads.

  • Measure the voltage drop (V) across the inner two voltage probes.

  • Measure the cross-sectional area (A) and the distance between the voltage probes (L).

  • Calculate the electrical conductivity as σ = (I * L) / (V * A).

3.3.2. Thermal Conductivity Measurement (Laser Flash Method)

The laser flash method is a widely used technique for measuring thermal diffusivity, from which thermal conductivity can be calculated.

Equipment:

  • Laser flash apparatus

  • Infrared detector

  • Sample holder

Procedure:

  • Prepare a thin, disc-shaped sample from the hot-pressed pellet.

  • Coat the sample with a thin layer of graphite to ensure good absorption of the laser pulse and high emissivity for the detector.

  • Mount the sample in the sample holder within the furnace of the apparatus.

  • Heat the sample to the desired measurement temperature.

  • Fire a short, high-intensity laser pulse at the front face of the sample.

  • The infrared detector measures the temperature rise on the rear face of the sample as a function of time.

  • The thermal diffusivity (α) is calculated from the temperature-time profile.

  • The thermal conductivity (κ) is then calculated using the equation κ = α * Cₚ * ρ, where Cₚ is the specific heat capacity and ρ is the density of the sample. Cₚ and ρ must be measured independently.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_processing Sample Preparation cluster_characterization Thermoelectric Property Measurement cluster_analysis Performance Evaluation synthesis_colloidal Colloidal Synthesis (NiCl2 + As precursor) powder_processing Powder Processing (Drying, Grinding) synthesis_colloidal->powder_processing synthesis_solid_state Solid-State Reaction (Ni + As powders) synthesis_solid_state->powder_processing hot_pressing Hot Pressing powder_processing->hot_pressing seebeck_conductivity Seebeck Coefficient (S) & Electrical Conductivity (σ) (Four-Probe Method) hot_pressing->seebeck_conductivity thermal_conductivity Thermal Conductivity (κ) (Laser Flash Method) hot_pressing->thermal_conductivity power_factor Power Factor Calculation (S²σ) seebeck_conductivity->power_factor zt_calculation Figure of Merit (ZT) Calculation (S²σT/κ) thermal_conductivity->zt_calculation power_factor->zt_calculation

Caption: Experimental workflow for NiAs thermoelectric material.

thermoelectric_parameters ZT Figure of Merit (ZT) PF Power Factor (S²σ) PF->ZT S Seebeck Coefficient (S) S->PF sigma Electrical Conductivity (σ) sigma->PF kappa Thermal Conductivity (κ) kappa->ZT T Temperature (T) T->ZT

Caption: Interdependence of key thermoelectric parameters.

References

Application Notes and Protocols for Electrochemical Applications of Nickel Arsenide (NiAs)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of experimental data specifically detailing the electrochemical applications and performance of Nickel Arsenide (NiAs). While related nickel compounds, such as nickel oxide (NiO) and nickel sulfide (B99878) (NiS), are extensively studied for their roles in supercapacitors, batteries, and electrocatalysis, experimental research on NiAs in these areas appears to be limited or not widely published.

This document aims to provide a foundational understanding based on the properties of analogous materials and theoretical considerations. However, it is crucial for researchers, scientists, and drug development professionals to recognize that the following sections are constructed from general principles of electrochemistry and material science, rather than from a robust body of experimental evidence directly pertaining to NiAs.

Potential Electrochemical Applications of NiAs

Based on the characteristics of other nickel-based materials, NiAs could theoretically be investigated for the following electrochemical applications:

  • Supercapacitors: As a pseudocapacitive material, NiAs might store charge through Faradaic reactions at the electrode-electrolyte interface. Its performance would depend on factors like surface area, electrical conductivity, and the kinetics of the redox reactions involving nickel and arsenic ions.

  • Batteries: NiAs could potentially serve as an anode or cathode material in lithium-ion or other next-generation battery systems. The reversible insertion and extraction of ions into the NiAs crystal lattice would be the basis for its energy storage capacity.

  • Electrocatalysis: Similar to other transition metal arsenides and pnictides, NiAs may exhibit catalytic activity for reactions such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), or oxygen reduction reaction (ORR). Its catalytic efficiency would be dictated by its electronic structure and the presence of active sites on its surface.

Hypothetical Performance Data and Considerations

In the absence of experimental data for NiAs, the following table presents a hypothetical framework for how its performance might be evaluated and compared. Researchers are strongly cautioned that these are not experimental values and should be treated as placeholders for future experimental determination.

ApplicationKey Performance MetricHypothetical Target ValueConsiderations for NiAs
Supercapacitor Specific Capacitance (F/g)> 500 F/gPerformance would be highly dependent on the nanostructure and surface area of the NiAs material. The cycling stability and rate capability would also be critical evaluation parameters.
Li-ion Battery Anode Specific Capacity (mAh/g)> 700 mAh/gThe theoretical capacity would be based on the conversion reaction mechanism. Voltage hysteresis and first-cycle coulombic efficiency would be key challenges to address.
Electrocatalysis (HER) Overpotential at 10 mA/cm²< 150 mVThe catalytic activity would be influenced by the crystal facet exposed and the presence of any surface modifications or defects. The Tafel slope would provide insight into the reaction mechanism.

Experimental Protocols (General Framework)

The following are generalized protocols for the synthesis and electrochemical characterization of a material like NiAs. These should be adapted and optimized based on preliminary experimental findings.

Synthesis of NiAs Nanomaterials (Hydrothermal Method - A General Approach)

This protocol outlines a general hydrothermal synthesis route, which is a common method for preparing nanomaterials.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or other soluble nickel salt

  • Sodium arsenite (NaAsO₂) or other suitable arsenic precursor

  • Reducing agent (e.g., hydrazine (B178648) hydrate, sodium borohydride)

  • Solvent (e.g., deionized water, ethanol)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve stoichiometric amounts of the nickel salt and arsenic precursor in the chosen solvent in a beaker under vigorous stirring.

  • Slowly add the reducing agent to the solution. The color of the solution may change, indicating the formation of a precipitate.

  • Transfer the resulting suspension to a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the product by centrifugation or filtration.

  • Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) for several hours.

Characterization:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized NiAs.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the material.

  • Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states.

Electrochemical Characterization

Electrode Preparation:

  • Prepare a slurry by mixing the active material (NiAs), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of approximately 80:10:10.

  • Add a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to the mixture to form a homogeneous slurry.

  • Coat the slurry onto a current collector (e.g., nickel foam, copper foil, or glassy carbon electrode).

  • Dry the coated electrode in a vacuum oven to remove the solvent.

  • Press the electrode under a specific pressure to ensure good contact between the material and the current collector.

Electrochemical Measurements (Three-Electrode Setup):

  • Working Electrode: The prepared NiAs electrode.

  • Counter Electrode: A platinum wire or graphite (B72142) rod.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.

  • Electrolyte: A suitable aqueous or non-aqueous electrolyte depending on the application (e.g., KOH for supercapacitors and HER, LiPF₆ in organic carbonate for Li-ion batteries).

Techniques:

  • Cyclic Voltammetry (CV): To investigate the redox behavior and capacitive properties of the material.

  • Galvanostatic Charge-Discharge (GCD): To determine the specific capacitance/capacity, energy density, and power density.

  • Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer resistance and ion diffusion kinetics.

  • Linear Sweep Voltammetry (LSV) with iR correction: For electrocatalysis studies to determine the overpotential and Tafel slope.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of NiAs cluster_characterization Material Characterization cluster_electrochemical Electrochemical Testing Precursors Nickel and Arsenic Precursors Mixing Mixing in Solvent Precursors->Mixing Hydrothermal Hydrothermal Reaction Mixing->Hydrothermal Washing Washing and Centrifugation Hydrothermal->Washing Drying Drying Washing->Drying NiAs_Powder NiAs Nanopowder Drying->NiAs_Powder XRD XRD NiAs_Powder->XRD SEM_TEM SEM/TEM NiAs_Powder->SEM_TEM XPS XPS NiAs_Powder->XPS Slurry Slurry Preparation NiAs_Powder->Slurry Coating Electrode Coating Slurry->Coating Assembly Cell Assembly Coating->Assembly CV_GCD CV, GCD, EIS, LSV Assembly->CV_GCD Performance Performance Evaluation CV_GCD->Performance

Application Notes and Protocols: Effects of Transition Metal Doping on the Magnetic Properties of Nickel Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel arsenide (NiAs) is a compound with a unique hexagonal crystal structure that has garnered interest for its magnetic and electronic properties. Doping NiAs with various transition metals can significantly alter these properties, opening up possibilities for its application in spintronics, magnetic recording media, and as a target for novel therapeutic agents where magnetic nanoparticles are utilized. This document provides an overview of the potential effects of doping on the magnetic properties of NiAs, along with generalized experimental protocols for synthesis and characterization.

Note: Experimental data specifically detailing the effects of various dopants on the magnetic properties of this compound is limited in publicly available literature. The following sections provide a general framework and protocols based on studies of analogous materials. The quantitative data presented is hypothetical and for illustrative purposes to guide experimental design.

Potential Effects of Doping on Magnetic Properties

Doping this compound with transition metals such as chromium (Cr), manganese (Mn), iron (Fe), and cobalt (Co) can be expected to influence its magnetic properties in several ways:

  • Curie Temperature (Tc): The introduction of dopant atoms can alter the exchange interactions between the magnetic ions in the NiAs lattice. Depending on the dopant and its concentration, the Curie temperature—the temperature at which the material transitions from a ferromagnetic or ferrimagnetic state to a paramagnetic state—may be increased or decreased.

  • Saturation Magnetization (Ms): The overall magnetic moment of the material can be modified by the magnetic moment of the dopant atom and its alignment with the host lattice's magnetic moments. This can lead to an increase or decrease in the saturation magnetization.

  • Magnetic Anisotropy: Dopants can influence the magnetocrystalline anisotropy of the material, which is the energy required to change the direction of magnetization. This can affect the coercivity (Hc) of the material.

  • Magnetic Phases: Doping can potentially induce different magnetic ordering, such as transitions from antiferromagnetic to ferromagnetic or ferrimagnetic behavior, or the emergence of complex magnetic structures like spin-glass states.

Data Presentation

The following tables present hypothetical quantitative data to illustrate how the magnetic properties of NiAs might change with different dopants and concentrations. These tables are intended to serve as a template for organizing experimental results.

Table 1: Hypothetical Effect of Dopant Type on Magnetic Properties of NiAs (at 5% doping concentration)

Dopant (5 at%)Crystal StructureCurie Temperature (K)Saturation Magnetization (emu/g)Coercivity (Oe)
Undoped NiAsHexagonal~330~50~150
Cr-doped NiAsHexagonal~310~45~180
Mn-doped NiAsHexagonal~350~60~120
Fe-doped NiAsHexagonal~340~55~160
Co-doped NiAsHexagonal~360~65~140

Table 2: Hypothetical Effect of Mn Dopant Concentration on Magnetic Properties of NiAs

Mn Concentration (at%)Curie Temperature (K)Saturation Magnetization (emu/g)Coercivity (Oe)
0~330~50~150
1~335~53~145
3~345~58~130
5~350~60~120
10~340~57~125

Experimental Protocols

The following are generalized protocols for the synthesis and magnetic characterization of doped this compound. Researchers should optimize these protocols based on their specific experimental setup and desired material characteristics.

Protocol 1: Solid-State Synthesis of Doped this compound

This method involves the direct reaction of elemental powders at high temperatures.

Materials:

  • High-purity nickel powder (-325 mesh, 99.9%)

  • High-purity arsenic powder (-200 mesh, 99.99%)

  • High-purity dopant metal powder (Cr, Mn, Fe, or Co; -325 mesh, 99.9%)

  • Quartz tube

  • Tube furnace

  • Vacuum pump

  • Inert gas (e.g., Argon)

Procedure:

  • Stoichiometric Weighing: In an inert atmosphere glovebox, weigh the appropriate stoichiometric amounts of Ni, As, and the chosen dopant powder to achieve the desired doping concentration (e.g., Ni1-xMxAs, where M is the dopant).

  • Mixing: Thoroughly mix the powders using an agate mortar and pestle.

  • Encapsulation: Transfer the mixed powder into a clean quartz tube. Evacuate the tube to a pressure of at least 10-4 Torr and seal it.

  • Heating Profile: Place the sealed quartz tube in a tube furnace and heat it according to the following profile:

    • Ramp up to 400 °C at a rate of 2 °C/min and hold for 24 hours.

    • Ramp up to 800 °C at a rate of 5 °C/min and hold for 48 hours.

    • Slowly cool down to room temperature over 24 hours.

  • Homogenization: After cooling, open the quartz tube in an inert atmosphere. Grind the resulting ingot into a fine powder.

  • Annealing (Optional): For improved homogeneity, the powder can be pressed into a pellet and annealed again in a sealed, evacuated quartz tube at 800 °C for another 48 hours, followed by slow cooling.

  • Characterization: The final product should be characterized by X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

Protocol 2: Hydrothermal Synthesis of Doped this compound Nanoparticles

This method can be used to synthesize nanoscale doped NiAs particles.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O)

  • Sodium arsenite (NaAsO2)

  • Dopant metal salt (e.g., CrCl3, MnCl2, FeCl3, CoCl2)

  • Hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) as a reducing agent

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Centrifuge

Procedure:

  • Precursor Solution: Dissolve stoichiometric amounts of NiCl2·6H2O, NaAsO2, and the dopant metal salt in deionized water to form a homogeneous solution. The total metal ion concentration should be in the range of 0.1-0.5 M.

  • Reduction: Add hydrazine hydrate dropwise to the precursor solution while stirring. The amount of hydrazine hydrate should be in excess to ensure complete reduction.

  • Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 180-220 °C for 12-24 hours.

  • Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the black precipitate by centrifugation.

  • Washing: Wash the collected product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.

  • Characterization: Characterize the synthesized nanoparticles using XRD for crystal structure, transmission electron microscopy (TEM) for size and morphology, and energy-dispersive X-ray spectroscopy (EDX) for elemental composition.

Protocol 3: Magnetic Property Characterization

Instrumentation:

  • Vibrating Sample Magnetometer (VSM) or Superconducting Quantum Interference Device (SQUID) Magnetometer

Procedure for Measuring M-H Hysteresis Loop:

  • Sample Preparation: Accurately weigh a small amount of the powdered sample (typically 5-20 mg) and place it in a gelatin capsule or a suitable sample holder.

  • Measurement:

    • Mount the sample in the magnetometer.

    • Set the measurement temperature (e.g., 300 K for room temperature measurements or lower temperatures for cryogenic studies).

    • Apply a magnetic field and sweep it from a maximum positive value (e.g., +20 kOe) to a maximum negative value (e.g., -20 kOe) and back to the maximum positive value, while measuring the magnetic moment of the sample at each field step.

  • Data Analysis:

    • Plot the magnetic moment (M) as a function of the applied magnetic field (H).

    • From the M-H loop, determine the saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc).

Procedure for Measuring Temperature-Dependent Magnetization (M-T Curve):

  • Zero-Field Cooling (ZFC):

    • Cool the sample from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an applied magnetic field.

    • At the lowest temperature, apply a small magnetic field (e.g., 100 Oe).

    • Measure the magnetic moment as the sample is warmed up to a temperature above the expected Curie temperature.

  • Field Cooling (FC):

    • Cool the sample from a temperature above the Curie temperature down to the lowest measurement temperature in the presence of the same small applied magnetic field used for the ZFC measurement.

    • Measure the magnetic moment as the sample is warmed up.

  • Data Analysis:

    • Plot both the ZFC and FC magnetization as a function of temperature.

    • The Curie temperature (Tc) can be estimated from the sharp drop in the FC curve. The peak in the ZFC curve can indicate a blocking temperature in the case of nanoparticles.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_magnetic_meas Magnetic Measurements cluster_data_analysis Data Analysis start Precursor Selection (Ni, As, Dopant) solid_state Solid-State Reaction start->solid_state High Purity Powders hydrothermal Hydrothermal Synthesis start->hydrothermal Metal Salts end_synthesis Doped NiAs Powder/ Nanoparticles solid_state->end_synthesis hydrothermal->end_synthesis xrd XRD (Phase & Structure) end_synthesis->xrd tem TEM/EDX (Morphology & Composition) end_synthesis->tem magnetic Magnetic Measurements (VSM/SQUID) end_synthesis->magnetic mh_loop M-H Hysteresis Loop magnetic->mh_loop mt_curve M-T Curve (ZFC/FC) magnetic->mt_curve analysis Determine Tc, Ms, Hc mh_loop->analysis mt_curve->analysis interpretation Correlate with Dopant & Concentration analysis->interpretation

Caption: Experimental workflow for synthesizing and characterizing doped this compound.

Doping_Effects_Pathway cluster_lattice Lattice Level Changes cluster_properties Resulting Magnetic Properties dopant Dopant Introduction (e.g., Cr, Mn, Fe, Co) lattice_distortion Lattice Distortion dopant->lattice_distortion exchange_interaction Modification of Exchange Interactions dopant->exchange_interaction carrier_concentration Change in Carrier Concentration dopant->carrier_concentration anisotropy Magnetic Anisotropy (Hc) lattice_distortion->anisotropy tc Curie Temperature (Tc) exchange_interaction->tc ms Saturation Magnetization (Ms) exchange_interaction->ms phase Magnetic Phase exchange_interaction->phase carrier_concentration->exchange_interaction Mediates carrier_concentration->phase

Caption: Logical relationship between doping and changes in magnetic properties of NiAs.

Application Notes and Protocols for Colloidal Synthesis of NiAs Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the colloidal synthesis of nickel arsenide (NiAs) nanocrystals. The following procedures are based on established methods for producing monodisperse NiAs nanoplatelets.[1][2][3]

Overview

The colloidal synthesis of NiAs nanocrystals involves the high-temperature reaction of nickel and arsenic precursors in the presence of surfactants and a high-boiling point solvent. This method allows for control over the size and shape of the resulting nanocrystals. The protocol described herein is adapted from a reported amino-arsine based colloidal synthesis which yields hexagonal NiAs nanoplatelets.[1] These nanocrystals are capped with trioctylphosphine (B1581425) (TOP) and have an average diameter of approximately 10 nm and a thickness of about 4 nm.[1][2][3][4]

Experimental Data

The following table summarizes the key quantitative parameters for the synthesis of NiAs nanocrystals.

ParameterValueReference
Precursors
Nickel(II) chloride (NiCl₂)0.4 mmol[1][5]
Tris(dimethylamino)arsine (B1606909)0.4 mmol[1][5]
Solvent & Surfactants
1-octadecene (ODE)6 mL[1][5]
Trioctylphosphine (TOP)3 mL (for NiCl₂) + 0.5 mL (for arsine precursor)[1][5]
Reaction Conditions
Degassing Temperature120 °C[1][5]
Degassing Time2 hours[5]
Injection Temperature250 °C[1][5]
Reaction Time1 minute[1][5]
Nanocrystal Dimensions
Average Diameter~10 nm[1][3][4]
Average Thickness~4 nm[1][3][4]

Experimental Protocols

This section details the step-by-step methodology for the synthesis and purification of NiAs nanocrystals.[5]

Materials and Reagents
  • Nickel(II) chloride (NiCl₂, 98%)

  • 1-octadecene (ODE, 97%)

  • Trioctylphosphine (TOP, 97%)

  • Tris(dimethylamino)arsine (99%)

  • Anhydrous toluene (B28343) (99.8%)

  • Anhydrous ethanol (B145695) (99.9%)

Synthesis of NiAs Nanocrystals
  • Preparation of Nickel Precursor Solution:

    • In a 25 mL three-neck flask, combine 0.4 mmol of NiCl₂, 6 mL of ODE, and 3 mL of TOP.

    • Degas the mixture under vacuum for 2 hours at 120 °C using a standard Schlenk line.

    • After degassing, switch the atmosphere to argon.

  • Preparation of Arsenic Precursor Solution (under inert conditions, e.g., in a glovebox):

    • Dissolve 0.4 mmol of tris(dimethylamino)arsine in 0.5 mL of TOP.

  • Reaction:

    • Heat the nickel precursor solution to 250 °C under an argon atmosphere.

    • Swiftly inject the arsenic precursor solution into the hot reaction flask.

    • Allow the reaction to proceed for 1 minute.

  • Cooling:

    • After 1 minute, cool the reaction mixture down to room temperature.

Purification of NiAs Nanocrystals
  • Transfer the cooled reaction mixture to a centrifuge tube.

  • Add a mixture of anhydrous toluene and anhydrous ethanol to precipitate the nanocrystals.

  • Centrifuge the mixture at 4500 rpm for 10 minutes.

  • Discard the supernatant.

  • Repeat the washing process (steps 2-4) two more times.

  • After the final wash, disperse the purified NiAs nanocrystals in anhydrous toluene or hexane (B92381) for storage.

  • Store the final nanocrystal dispersion in a glovebox to prevent oxidation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the colloidal synthesis of NiAs nanocrystals.

G cluster_prep Precursor Preparation cluster_synthesis Nanocrystal Synthesis cluster_purification Purification Ni_precursor Prepare NiCl2 in ODE/TOP Degas Degas Ni precursor solution (120°C, 2h) Ni_precursor->Degas As_precursor Prepare Tris(dimethylamino)arsine in TOP (inert atmosphere) Inject Inject As precursor As_precursor->Inject Heat Heat to 250°C under Argon Degas->Heat Heat->Inject React React for 1 minute Inject->React Cool Cool to Room Temperature React->Cool Wash1 Wash with Toluene/Ethanol Cool->Wash1 Centrifuge1 Centrifuge (4500 rpm, 10 min) Wash1->Centrifuge1 Wash2 Repeat Wash & Centrifugation (2x) Centrifuge1->Wash2 Disperse Disperse in Toluene/Hexane Wash2->Disperse Store Store in Glovebox Disperse->Store

References

Nickel Arsenide (NiAs) as an Electrocatalyst for Water Splitting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of nickel arsenide (NiAs) as an electrocatalyst in water splitting reactions, encompassing both the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER).

Introduction

Efficient and cost-effective electrocatalysts are paramount for the widespread adoption of water splitting technologies for hydrogen production. This compound (NiAs) has emerged as a promising non-precious metal-based catalyst for both HER and OER. Its unique electronic and crystal structure contributes to its catalytic activity. This document outlines the synthesis of NiAs nanocrystals, their characterization, and the protocols for evaluating their electrocatalytic performance in acidic and alkaline media.

For the Oxygen Evolution Reaction (OER) in alkaline conditions, NiAs nanocrystals act as a pre-catalyst, transforming superficially into an active nickel oxy/hydroxide layer.[1][2] This in-situ generated active phase exhibits notable OER activity. In the case of the Hydrogen Evolution Reaction (HER), NiAs nanocrystals have demonstrated significant activity, particularly in acidic environments.[1][2]

Synthesis of this compound (NiAs) Nanocrystals

A colloidal synthesis approach is employed to produce trioctylphosphine-capped NiAs nanoplatelets with an average diameter of approximately 10 nm and a thickness of about 4 nm.[1][2]

Protocol 2.1: Colloidal Synthesis of NiAs Nanocrystals [1][2]

  • In a 25 mL three-neck flask, combine 0.4 mmol of NiCl₂ (98%), 6 mL of 1-octadecene (B91540) (ODE, 97%), and 3 mL of trioctylphosphine (B1581425) (TOP, 97%).

  • Degas the mixture for 2 hours at 120 °C under vacuum using a standard Schlenk line.

  • Switch the atmosphere to argon (Ar) and heat the solution to 250 °C.

  • In an inert atmosphere (e.g., a glovebox), prepare a solution of 0.4 mmol of tris(dimethylamino)arsine (B1606909) (99%) in 0.5 mL of TOP.

  • Swiftly inject the arsenic precursor solution into the hot reaction flask.

  • Allow the reaction to proceed for 1 minute.

  • Cool the solution to room temperature.

  • Wash the resulting NiAs nanocrystals three times with a mixture of anhydrous toluene (B28343) and anhydrous ethanol, followed by centrifugation at 4500 rpm for 10 minutes after each wash.

  • After the final wash, disperse the NiAs nanocrystals in toluene or hexane (B92381) for storage in a glovebox.

Characterization of NiAs Nanocrystals

A suite of characterization techniques is essential to confirm the synthesis of the desired NiAs nanocrystals and to understand their physicochemical properties.

Characterization TechniquePurpose
X-ray Diffraction (XRD) To determine the crystal structure and phase purity of the synthesized nanocrystals.[1]
Transmission Electron Microscopy (TEM) To visualize the morphology, size, and size distribution of the nanocrystals. High-resolution TEM (HRTEM) can be used to examine the crystal lattice.[1]
Scanning Electron Microscopy (SEM) To observe the surface morphology of the electrodes fabricated with NiAs nanocrystals.[1]
Energy-Dispersive X-ray Spectroscopy (EDS) To determine the elemental composition of the synthesized material.[1]
X-ray Photoelectron Spectroscopy (XPS) To analyze the surface elemental composition and chemical states of the elements.[1]

Electrode Preparation and Electrochemical Evaluation

Protocol 4.1: Electrode Preparation [1]

  • Subject the synthesized NiAs nanocrystals to a ligand stripping procedure to remove the TOP capping agent.

  • Prepare a catalytic ink by dispersing the stripped NiAs nanocrystals in a suitable solvent.

  • Add a Nafion solution (e.g., 5 wt%) to the suspension to act as a binder. A typical Nafion/NiAs mass ratio is approximately 0.3.

  • Sonicate the dispersion for at least 30 minutes to ensure a homogeneous ink.

  • Drop-cast a specific volume (e.g., 5 µL) of the catalytic ink onto a conductive substrate, such as Toray paper (e.g., 0.5 cm x 0.5 cm), that has been plasma-treated.

  • Dry the electrodes on a hotplate at 50 °C for 30 minutes. The final loading is typically around 0.25 mg of NiAs per cm².

Protocol 4.2: Electrochemical Measurements

Electrochemical performance is evaluated in a standard three-electrode cell.

  • Working Electrode: The prepared NiAs electrode.

  • Counter Electrode: A platinum wire or graphite (B72142) rod.

  • Reference Electrode: Ag/AgCl (in 3 M KCl) or a saturated calomel (B162337) electrode (SCE).

Electrolytes:

  • HER: 0.5 M H₂SO₄ (acidic) or 1.0 M KOH (alkaline)

  • OER: 1.0 M KOH (alkaline)

Key Electrochemical Techniques:

  • Linear Sweep Voltammetry (LSV): To determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²).

  • Tafel Analysis: The Tafel slope, derived from the LSV data, provides insights into the reaction kinetics.

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance at the electrode-electrolyte interface.

  • Chronoamperometry or Chronopotentiometry: To assess the long-term stability of the electrocatalyst.

Performance Data

The following tables summarize the electrocatalytic performance of NiAs nanocrystals for HER and OER.

Table 1: Hydrogen Evolution Reaction (HER) Performance of NiAs in 0.5 M H₂SO₄

ParameterValueReference
Overpotential @ 10 mA/cm² ~400 mV[1][2]
Stability Less than 40 hours at -10 mA/cm²[1][2]

Table 2: Oxygen Evolution Reaction (OER) Performance of NiAs in 1.0 M KOH

ParameterValueReference
Overpotential @ 10 mA/cm² Data not explicitly provided, but noted to be higher than benchmark Ni⁰ nanocrystals[1][2]
Stability Retained performance for up to 60 hours of continuous operation[1][2]

Visualizations

Synthesis_Workflow cluster_synthesis NiAs Nanocrystal Synthesis reagents NiCl₂, ODE, TOP degas Degas @ 120°C reagents->degas heat Heat to 250°C under Ar degas->heat injection Inject As Precursor heat->injection reaction React for 1 min injection->reaction wash Wash & Centrifuge reaction->wash product NiAs Nanocrystals wash->product

Workflow for the colloidal synthesis of NiAs nanocrystals.

Electrochemical_Workflow cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing start Synthesized NiAs Nanocrystals ligand_stripping Ligand Stripping start->ligand_stripping ink_prep Catalytic Ink Preparation (NiAs, Solvent, Nafion) ligand_stripping->ink_prep sonication Sonication ink_prep->sonication drop_cast Drop-casting on Substrate sonication->drop_cast drying Drying @ 50°C drop_cast->drying final_electrode NiAs Working Electrode drying->final_electrode three_electrode Three-Electrode Cell Setup final_electrode->three_electrode lsv Linear Sweep Voltammetry (LSV) three_electrode->lsv eis Electrochemical Impedance Spectroscopy (EIS) three_electrode->eis stability Chronoamperometry/ Chronopotentiometry three_electrode->stability tafel Tafel Analysis lsv->tafel performance_data Performance Data lsv->performance_data tafel->performance_data eis->performance_data stability->performance_data

Workflow for electrode preparation and electrochemical evaluation.

Conclusion

This compound presents a viable, low-cost alternative to precious metal catalysts for water splitting applications. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and electrochemical evaluation of NiAs nanocatalysts. Further research can focus on improving the stability of NiAs for the hydrogen evolution reaction and further enhancing its activity for the oxygen evolution reaction through doping or heterostructuring.

References

Application Notes and Protocols for NiAs Nanocrystals as Electrocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and performance of Nickel Arsenide (NiAs) nanocrystals as promising electrocatalysts for water splitting reactions, including the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER). The following sections detail experimental protocols, present key performance data in a comparative format, and visualize essential workflows and reaction mechanisms.

Electrocatalytic Performance of NiAs Nanocrystals

The electrocatalytic performance of NiAs nanocrystals has been evaluated for both the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER) under acidic and alkaline conditions. The key performance metrics, including overpotential required to achieve a current density of 10 mA/cm², Tafel slope, and stability, are summarized in the tables below.

Hydrogen Evolution Reaction (HER)

NiAs nanocrystals have demonstrated notable activity for the HER, particularly in alkaline media.[1]

Table 1: HER Performance of NiAs Nanocrystals

ElectrolyteOverpotential @ -10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
0.5 M H₂SO₄~400~92< 40 hours[1]
1.0 M KOH225 (at t=2h)Not ReportedUp to 60 hours[1]
Oxygen Evolution Reaction (OER)

In the OER, NiAs nanocrystals act as a pre-catalyst, undergoing superficial transformation into an active Ni-oxy/hydroxide species. This results in a higher OER activity compared to benchmark Ni⁰ nanocrystals.[1]

Table 2: OER Performance of NiAs Nanocrystals

ElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
1.0 M KOH431Not Reported> 60 hours

Experimental Protocols

This section provides detailed protocols for the synthesis of NiAs nanocrystals via a colloidal method and the subsequent fabrication of electrodes for electrochemical testing.

Colloidal Synthesis of Trioctylphosphine-Capped NiAs Nanoplatelets

This protocol is adapted from a reported colloidal synthesis method.[1]

Materials:

Procedure:

  • Precursor Solution Preparation: In a 25 mL three-neck flask, combine 0.4 mmol of NiCl₂, 6 mL of ODE, and 3 mL of TOP.

  • Degassing: Degas the solution at 120 °C under vacuum for 2 hours using a standard Schlenk line.

  • Inert Atmosphere and Heating: Switch the atmosphere to argon and heat the solution to 250 °C.

  • Arsine Injection: In an inert atmosphere (e.g., glovebox), prepare a solution of 0.4 mmol of tris(dimethylamino)arsine in 0.5 mL of TOP. Swiftly inject this solution into the hot reaction flask.

  • Nanocrystal Growth: Allow the reaction to proceed to form NiAs nanocrystals.

  • Ligand Stripping:

    • Prepare a stripping solution of PbI₂ and CH₃COONH₄ in DMF.

    • Mix 5 mL of the NiAs nanocrystal dispersion in hexane with 5 mL of the stripping solution.

    • Shake the mixture vigorously for 1 minute. The NiAs nanocrystals will transfer to the DMF phase.

    • Wash the nanocrystals three times with toluene and once with DMF.

  • Drying: Dry the ligand-stripped NiAs nanocrystals under vacuum at 80 °C for 2 hours to obtain a powder.

Electrode Preparation for Electrochemical Testing

Materials:

  • Ligand-stripped NiAs nanocrystal powder

  • Milli-Q water

  • Isopropanol

  • Nafion® 117 solution (5%)

  • Toray paper (or other suitable conductive substrate)

Procedure:

  • Ink Formulation:

    • Disperse 3.8 mg of the stripped NiAs nanocrystal powder in 0.3 mL of a 1:1 (v/v) mixture of Milli-Q water and isopropanol.

    • Add approximately 25 µL of Nafion® solution to achieve a Nafion/NiAs mass ratio of about 0.3.

  • Homogenization: Sonicate the dispersion for 30 minutes to create a homogeneous catalytic ink.

  • Electrode Coating: Drop-cast the ink onto the Toray paper substrate.

  • Drying: Dry the prepared electrode before electrochemical measurements.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and electrode preparation, as well as the proposed mechanisms for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) on NiAs nanocrystals.

experimental_workflow cluster_synthesis Colloidal Synthesis cluster_purification Purification & Ligand Stripping cluster_electrode Electrode Preparation s1 Mix NiCl2, ODE, TOP s2 Degas at 120°C s1->s2 s3 Heat to 250°C under Ar s2->s3 s4 Inject As precursor s3->s4 s5 NiAs Nanocrystal Formation s4->s5 p1 Ligand Stripping with PbI2/CH3COONH4 in DMF s5->p1 p2 Wash with Toluene & DMF p1->p2 p3 Dry under vacuum p2->p3 e1 Disperse NiAs in H2O/IPA p3->e1 e2 Add Nafion binder e1->e2 e3 Sonicate to form ink e2->e3 e4 Drop-cast on substrate e3->e4 e5 Dry electrode e4->e5

Caption: Experimental workflow for NiAs nanocrystal synthesis and electrode preparation.

HER_mechanism cluster_acidic Acidic Media cluster_alkaline Alkaline Media A_start H+ + e- A_volmer Volmer Step (H+ + e- -> H_ads) A_start->A_volmer A_heyrovsky Heyrovsky Step (H_ads + H+ + e- -> H2) A_volmer->A_heyrovsky A_tafel Tafel Step (2H_ads -> H2) A_volmer->A_tafel A_end H2 A_heyrovsky->A_end A_tafel->A_end B_start H2O + e- B_volmer Volmer Step (H2O + e- -> H_ads + OH-) B_start->B_volmer B_heyrovsky Heyrovsky Step (H_ads + H2O + e- -> H2 + OH-) B_volmer->B_heyrovsky B_tafel Tafel Step (2H_ads -> H2) B_volmer->B_tafel B_end H2 B_heyrovsky->B_end B_tafel->B_end

Caption: Proposed Hydrogen Evolution Reaction (HER) mechanisms on NiAs.

OER_mechanism Alkaline Media M NiAs (pre-catalyst) -> NiOOH (active site 'M') M_OH M + OH- -> M-OH + e- M->M_OH M_O M-OH + OH- -> M-O + H2O + e- M_OH->M_O M_OOH M-O + OH- -> M-OOH + e- M_O->M_OOH M_O2 M-OOH + OH- -> M + O2 + H2O + e- M_OOH->M_O2 M_O2->M catalyst regeneration O2 O2 M_O2->O2

Caption: Proposed Oxygen Evolution Reaction (OER) mechanism on NiAs.

References

Application Notes and Protocols: Step-by-Step Synthesis of Nickel Arsenide Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of nickel arsenide (NiAs) nanocrystals via a colloidal hot-injection method. This method yields trioctylphosphine-capped NiAs nanoplatelets. Additionally, general protocols for the characterization of the synthesized nanocrystals are provided. While the direct application of this compound nanocrystals in drug development is an emerging area of research, the ability to synthesize uniform, size-controlled nanocrystals is a critical first step for their potential use in applications such as drug delivery systems, where nanocrystals can enhance the solubility and bioavailability of poorly soluble drugs.[1]

I. Synthesis of this compound (NiAs) Nanocrystals

This protocol is adapted from the first reported colloidal synthesis of NiAs nanocrystals.[2][3][4] The method utilizes a hot-injection technique to achieve rapid nucleation and growth of the nanocrystals, resulting in a uniform size distribution.[2]

Experimental Workflow

Synthesis_Workflow cluster_prep Precursor & Solvent Preparation cluster_synthesis Hot-Injection Synthesis cluster_purification Purification cluster_characterization Characterization A Degas NiCl2, ODE, and TOP solution (2h at 120°C under vacuum) C Heat NiCl2 solution to 250°C (under Argon) A->C Switch to Argon B Prepare Tris(dimethylamino)arsine (B1606909) in TOP (in glovebox) D Swiftly inject Arsenic precursor B->D C->D E Reaction (1 min) D->E F Cool to room temperature E->F G Wash with Toluene (B28343) & Ethanol (B145695) (3x) F->G H Centrifuge (4500 rpm, 10 min) G->H I Discard supernatant H->I I->G Repeat 2x J Re-disperse in Toluene or Hexane (B92381) I->J K XRD J->K L TEM / HRTEM J->L M XPS J->M N SEM J->N

Caption: Experimental workflow for the synthesis and characterization of NiAs nanocrystals.

Quantitative Data for Synthesis
ParameterValueNotes
Nickel Precursor
Nickel(II) chloride (NiCl₂)0.4 mmol98% purity
Arsenic Precursor
Tris(dimethylamino)arsine0.4 mmol99% purity
Solvents & Ligands
1-Octadecene (B91540) (ODE)6 mL97% purity
Trioctylphosphine (B1581425) (TOP)3 mL (for Ni precursor) + 0.5 mL (for As precursor)97% purity
Reaction Conditions
Degassing Temperature120 °CUnder vacuum
Degassing Time2 hours
Reaction Temperature250 °CUnder Argon atmosphere
Reaction Time1 minutePost-injection
Purification
Washing SolventsAnhydrous Toluene and Anhydrous Ethanol
Centrifugation Speed4500 rpm
Centrifugation Time10 minutes
Product
Nanocrystal ShapeHexagonal Platelets
Average Diameter~10 nm[2][3][4][5]
Average Thickness~4 nm[2][3][4][5]
Experimental Protocol

1. Preparation of Nickel Precursor Solution:

  • In a 25 mL three-neck flask equipped with a condenser and a thermocouple, combine 0.4 mmol of NiCl₂, 6 mL of 1-octadecene (ODE), and 3 mL of trioctylphosphine (TOP).[2]

  • Connect the flask to a standard Schlenk line.

  • Heat the mixture to 120 °C while stirring under vacuum for 2 hours to degas the solution.[2]

2. Preparation of Arsenic Precursor Solution (under inert atmosphere):

  • Inside a glovebox, prepare a solution of 0.4 mmol of tris(dimethylamino)arsine in 0.5 mL of TOP in a syringe.[2]

3. Hot-Injection Synthesis:

  • After degassing the nickel precursor solution, switch the atmosphere in the flask to Argon.

  • Heat the solution to 250 °C with vigorous stirring.[2][3]

  • Once the temperature is stable, swiftly inject the arsenic precursor solution into the reaction flask.[2]

  • Allow the reaction to proceed for 1 minute.[2]

  • After 1 minute, cool the reaction mixture to room temperature.[2]

4. Purification of NiAs Nanocrystals:

  • Transfer the cooled reaction mixture into centrifuge tubes.

  • Add a mixture of anhydrous toluene and anhydrous ethanol to precipitate the nanocrystals.

  • Centrifuge the mixture at 4500 rpm for 10 minutes.

  • Discard the supernatant.

  • Repeat the washing and centrifugation steps two more times.[2]

  • After the final wash, disperse the purified NiAs nanocrystals in anhydrous toluene or hexane for storage in a glovebox.[6]

II. Characterization of this compound Nanocrystals

The following are general protocols for the characterization of the synthesized NiAs nanocrystals. Specific instrument parameters should be optimized based on the available equipment.

Powder X-ray Diffraction (XRD)

Purpose: To determine the crystal structure and phase purity of the nanocrystals.

Protocol:

  • Sample Preparation:

    • Deposit a concentrated dispersion of the NiAs nanocrystals onto a zero-background sample holder (e.g., a silicon wafer).

    • Allow the solvent to evaporate completely.

  • Data Acquisition:

    • Mount the sample in the diffractometer.

    • Collect the diffraction pattern over a 2θ range of 20-80° with a step size of 0.02°.

  • Data Analysis:

    • Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., ICSD 611040 for hexagonal NiAs) to confirm the crystal structure and identify any impurities.[6]

Transmission Electron Microscopy (TEM) / High-Resolution TEM (HRTEM)

Purpose: To determine the size, shape, and morphology of the nanocrystals and to visualize the crystal lattice.

Protocol:

  • Sample Preparation:

    • Prepare a dilute dispersion of the NiAs nanocrystals in a volatile solvent like hexane or toluene.

    • Deposit a single drop of the dispersion onto a carbon-coated TEM grid.

    • Allow the solvent to evaporate completely in a dust-free environment.

  • Imaging:

    • Load the TEM grid into the microscope.

    • Acquire low-magnification images to assess the overall morphology and size distribution.

    • Acquire high-resolution images to visualize the lattice fringes and assess the crystallinity of individual nanocrystals.

  • Data Analysis:

    • Measure the dimensions of a large number of nanocrystals from the TEM images to determine the average size and size distribution.

    • Measure the lattice spacing from HRTEM images and compare with known values for NiAs to confirm the crystal structure.

Scanning Electron Microscopy (SEM)

Purpose: To observe the surface morphology of films or agglomerates of the nanocrystals.

Protocol:

  • Sample Preparation:

    • Mount a small amount of the dried nanocrystal powder onto an SEM stub using conductive carbon tape.[6]

    • If necessary, apply a thin conductive coating (e.g., carbon or gold) to prevent charging.[6]

  • Imaging:

    • Load the stub into the SEM.

    • Acquire images at various magnifications to observe the surface features and overall morphology.

X-ray Photoelectron Spectroscopy (XPS)

Purpose: To determine the elemental composition and oxidation states of the elements at the surface of the nanocrystals.

Protocol:

  • Sample Preparation:

    • Deposit a thick film of the nanocrystals onto a suitable substrate (e.g., a silicon wafer).

    • Ensure the sample is completely dry.

  • Data Acquisition:

    • Mount the sample in the XPS chamber.

    • Acquire a survey spectrum to identify all elements present.

    • Acquire high-resolution spectra for the Ni 2p and As 3d regions to determine their chemical states.[6]

  • Data Analysis:

    • Fit the high-resolution spectra with appropriate functions to determine the binding energies and relative concentrations of the different chemical species.

    • Compare the binding energies to literature values to identify the oxidation states.

III. Application Notes for Drug Development

The synthesis of well-defined nanocrystals is a foundational step for their application in drug delivery.[7] While NiAs nanocrystals are primarily investigated for their electronic and catalytic properties, their successful synthesis as uniform nanoparticles opens avenues for exploration in biomedicine.

  • Enhanced Bioavailability: For poorly water-soluble drugs, formulation as nanocrystals can significantly increase their surface area-to-volume ratio, leading to improved dissolution rates and potentially higher bioavailability.[1]

  • Targeted Delivery: The surface of the synthesized NiAs nanocrystals, capped with trioctylphosphine, can potentially be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded nanocrystals to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.

  • Controlled Release: Nanocrystal formulations can be designed for controlled or sustained drug release, which can improve patient compliance by reducing dosing frequency.[7]

Further research is required to assess the biocompatibility and toxicity of this compound nanocrystals before they can be considered for any in vivo applications. The protocols provided here serve as a starting point for producing high-quality NiAs nanocrystals for such fundamental investigations.

References

Application Notes and Protocols: Exploratory Use of Nickel Arsenide in Lithium-Ion Battery Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The application of nickel arsenide (NiAs) in lithium-ion battery electrodes is a novel research area with limited published data. The following notes and protocols are intended as a guideline for exploratory studies and are based on established methodologies for other transition metal arsenides and nickel-based electrode materials. This compound is highly toxic and a known carcinogen; all handling and experimentation must be conducted with extreme caution and appropriate safety measures in a well-ventilated fume hood.

Introduction

Transition metal oxides, sulfides, and phosphides have been extensively investigated as high-capacity anode materials for next-generation lithium-ion batteries. Transition metal arsenides, while less common, also present an interesting avenue for research due to their potential for high theoretical capacities via conversion and alloying reactions. This document outlines a potential pathway for the synthesis, characterization, and electrochemical evaluation of this compound (NiAs) as an anode material. The morphology and composition of nickel-based active materials are critical factors in determining the electrochemical performance of Li-ion batteries[1][2]. While nickel has been successfully utilized in both cathode and anode materials, issues such as side reactions can influence performance[1].

Synthesis of this compound (NiAs) Nanocrystals

This protocol is adapted from the colloidal synthesis of NiAs nanocrystals developed for other electrochemical applications.[3][4][5][6]

2.1. Materials and Reagents

  • Nickel(II) chloride (NiCl₂, 98%)

  • 1-octadecene (ODE, 97%)

  • Trioctylphosphine (TOP, 97%)

  • Arsenic precursor (e.g., tris(trimethylsilyl)arsine)

  • Anhydrous toluene

  • Acetone (B3395972)

  • Isopropanol

2.2. Synthesis Protocol

  • Preparation of Nickel Precursor Solution: In a 25 mL three-neck flask equipped with a condenser and a thermocouple, combine NiCl₂ (0.4 mmol), ODE (6 mL), and TOP (3 mL).

  • Degassing: Heat the mixture to 120 °C under vacuum for 2 hours using a standard Schlenk line to remove water and oxygen.

  • Injection and Growth: Switch the atmosphere to argon and heat the solution to the desired reaction temperature (e.g., 220 °C). In a separate vial, dissolve the arsenic precursor in TOP. Swiftly inject the arsenic precursor solution into the hot nickel precursor solution.

  • Reaction: Allow the reaction to proceed for a set time (e.g., 2 hours) to facilitate nanocrystal growth.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Add an excess of acetone to precipitate the NiAs nanocrystals. Centrifuge the mixture, discard the supernatant, and re-disperse the nanocrystals in toluene. Repeat the precipitation and re-dispersion process two more times. Finally, disperse the purified NiAs nanocrystals in a suitable solvent for characterization and electrode preparation.

Electrode Preparation

3.1. Slurry Formulation

  • In a vial, mix the synthesized NiAs nanocrystals (active material, 80 wt%), conductive carbon black (e.g., Super P, 10 wt%), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF, 10 wt%).

  • Add N-methyl-2-pyrrolidone (NMP) as a solvent and stir the mixture overnight to form a homogeneous slurry.

3.2. Electrode Casting

  • Cast the slurry onto a copper foil current collector using a doctor blade with a specific gap height to control the thickness.

  • Dry the coated foil in a vacuum oven at 80-120 °C for 12 hours to remove the NMP solvent.

  • Punch circular electrodes (e.g., 12 mm diameter) from the dried foil and press them under a pressure of ~10 MPa to ensure good contact between the active material and the current collector.

Electrochemical Characterization

4.1. Cell Assembly

  • Assemble 2032-type coin cells in an argon-filled glovebox.

  • Use the prepared NiAs electrode as the working electrode, a lithium metal foil as the counter and reference electrode, and a polypropylene (B1209903) separator.

  • Use a standard electrolyte, such as 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

4.2. Electrochemical Measurements

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a voltage window of 0.01-3.0 V vs. Li/Li⁺ to investigate the electrochemical reactions.

  • Galvanostatic Cycling: Cycle the cells at various current densities (e.g., from C/20 to 2C, where 1C corresponds to the theoretical capacity) between 0.01 V and 3.0 V to evaluate the specific capacity, coulombic efficiency, and cycling stability.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and ionic conductivity of the electrode.

Hypothetical Performance Data

The following table presents exemplary, hypothetical data for a novel NiAs-based anode material for illustrative purposes. This is not experimental data.

ParameterValueConditions
Theoretical Capacity ~560 mAh/gBased on a hypothetical conversion reaction
1st Cycle Discharge Capacity 750 mAh/gC/10 rate (0.01-3.0 V)
1st Cycle Charge Capacity 500 mAh/gC/10 rate (0.01-3.0 V)
Initial Coulombic Efficiency 66.7%C/10 rate
Reversible Capacity (after 50 cycles) 420 mAh/gC/5 rate
Capacity Retention (after 50 cycles) 84%C/5 rate

Visualizations

experimental_workflow cluster_synthesis NiAs Nanocrystal Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly & Testing s1 Mix NiCl2, ODE, TOP s2 Degas at 120°C s1->s2 s3 Inject Arsenic Precursor at 220°C s2->s3 s4 Reaction and Growth s3->s4 s5 Purification (Precipitation/Centrifugation) s4->s5 e1 Mix NiAs, Carbon Black, PVDF s5->e1 Synthesized NiAs e2 Add NMP to form Slurry e1->e2 e3 Cast on Cu Foil e2->e3 e4 Dry and Press Electrode e3->e4 c1 Assemble Coin Cell (vs. Li) e4->c1 Prepared Electrode c2 Cyclic Voltammetry c1->c2 c3 Galvanostatic Cycling c1->c3 c4 Electrochemical Impedance Spectroscopy c1->c4

Caption: Experimental workflow for the synthesis and electrochemical evaluation of NiAs electrodes.

conversion_mechanism NiAs NiAs Li_Ni_As LixNi + LiyAs NiAs->Li_Ni_As + Li+ + e- (Discharge) Ni_As Ni + As Li_Ni_As->Ni_As - Li+ - e- (Charge) Ni_As->NiAs Recombination (Partial)

Caption: Hypothetical conversion and alloying mechanism of NiAs with lithium.

References

Application Notes and Protocols for Bioleaching of Nickel from Nickeline Ore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioleaching presents an eco-friendly and economically viable alternative to conventional pyrometallurgical and hydrometallurgical methods for extracting valuable metals from low-grade ores and concentrates. This document provides detailed application notes and protocols for the bioleaching of nickel from nickeline (NiAs) ore, a nickel arsenide mineral. The process primarily utilizes the metabolic activity of chemolithoautotrophic bacteria, such as Acidithiobacillus ferrooxidans, which can oxidize ferrous iron and reduced sulfur compounds, leading to the dissolution of the mineral matrix and the release of nickel ions into the solution.

The presence of arsenic in nickeline ore poses a significant challenge due to its toxicity to many microorganisms. However, certain strains of Acidithiobacillus ferrooxidans have developed sophisticated resistance mechanisms, enabling them to thrive in arsenic-rich environments and effectively leach nickel from such ores. These protocols will detail the cultivation of arsenic-resistant A. ferrooxidans, the experimental setup for bioleaching, and the analytical methods for monitoring the process.

Data Presentation

Table 1: Summary of Quantitative Data on Nickel Bioleaching from Nickeline and Similar Arsenide Ores
Ore TypeMicroorganism(s)Key ParametersNickel Extraction (%)Leaching Duration (days)Reference(s)
Nickeline (Low-Grade)Glutamicbacter nicotianaPulp Density: Not specifiedUp to 100%Not specified[1]
Nickeline (High-Grade)Glutamicbacter nicotianaPulp Density: Not specified70%Not specified[1]
Arsenic-Bearing Complex Nickel Sulfide OreAdapted psychrophilic bacteriaPulp Density, Inoculum Size, Initial pH (Optimized)65%14[2]
Arsenic-Bearing Complex Nickel Sulfide OreAdapted psychrophilic bacteriaPulp Density, Inoculum Size, Initial pH (Optimized)>70%42[2]
Primary Nickel OreAcidithiobacillus ferrooxidans LRSubmerged culture55.1%16[3]
Primary Nickel Ore with FertilizerAcidithiobacillus ferrooxidans LRSubmerged culture82%Not specified[3]
Lateritic Nickel OreAcidithiobacillus ferrooxidans2% Pulp DensityNot specified15[4][5]

Experimental Protocols

Protocol 1: Cultivation and Adaptation of Acidithiobacillus ferrooxidans

This protocol describes the cultivation of Acidithiobacillus ferrooxidans in 9K medium and its adaptation to arsenic.

Materials:

  • Acidithiobacillus ferrooxidans strain (e.g., ATCC 23270)

  • 9K Basal Salts Medium (see recipe below)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄)

  • Sodium arsenite (NaAsO₂) or sodium arsenate (Na₂HAsO₄) for adaptation

  • Sterile Erlenmeyer flasks (250 mL)

  • Shaker incubator

  • pH meter

  • Autoclave

9K Medium Recipe (per liter): [6]

  • Solution A:

    • (NH₄)₂SO₄: 3.0 g

    • K₂HPO₄: 0.5 g

    • MgSO₄·7H₂O: 0.5 g

    • KCl: 0.1 g

    • Ca(NO₃)₂: 0.01 g

    • Distilled water: 700 mL

    • Adjust pH to 2.0-2.5 with H₂SO₄. Autoclave at 121°C for 15 minutes.

  • Solution B:

    • FeSO₄·7H₂O: 44.2 g

    • Distilled water: 300 mL

    • Adjust pH to 2.0-2.5 with H₂SO₄. Filter-sterilize.

  • Aseptically add Solution B to Solution A after cooling.

Procedure:

  • Activation of Culture: Inoculate 100 mL of sterile 9K medium with a stock culture of A. ferrooxidans. Incubate at 30°C and 150 rpm on a shaker incubator for 3-5 days, or until the medium turns a reddish-brown color, indicating the oxidation of ferrous to ferric iron.

  • Sub-culturing: Transfer 10 mL of the active culture to 90 mL of fresh 9K medium. Repeat this step 2-3 times to ensure a healthy and active inoculum.

  • Adaptation to Arsenic (if required):

    • Prepare 9K medium with a low concentration of arsenic (e.g., 100 mg/L NaAsO₂).

    • Inoculate with an active culture of A. ferrooxidans.

    • Monitor the growth by observing the color change and measuring the ferrous iron oxidation rate.

    • Once the culture has grown successfully, gradually increase the arsenic concentration in subsequent sub-culturing steps. This will select for and enrich arsenic-resistant strains.

Protocol 2: Shake Flask Bioleaching of Nickeline Ore

This protocol outlines a laboratory-scale bioleaching experiment in shake flasks.

Materials:

  • Finely ground nickeline ore (particle size < 75 µm)

  • Adapted Acidithiobacillus ferrooxidans culture

  • 9K medium (without ferrous sulfate, as the ore will be the energy source)

  • Sterile 250 mL Erlenmeyer flasks

  • Shaker incubator

  • Filtration apparatus (e.g., vacuum filtration with 0.22 µm filters)

  • Analytical instruments for measuring nickel and arsenic concentrations (e.g., Atomic Absorption Spectrophotometer - AAS, Inductively Coupled Plasma-Mass Spectrometry - ICP-MS)[7][8][9]

Procedure:

  • Sterilization: Sterilize the ground nickeline ore by autoclaving or dry heat. Sterilize the 9K medium (without FeSO₄) and flasks by autoclaving.

  • Experimental Setup:

    • To each flask, add a specific amount of sterile nickeline ore to achieve the desired pulp density (e.g., 2%, 5%, 10% w/v).[4][5]

    • Add 100 mL of sterile 9K medium (without FeSO₄) to each flask.

    • Inoculate the experimental flasks with 10% (v/v) of the adapted A. ferrooxidans culture.

    • Prepare a sterile control flask with ore and medium but without the bacterial inoculum.

  • Incubation: Incubate the flasks at 30°C on a shaker at 150 rpm for the desired duration (e.g., 21-30 days).[10]

  • Sampling and Analysis:

    • Periodically, withdraw samples of the leachate (the liquid portion).

    • Filter the samples to remove ore particles and bacterial cells.

    • Measure the pH and redox potential of the leachate.

    • Analyze the concentration of dissolved nickel and arsenic in the filtrate using AAS or ICP-MS.

    • At the end of the experiment, analyze the solid residue to determine the remaining nickel and arsenic content.

Mandatory Visualization

Bioleaching_Experimental_Workflow cluster_leaching Bioleaching Phase cluster_analysis Analysis Phase Ore Nickeline Ore (Ground and Sterilized) Setup Experimental Setup (Flasks with Ore, Medium, Inoculum) Ore->Setup Medium 9K Medium Preparation (without FeSO4) Medium->Setup Inoculum A. ferrooxidans Culture (Arsenic-Adapted) Inoculum->Setup Incubation Incubation (30°C, 150 rpm) Setup->Incubation Sampling Periodic Sampling Incubation->Sampling Residue_Analysis Solid Residue Analysis Incubation->Residue_Analysis Filtration Filtration of Leachate Sampling->Filtration Leachate_Analysis Leachate Analysis (pH, Redox, [Ni], [As]) Filtration->Leachate_Analysis

Caption: Experimental workflow for the bioleaching of nickel from nickeline ore.

Arsenic_Resistance_and_Bioleaching_Pathway cluster_cell Acidithiobacillus ferrooxidans Cell cluster_membrane Cell Membrane cluster_leaching_process Bioleaching of Nickeline (NiAs) ArsB ArsB (Efflux Pump) AsIII_out As(III) (Exported) ArsB->AsIII_out ArsC ArsC (Arsenate Reductase) AsIII_in As(III) (Arsenite) ArsC->AsIII_in AsV_in As(V) (Arsenate) AsV_in->ArsC Reduction AsIII_in->ArsB Efflux AsV_leached As(V) (in leachate) AsIII_out->AsV_leached Re-oxidation in solution NiAs Nickeline (NiAs) Ni2 Ni²⁺ (Dissolved Nickel) NiAs->Ni2 Oxidation NiAs->AsV_leached Oxidation Fe2 Fe²⁺ (Ferrous Iron) NiAs->Fe2 Fe3 Fe³⁺ (Ferric Iron) Fe3->NiAs Oxidant AsV_leached->AsV_in Uptake Bacteria A. ferrooxidans Fe2->Bacteria Energy Source Bacteria->Fe3 Regeneration of Oxidant O2 O₂ O2->Bacteria H H⁺ H->Bacteria

Caption: Arsenic resistance and bioleaching mechanism in A. ferrooxidans.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nickel Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nickel arsenide (NiAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental synthesis of this material.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include solid-state reaction, colloidal synthesis, hydrothermal methods, and chemical vapor deposition (CVD). The choice of method depends on the desired form of the material (e.g., bulk powder, nanocrystals, thin film) and the required properties.

Q2: What are the main safety concerns when working with this compound and its precursors?

A2: this compound and its arsenic-based precursors are highly toxic and carcinogenic.[1] Key safety precautions include:

  • Handling all arsenic-containing compounds within a certified chemical fume hood or glovebox to avoid inhalation of dust or fumes.[2][3]

  • Wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[2][4]

  • Avoiding the creation of dust.[2]

  • Having a designated work area for arsenic compounds with properly labeled equipment.[4]

  • Implementing a proper waste disposal plan for all arsenic-contaminated materials.[3]

  • Familiarizing yourself with the specific Safety Data Sheet (SDS) for all chemicals used.[2]

Q3: How can I control the stoichiometry of this compound during synthesis?

A3: Controlling the stoichiometry is a significant challenge. The Ni-As phase diagram reveals the existence of several stable compounds, including Ni₅As₂, Ni₁₁As₈, NiAs, and NiAs₂.[5] Key strategies for controlling stoichiometry include:

  • Precise Precursor Ratio: Carefully controlling the molar ratio of nickel and arsenic precursors is critical.

  • Temperature Control: The reaction temperature can influence which phase is thermodynamically favored. Annealing at specific temperatures can be used to target a desired phase.

  • Reaction Environment: The presence of reactive gases or solvents can influence the final stoichiometry.

Q4: What are common impurities in this compound synthesis and how can they be avoided?

A4: Impurities can arise from precursors, the reaction environment, or incomplete reactions. Common impurities include other this compound phases, unreacted precursors, and oxides. To avoid impurities:

  • Use high-purity precursors.

  • Ensure an inert atmosphere (e.g., argon or nitrogen) if the synthesis is sensitive to oxygen.

  • Optimize reaction time and temperature to ensure complete reaction.

  • Properly clean all reaction vessels and equipment.

Troubleshooting Guides

Issue 1: Incorrect Crystal Phase or Phase Impurities Observed in XRD

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incorrect Reaction Temperature Consult the Ni-As phase diagram to determine the stability range of the desired phase.[5] Adjust the synthesis and/or annealing temperature accordingly.
Incorrect Precursor Stoichiometry Recalculate and precisely measure the molar ratios of your nickel and arsenic precursors. Even slight deviations can lead to the formation of other stable this compound compounds.
Reaction Time Too Short Increase the reaction or annealing time to allow for complete conversion to the thermodynamically stable phase.
Oxygen Contamination If synthesizing under inert conditions, check for leaks in your setup. Use high-purity inert gas and consider using an oxygen trap.
Issue 2: Poor Crystallinity or Amorphous Product

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Low Synthesis Temperature Increase the reaction temperature to provide sufficient energy for crystal growth.
Rapid Cooling For solid-state reactions, a slower cooling rate can promote the formation of larger, more well-defined crystals.
Presence of Impurities Impurities can inhibit crystal growth. Ensure high-purity precursors and a clean reaction environment.
Inappropriate Solvent or Capping Agent (Colloidal Synthesis) The choice of solvent and capping agents can significantly impact nanocrystal growth. Experiment with different options to optimize crystallinity.[6]
Issue 3: Low Yield

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction Extend the reaction time or increase the reaction temperature.
Loss of Volatile Precursors Ensure your reaction setup is well-sealed to prevent the loss of volatile precursors, especially arsenic compounds.
Sub-optimal Precursor Reactivity The choice of arsenic precursor can significantly impact reactivity. Some precursors may require higher temperatures or longer reaction times to fully react.
Product Loss During Workup Review your product isolation and purification steps to minimize mechanical losses.

Experimental Protocols

Colloidal Synthesis of NiAs Nanocrystals

This protocol is adapted from a method for producing trioctylphosphine-capped NiAs nanoplatelets.[6]

Materials:

Procedure:

  • In a 25 mL flask, degas a solution of 0.4 mmol of NiCl₂, 6 mL of ODE, and 3 mL of TOP for 2 hours at 120 °C under vacuum.

  • Switch the atmosphere to argon and heat the solution to 250 °C.

  • In an inert atmosphere (e.g., a glovebox), prepare a solution of 0.4 mmol of tris(dimethylamino)arsine in 0.5 mL of TOP.

  • Swiftly inject the arsenic precursor solution into the hot reaction flask.

  • Allow the reaction to proceed for the desired time to control nanocrystal size and morphology.

  • Cool the reaction to room temperature.

  • Wash the resulting nanocrystals multiple times with a mixture of anhydrous toluene (B28343) and anhydrous ethanol, followed by centrifugation to isolate the product.

Quantitative Data from a Representative Colloidal Synthesis [6]

ParameterValue
NiCl₂0.4 mmol
Tris(dimethylamino)arsine0.4 mmol
Reaction Temperature250 °C
Resulting Nanoplatelet Diameter~10 nm
Resulting Nanoplatelet Thickness~4 nm
Solid-State Synthesis of Bulk this compound

This is a general procedure for the direct reaction of the elements.

Materials:

  • High-purity nickel powder

  • High-purity arsenic powder

Procedure:

  • In an inert atmosphere glovebox, thoroughly mix stoichiometric amounts of nickel and arsenic powders.

  • Press the mixed powder into a pellet.

  • Seal the pellet in an evacuated quartz ampoule.

  • Heat the ampoule slowly to the desired reaction temperature (e.g., 600-800 °C) in a tube furnace.

  • Hold at the reaction temperature for an extended period (e.g., 24-48 hours) to ensure a complete reaction.

  • Slowly cool the furnace to room temperature.

  • The resulting product can be characterized by powder X-ray diffraction.

Visualizations

experimental_workflow_colloidal_synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_workup Product Isolation prep_ni Prepare NiCl2 in ODE/TOP degas Degas Ni solution (120°C, 2h) prep_ni->degas prep_as Prepare As precursor in TOP (inert atm.) inject Inject As precursor prep_as->inject heat Heat to 250°C (under Ar) degas->heat heat->inject growth Nanocrystal Growth inject->growth cool Cool to RT growth->cool wash Wash & Centrifuge cool->wash product NiAs Nanocrystals wash->product

Caption: Experimental workflow for the colloidal synthesis of NiAs nanocrystals.

troubleshooting_workflow cluster_problem Problem Characterization cluster_causes Potential Causes cluster_solutions Corrective Actions start Synthesis Issue Identified phase_purity Phase Impurity (XRD) start->phase_purity crystallinity Poor Crystallinity (XRD) start->crystallinity morphology Incorrect Morphology (SEM/TEM) start->morphology cause_temp Temperature? phase_purity->cause_temp cause_stoich Stoichiometry? phase_purity->cause_stoich crystallinity->cause_temp cause_contam Contamination? crystallinity->cause_contam cause_time Reaction Time? morphology->cause_time morphology->cause_contam sol_temp Adjust T cause_temp->sol_temp sol_stoich Verify Precursor Ratios cause_stoich->sol_stoich sol_time Increase Time cause_time->sol_time sol_contam Improve Inert Atmosphere/ Purity cause_contam->sol_contam

Caption: Troubleshooting workflow for common issues in NiAs synthesis.

References

identifying and mitigating contamination in nickel arsenide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate contamination in nickel arsenide (NiAs) samples.

Frequently Asked Questions (FAQs)

Section 1: Identifying Contamination

Q1: What are the common types of contaminants in this compound samples and where do they come from?

A1: Contamination in NiAs samples can be broadly categorized as elemental, phase, surface, and organic impurities. Their sources are often related to starting materials, synthesis environment, and handling procedures.

Contaminant TypeSpecific ExamplesCommon Sources
Elemental (Metallic) Copper (Cu), Zinc (Zn), Iron (Fe), Lead (Pb), Cadmium (Cd)Impure nickel or arsenic precursors, corrosion of reactor components, contaminated labware.[1][2][3]
Phase Impurities Other Ni-As phases (e.g., Ni₅As₂, Ni₁₁As₈), unreacted Ni or AsIncomplete reaction, non-stoichiometric precursor ratios, improper temperature control during synthesis.[4]
Surface Impurities Nickel oxides (NiO), Nickel hydroxides (Ni(OH)₂)Exposure of the sample to air and moisture, especially for reactive nanostructured materials.[5]
Organic Impurities Residual solvents, precursor ligands, oils/greasesIncomplete removal of synthesis solvents (e.g., oleylamine, 1-octadecene), breakdown products of additives, handling contamination.[5][6]

Q2: My NiAs sample has poor crystalline quality or unexpected physical properties. How can I check for contamination?

A2: A multi-step analytical approach is recommended. Start with a bulk structural analysis and proceed to more sensitive elemental and surface techniques as needed. The workflow below outlines a typical process for identifying an unknown contaminant.

start Suspicion of Contamination (e.g., poor XRD, unexpected properties) xrd Perform Powder X-Ray Diffraction (XRD) for Phase Identification start->xrd check_phase Phase Pure NiAs? xrd->check_phase phase_impure Result: Phase Impurity (e.g., Ni5As2, unreacted Ni) check_phase->phase_impure No icp Perform ICP-MS / ICP-OES for Trace Elemental Analysis check_phase->icp Yes check_elemental Trace Metals Detected? icp->check_elemental elemental_impure Result: Elemental Impurity (e.g., Cu, Fe, Zn > 10 ppm) check_elemental->elemental_impure Yes xps Perform X-Ray Photoelectron Spectroscopy (XPS) for Surface Analysis check_elemental->xps No check_surface Surface Oxides or Organic Species Detected? xps->check_surface surface_impure Result: Surface Contamination (e.g., NiO, adventitious carbon) check_surface->surface_impure Yes clean Sample is likely pure. Re-evaluate synthesis parameters. check_surface->clean No

Diagram 1: Workflow for Contaminant Identification.

Q3: Which analytical techniques are best for identifying specific types of contamination?

A3: The choice of technique depends on the suspected contaminant. Inductively coupled plasma (ICP) techniques are excellent for trace metals, while X-ray diffraction (XRD) is essential for crystalline phase identification.

Analytical TechniquePrimary Use CaseDetectable ImpuritiesTypical Detection Limit
X-Ray Diffraction (XRD) Identifying crystalline phasesPhase impurities (e.g., Ni₅As₂, elemental Ni)~1-2% by weight[7]
ICP-MS / ICP-OES Quantifying trace elemental compositionMetallic impurities (e.g., Cu, Fe, Zn, Pb)ppb to ppt (B1677978) (ng/L)[8][9]
X-ray Photoelectron Spectroscopy (XPS) Determining surface chemistry and oxidation statesSurface oxides (NiO), adsorbed organic species~0.1 atomic % on surface
Scanning Electron Microscopy (SEM-EDX) Imaging morphology and elemental mappingInhomogeneous distribution of elemental impurities~0.1-0.5% by weight

Troubleshooting Guides & Mitigation Protocols

Q4: I have identified metallic impurities (Cu, Zn) in my NiAs sample. How can I remove them?

A4: For samples that can be dissolved and re-plated, electrolytic purification, also known as "dummy plating," is a highly effective method for removing electrochemically nobler metals like copper and zinc from a nickel-based solution.[1][10] This technique plates out the impurities at a low current density.

start Contaminant Identified type What is the contaminant type? start->type metallic Elemental (Metallic) e.g., Cu, Zn, Pb type->metallic Metallic organic Organic e.g., residual solvent, oil type->organic Organic phase Phase / Surface e.g., NiO, other Ni-As phases type->phase Phase/Surface mit_metallic Dissolve sample (if solid). Perform Dummy Plating (Electrolytic Purification). metallic->mit_metallic mit_organic Dissolve sample in appropriate solvent. Perform Activated Carbon Treatment. organic->mit_organic mit_phase Refine Synthesis Protocol: - Use inert atmosphere (glovebox/Schlenk) - Adjust stoichiometry & temperature - Consider recrystallization / zone refining phase->mit_phase

Diagram 2: Mitigation Strategy Selection Guide.
Experimental Protocol: Dummy Plating for Metallic Impurity Removal

This protocol is adapted for a lab-scale purification of a nickel-containing solution.

  • Sample Preparation: If your NiAs is a solid, dissolve it in a suitable acidic medium (e.g., dilute nitric acid) to create a nickel salt solution. Ensure the pH is adjusted to be acidic, typically below 3.5, which optimizes impurity removal.[11]

  • Cell Setup:

    • Use a clean, inert beaker or small tank as the plating cell.

    • Use a large surface area cathode, often called the "dummy." A corrugated or bent sheet of mild steel or nickel is ideal.[12]

    • Use standard nickel anodes. Bagging the anodes is recommended to prevent anode sludge from entering the solution.[12]

  • Plating:

    • Initially, plate at a normal current density for nickel (e.g., 20-40 A/ft²) for a few minutes to coat the dummy cathode with a fresh nickel layer.[1]

    • Reduce the current density to a very low value, typically 2-5 A/ft² (20-50 A/m²).[10][11] This is the crucial step where more noble metals like copper plate out preferentially.

    • Provide good agitation (magnetic stirring) to ensure a steady supply of impurity ions to the cathode surface.[13]

  • Monitoring & Completion:

    • Periodically remove the dummy cathode and inspect the deposit in the low-current-density areas (the valleys of the corrugations). A dark or black deposit indicates that impurities are still being removed.[11]

    • When the deposit in these areas becomes a clear, white nickel deposit, the purification is largely complete.

    • The purified solution can then be used for recrystallization or other methods to recover the final NiAs product.

Q5: My sample appears to be contaminated with organic residues from the synthesis. What is the best purification method?

A5: Activated carbon treatment is a standard and effective method for removing organic impurities from solutions.[14][15] The high surface area and porous structure of activated carbon allow it to adsorb large organic molecules.

Experimental Protocol: Activated Carbon Treatment
  • Sample Preparation: Dissolve the contaminated NiAs sample in a suitable organic or aqueous solvent in which the NiAs is soluble but the impurities are likely to be adsorbed.

  • Carbon Addition:

    • Warm the solution slightly, as adsorption can be more effective at lower temperatures and pH.[15]

    • CAUTION: If the solution is near its boiling point, remove it from the heat source before adding the carbon. The high surface area of activated carbon can cause violent bumping or boiling over.[16]

    • Add a small amount of powdered activated carbon (e.g., 1-2 grams per liter of solution, but this should be optimized).

  • Adsorption: Stir the mixture for a period, typically ranging from 30 minutes to several hours, to allow for sufficient contact time for the impurities to adsorb onto the carbon.

  • Filtration: Remove the activated carbon from the solution via filtration. Since carbon particles are very fine, use a fine porosity filter paper or a Celite pad to ensure complete removal.

  • Recovery: The purified NiAs can be recovered from the filtrate by solvent evaporation or recrystallization.

Q6: My XRD pattern shows multiple this compound phases or unreacted precursors. What is the cause and how can I fix it?

A6: The presence of multiple phases indicates an incomplete or uncontrolled reaction. This is not a contamination that can be easily removed post-synthesis. Mitigation requires optimizing the synthesis protocol itself.

  • Inert Atmosphere: NiAs and its precursors can be sensitive to oxygen, especially at high temperatures. Performing the entire synthesis and handling process under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) is critical to prevent the formation of nickel oxides.[5]

  • Stoichiometry: Ensure precise measurement and molar ratios of nickel and arsenic precursors. An excess of one precursor will likely result in its presence in the final product.

  • Temperature Control: The Ni-As phase diagram is complex. The reaction temperature and annealing profile must be carefully controlled to target the desired NiAs phase and ensure the reaction goes to completion.

  • Purification by Growth: For bulk crystal growth, techniques like zone refining or chemical vapor transport can be used to achieve high phase purity. For nanocrystals, careful control of nucleation and growth kinetics is key.

General Troubleshooting Workflow

The following diagram provides a high-level overview for troubleshooting contaminated NiAs samples.

cluster_mitigation start Problem Observed (e.g., poor performance, bad data) identify Step 1: Identify Contaminant (Use XRD, ICP-MS, XPS, etc.) start->identify assess Step 2: Assess Contaminant Type identify->assess metallic Metallic Impurity assess->metallic Metallic organic Organic Impurity assess->organic Organic phase_surface Phase / Surface Impurity assess->phase_surface Phase/Surface mitigate Step 3: Select & Apply Mitigation Protocol validate Step 4: Validate Purity (Re-run analysis from Step 1) mitigate->validate protocol_metallic Dummy Plating metallic->protocol_metallic protocol_organic Activated Carbon Treatment organic->protocol_organic protocol_phase Refine Synthesis Protocol phase_surface->protocol_phase protocol_metallic->mitigate protocol_organic->mitigate protocol_phase->mitigate end Pure NiAs Sample validate->end

Diagram 3: General Troubleshooting Workflow.

References

troubleshooting and interpreting XRD patterns of nickel arsenide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel arsenide (NiAs) and interpreting its X-ray diffraction (XRD) patterns.

Frequently Asked Questions (FAQs)

Q1: What is the expected crystal structure and XRD pattern for pure this compound (NiAs)?

A1: this compound typically crystallizes in the hexagonal space group P6₃/mmc.[1][2] The diffraction pattern will show a series of peaks corresponding to the different crystallographic planes. The precise 2θ positions of these peaks depend on the wavelength of the X-ray source used. For a common source like Copper Kα (λ = 1.5406 Å), the most intense peaks are expected at specific angles. A reference pattern is crucial for phase identification.

Q2: Where can I find a reference XRD pattern for this compound?

A2: A standard reference pattern for hexagonal this compound can be found in the Inorganic Crystal Structure Database (ICSD), under the collection code 611040. Many academic and commercial software packages for XRD analysis include access to such databases.

Q3: What are some common impurities or secondary phases I might see in my this compound XRD pattern?

A3: Depending on the synthesis method and handling, several impurities or related phases might be present. These can include:

  • Nickel oxides (e.g., NiO): Often formed if the sample is exposed to air, especially at elevated temperatures.

  • Other this compound phases (e.g., Ni₁₁As₈): These can occur under specific synthesis conditions.

  • Nickel arsenates (e.g., Ni₃(AsO₄)₂): May form in the presence of an oxidizing environment.

  • Unreacted starting materials: If the synthesis reaction did not go to completion.

Q4: How does nanocrystal size affect the XRD pattern of this compound?

A4: As the crystallite size of this compound decreases into the nanometer range, the XRD peaks will become broader. This phenomenon, known as peak broadening, is inversely proportional to the crystallite size and can be used to estimate the average size of the nanoparticles using the Scherrer equation. For very small nanoparticles (below ~5 nm), the peaks can become so broad that they are difficult to distinguish from the background noise.

Data Presentation: Reference XRD Peaks

The following tables summarize the expected XRD peak positions for this compound and common impurities, assuming a Cu Kα radiation source (λ = 1.5406 Å).

Table 1: Reference XRD Pattern for Hexagonal this compound (NiAs)

2θ (°)Miller Indices (hkl)Relative Intensity (%)
31.9(101)80
35.5(102)100
44.5(110)65
52.1(103)35
54.7(201)20
62.0(202)40
66.8(004)15
68.2(203)25
75.1(211)30
79.8(114)15

Note: These are calculated values and may vary slightly in experimental patterns.

Table 2: Characteristic XRD Peaks of Common Impurities

CompoundCommon Impurity PhaseKey 2θ Peaks (°) for Cu Kα
Nickel OxideNiO37.2 (111), 43.3 (200), 62.9 (220)[3][4][5]
MaucheriteNi₁₁As₈Primarily complex patterns, often identified by comparison to reference data.
Nickel ArsenateNi₃(AsO₄)₂Orthorhombic and monoclinic forms exist with complex patterns.[6]

Experimental Protocols

Detailed Methodology for Powder XRD Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRD data. The following protocol is recommended for this compound powder samples.

  • Sample Grinding:

    • If the sample is not a fine powder, gently grind it using an agate mortar and pestle.[7]

    • To minimize induced strain and potential oxidation, it is advisable to perform wet grinding by adding a small amount of a volatile, anhydrous solvent like ethanol (B145695) or hexane.

    • The ideal particle size is typically less than 10 µm to ensure good particle statistics and minimize preferred orientation.[8]

  • Sample Mounting:

    • Choose a sample holder appropriate for the amount of sample and the instrument geometry. For small sample amounts, a zero-background holder (e.g., single crystal silicon) is recommended.

    • Carefully place the powder into the sample holder well.

    • Gently press the powder to create a flat, smooth surface that is flush with the surface of the sample holder. A glass slide can be used to level the surface.

    • Avoid excessive pressure, as this can induce preferred orientation, especially in materials with a plate-like or needle-like crystal habit.

  • Handling Air-Sensitive Samples:

    • If this compound is suspected to be air-sensitive, perform the grinding and mounting steps in an inert atmosphere, such as inside a glovebox.

    • Specialized air-tight sample holders or sample chambers with a protective dome can be used to prevent exposure to air during the measurement.

Troubleshooting Guide

My XRD peaks are shifted from the reference positions. What could be the cause?

Peak shifts in your XRD pattern can be due to several factors. A small, consistent shift across all peaks often points to an instrumental issue, while peak-specific shifts can indicate changes in the material itself.

  • Instrumental Misalignment: If the instrument is not properly calibrated or the sample is not at the correct height in the holder, all peaks may be systematically shifted. It is advisable to run a standard reference material (e.g., silicon powder) to check the instrument's calibration.

  • Lattice Strain: Tensile or compressive strain in the crystal lattice will cause the d-spacing to change, resulting in a shift of the diffraction peaks.[9][10] Compressive strain shifts peaks to higher 2θ values, while tensile strain shifts them to lower 2θ values.[9] This can be caused by factors such as doping or mechanical stress from sample preparation.

  • Solid Solution Formation: If another element has been incorporated into the this compound lattice, the unit cell parameters will change, leading to a shift in peak positions. A larger substituting atom will generally shift peaks to lower 2θ, while a smaller atom will shift them to higher 2θ.

Why are my XRD peaks broader than expected?

Peak broadening can be an indication of several microstructural properties of your sample.

  • Small Crystallite Size: As mentioned in the FAQ, smaller crystallites lead to broader diffraction peaks. This is a common observation in nanomaterials.

  • Microstrain: Non-uniform strain within the crystal lattice can cause a distribution of d-spacings, which manifests as peak broadening. This can be introduced during synthesis or through excessive grinding during sample preparation.

  • Amorphous Content: The presence of a significant amount of amorphous (non-crystalline) material in your sample will contribute to a broad, featureless background and can make the crystalline peaks appear less sharp.

I see extra peaks in my pattern that don't match the this compound reference. How do I identify them?

The presence of unexpected peaks indicates that your sample is not phase-pure.

  • Compare with Impurity Data: The first step is to compare the extra peaks to the patterns of common impurities, such as those listed in Table 2.

  • Check Starting Materials: If the synthesis reaction was incomplete, you might see peaks corresponding to your starting materials.

  • Contamination: Contamination from the synthesis environment or sample preparation (e.g., from the mortar and pestle) can introduce extraneous peaks.

  • Database Search: If the impurity phase is unknown, you can use search-match software with a diffraction database to identify potential matches based on the positions and relative intensities of the unknown peaks.[11]

The relative intensities of my peaks don't match the reference pattern. What is the problem?

Significant deviations in the relative intensities of your diffraction peaks are often a sign of preferred orientation.

  • Preferred Orientation: If the crystallites in your powder sample are not randomly oriented, the intensities of certain diffraction peaks will be enhanced while others are diminished. This is common for materials with non-equiaxed crystal habits (e.g., plates or needles). To mitigate this, ensure thorough and gentle grinding and consider using a back-loading or side-loading sample preparation method to reduce the effects of pressure during packing.

Visualizations

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample (if necessary) Mount Mount Powder on Holder Grind->Mount <10 µm powder Load Load Sample into Diffractometer Mount->Load Setup Set Up Scan Parameters Load->Setup Run Run XRD Scan Setup->Run Process Process Raw Data (background subtraction) Run->Process Identify Identify Phases (compare to reference) Process->Identify Analyze Analyze Peak Characteristics Identify->Analyze Report Generate Report Analyze->Report

Caption: A typical experimental workflow for powder X-ray diffraction analysis.

XRD_Troubleshooting cluster_issues Common Issues cluster_causes Potential Causes Start Observe XRD Pattern Anomaly PeakShift Peak Positions Shifted? Start->PeakShift PeakBroad Peaks Broader than Expected? Start->PeakBroad ExtraPeaks Extra, Unidentified Peaks? Start->ExtraPeaks IntensityWrong Relative Intensities Incorrect? Start->IntensityWrong Strain Lattice Strain / Doping PeakShift->Strain Instrument Instrument Misalignment PeakShift->Instrument Nano Nanocrystalline Sample PeakBroad->Nano Microstrain Microstrain / Defects PeakBroad->Microstrain Impurity Phase Impurity / Contamination ExtraPeaks->Impurity PrefOrient Preferred Orientation IntensityWrong->PrefOrient

Caption: A troubleshooting guide for common issues in XRD pattern analysis.

References

Technical Support Center: Nickel Arsenide (NiAs) Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and engineers working on the deposition of nickel arsenide (NiAs) thin films. The focus is on identifying and mitigating common structural defects to enhance film quality.

Troubleshooting Guide: Common Issues in NiAs Thin Film Growth

This guide addresses specific problems encountered during experimental work, offering potential causes and actionable solutions.

1. Issue: High concentration of point defects (vacancies, interstitials).

  • Question: My grown NiAs film shows properties indicative of numerous point defects, such as high electrical resistivity or poor crystallinity. What are the primary causes and how can I reduce them?

  • Answer: Point defects in NiAs films are often related to off-stoichiometry and the deposition conditions.

    • Cause 1: Non-Stoichiometric Deposition. An improper ratio of Nickel to Arsenic flux during deposition is a primary cause. Theoretical calculations show that vacancies (like Ni vacancies) are predominant in non-stoichiometric NiO, a related nickel compound, and their formation energy changes with deposition conditions (O-rich vs. O-poor).[1] This principle applies to NiAs as well, where an imbalance in Ni and As can lead to vacancies or interstitials.

    • Solution 1: Stoichiometry Control. Precisely control the elemental sources. In Molecular Beam Epitaxy (MBE), this involves adjusting the effusion cell temperatures for Ni and As to achieve a 1:1 atomic flux ratio.[2][3] In sputtering, controlling the partial pressure of reactive gases or using a stoichiometric target is crucial.[4][5] The goal is to manage the thin film's stoichiometry to minimize defect formation.[6]

    • Cause 2: Low Adatom Mobility. If the atoms arriving at the substrate surface do not have enough energy to move into ideal lattice sites, they can get "stuck" in high-energy positions, creating defects.

    • Solution 2: Optimize Growth Temperature. Increasing the substrate temperature enhances the surface mobility of adatoms, allowing them to find their equilibrium lattice positions and reduce the density of vacancies and other point defects.[7] However, excessively high temperatures can damage the substrate or cause phase segregation.[8]

    • Solution 3: Post-Deposition Annealing. Annealing the film after deposition provides thermal energy that can help relax the structure and annihilate point defects.[9] The atmosphere during annealing (e.g., inert gas like Argon) is critical to prevent oxidation or decomposition.[10]

2. Issue: Film is polycrystalline or has poor crystallinity.

  • Question: My XRD analysis indicates that my NiAs film is polycrystalline instead of single-crystal. How can I promote epitaxial growth and improve the crystal quality?

  • Answer: Achieving single-crystal, epitaxial growth requires careful selection of the substrate and optimization of deposition parameters to facilitate ordered atomic arrangement.

    • Cause 1: Lattice Mismatch. A significant difference in the lattice parameters between the substrate and the NiAs film introduces strain, which can be relieved through the formation of dislocations and lead to polycrystalline growth.[11]

    • Solution 1: Substrate Selection. Choose a substrate with a close lattice match to the desired crystallographic orientation of NiAs (hexagonal, P6₃/mmc).[12] Common substrates for epitaxial growth of similar compounds include single-crystal materials like Sapphire (Al₂O₃) or MgO.[13][14][15] The choice of substrate plane (e.g., C-plane sapphire) can also dictate the film's orientation and quality.[15]

    • Cause 2: Low Deposition Temperature. Insufficient thermal energy prevents atoms from arranging in a long-range ordered fashion, favoring the nucleation of multiple randomly oriented grains.

    • Solution 2: Increase Substrate Temperature. A higher substrate temperature provides the necessary energy for atoms to overcome nucleation barriers and align with the substrate's crystal lattice, promoting epitaxial growth.[16][17]

    • Cause 3: High Deposition Rate. A very high deposition rate can "bury" atoms before they have time to diffuse to their correct lattice sites, leading to disordered or polycrystalline structures.[2]

    • Solution 3: Reduce Deposition Rate. Lowering the deposition rate (e.g., < 3,000 nm/hour in MBE) allows more time for surface diffusion and proper crystallographic alignment with the substrate.[2] In sputtering, this can be achieved by reducing the RF power.[18]

3. Issue: High surface roughness and formation of nodules or columns.

  • Question: AFM scans of my film show high RMS roughness and the presence of nodular or columnar growth defects. What causes these and how can I achieve a smoother film?

  • Answer: Surface roughness and morphological defects are often caused by substrate imperfections, shadowing effects, and low adatom mobility.

    • Cause 1: Substrate Contamination or Irregularities. Dust particles, surface asperities, or residual contaminants on the substrate can act as seeds for nodular defect growth.[19] The initial growth around these seeds is disrupted, leading to defects that magnify as the film gets thicker.

    • Solution 1: Rigorous Substrate Cleaning. Implement a thorough substrate cleaning procedure before deposition. This may include solvent cleaning, de-ionized water rinsing, and an in-situ etching process inside the deposition chamber to remove any native oxides or contaminants.[18]

    • Cause 2: Shadowing Effect. At lower deposition temperatures, atoms tend to stick where they land. Protrusions on the growing surface can "shadow" adjacent regions from the incoming flux, leading to the formation of voids and a columnar structure.[8][19]

    • Solution 2: Increase Adatom Mobility. Higher substrate temperatures increase the mobility of deposited atoms, allowing them to diffuse out of shadowed regions and fill voids, resulting in a denser, smoother film.[8] Ion-assisted deposition (IAD) can also be used to increase atom mobility without significantly raising the temperature.[8]

    • Solution 3: Optimize Deposition Angle. For sputtering, using near-normal-incidence deposition can significantly reduce defect size compared to off-normal-incidence, which can exacerbate shadowing effects.[20]

Frequently Asked Questions (FAQs)

1. What are the most common types of structural defects in thin films? Structural defects can be broadly categorized as:

  • Point Defects: These are zero-dimensional defects and include vacancies (missing atoms), interstitials (extra atoms in non-lattice sites), and antisite defects (atoms of one type on a lattice site for another).[3][21]

  • Line Defects: One-dimensional defects, primarily dislocations, which are abrupt changes in the arrangement of atoms along a line.

  • Planar Defects (Interfaces): Two-dimensional defects such as grain boundaries in polycrystalline films, stacking faults, and twin boundaries.[22]

  • Volume Defects (Bulk Defects): Three-dimensional defects like voids (pores), cracks, and inclusions of foreign particles.[8][21]

2. Which deposition technique is best for producing high-quality, low-defect NiAs films? Molecular Beam Epitaxy (MBE) is often considered the gold standard for growing high-purity, single-crystal thin films with abrupt interfaces and low defect densities.[2][22] This is due to its ultra-high vacuum environment, which minimizes impurities, and its slow deposition rate, which allows for excellent crystalline ordering.[2] However, techniques like magnetron sputtering and chemical vapor deposition (CVD) can also produce high-quality films when deposition parameters are carefully controlled and optimized.[13][23][24]

3. How does post-deposition annealing help in reducing defects? Post-deposition annealing is a heat treatment process performed after the film is grown. It provides thermal energy that allows the atomic structure to rearrange into a more stable, lower-energy state.[9] This process can:

  • Improve Crystallinity: Promote grain growth in polycrystalline films, reducing the density of grain boundaries.[9]

  • Reduce Point Defects: Facilitate the diffusion of atoms, which can fill vacancies and allow interstitials to move to proper lattice sites.

  • Relieve Internal Stress: Reduce the stored elastic strain energy that may have built up during deposition due to lattice mismatch or thermal expansion differences.[9]

4. What is the importance of stoichiometry in NiAs films? Stoichiometry refers to the ratio of nickel to arsenic atoms in the film. Maintaining a precise 1:1 ratio is critical because deviations can directly create defects. For example, an arsenic-rich condition may lead to nickel vacancies, while a nickel-rich condition could result in arsenic vacancies or nickel interstitials.[25][26] These stoichiometry-related defects significantly impact the film's electronic, magnetic, and structural properties.[1][27]

Data Summary Tables

Table 1: Influence of Sputtering Parameters on Film Properties (General Trends) Data synthesized from studies on related nickel-based films.

ParameterEffect of IncreaseCommon Defects ReducedReference
Substrate Temperature Increases adatom mobility, promotes crystallinityVoids, columnar structures, point defects[8][16]
RF Power Increases deposition rate, may increase kinetic energy(May increase roughness if too high)[18]
Argon Pressure Affects plasma density and atom energy(Intermediate pressure creates denser films with fewer defects)[28]
Substrate Bias Increases ion bombardment of the film(Can increase film density, but high bias may create defects)[29]

Table 2: Comparison of Deposition Techniques for High-Quality Films

TechniqueKey AdvantagesCommon Challenges for Defect ControlReference
Molecular Beam Epitaxy (MBE) Ultra-high vacuum, precise control over flux and stoichiometry, low deposition rate.Requires lattice-matched substrates, complex and expensive equipment.[2][30]
Magnetron Sputtering High deposition rates, scalable, good adhesion.Can introduce impurities from the target or chamber, controlling stoichiometry can be challenging.[4][5]
Chemical Vapor Deposition (CVD) Excellent conformal coverage, can be scaled to large areas.Precursor chemistry can be complex, potential for impurity incorporation from precursors.[23][31]

Experimental Protocols

Protocol 1: Optimizing Deposition Temperature for Defect Reduction via Sputtering

  • Substrate Preparation: Chemically clean the selected substrate (e.g., c-plane Al₂O₃) using a standard procedure (e.g., acetone, isopropanol, deionized water sonication). Dry with high-purity nitrogen gas.

  • System Pump-Down: Load the substrate into the sputtering chamber and evacuate to a base pressure of at least 5x10⁻⁷ Torr to minimize background contaminants.[18]

  • Temperature Variation Experiment:

    • Define a range of substrate temperatures to test (e.g., 300°C to 700°C in 100°C increments).

    • For each temperature, deposit a NiAs thin film while keeping all other parameters constant (e.g., RF power, Ar pressure, target-substrate distance, deposition time).

  • Deposition:

    • Introduce high-purity Argon gas to reach the desired working pressure (e.g., 2.5 mTorr).[18]

    • Apply power to the NiAs target to initiate the plasma and begin deposition.

  • Cool-Down: After deposition, allow the substrate to cool down to room temperature in a vacuum or inert gas atmosphere to prevent thermal shock and oxidation.

  • Characterization: Analyze each film using techniques like:

    • X-Ray Diffraction (XRD): To assess crystallinity and identify phases.

    • Atomic Force Microscopy (AFM): To measure surface roughness (RMS value).

    • Scanning/Transmission Electron Microscopy (SEM/TEM): To visualize microstructure, grain size, and identify morphological defects like columns or voids.

  • Analysis: Plot the measured properties (e.g., crystalline peak intensity, RMS roughness) as a function of deposition temperature to identify the optimal temperature window that yields the highest crystallinity and lowest roughness.

Visualizations: Workflows and Relationships

Experimental_Workflow Experimental Workflow for Low-Defect NiAs Thin Film Deposition sub_prep 1. Substrate Selection & Preparation load_pump 2. System Loading & Pump-Down sub_prep->load_pump param_opt 3. Deposition Parameter Optimization load_pump->param_opt deposition 4. Film Deposition (MBE, Sputtering, etc.) param_opt->deposition post_treat 5. Post-Deposition Treatment (Annealing) deposition->post_treat characterization 6. Film Characterization (XRD, AFM, TEM) post_treat->characterization analysis 7. Data Analysis & Feedback Loop characterization->analysis analysis->param_opt Iterate to Refine Parameter_Defect_Relationships Relationship Between Growth Parameters and Film Defects cluster_params Deposition Parameters cluster_defects Resulting Structural Defects temp Substrate Temperature point Point Defects (Vacancies) temp->point Reduces (High Temp) grain Grain Boundaries (Polycrystallinity) temp->grain Reduces (High Temp) voids Voids & Columnar Growth temp->voids Reduces (High Temp) rate Deposition Rate rate->point Increases (High Rate) rate->grain Increases (High Rate) stoich Stoichiometry (Ni:As Ratio) stoich->point Increases (If Poor) pressure Chamber Pressure pressure->voids Affects substrate Substrate Lattice Match disloc Dislocations substrate->disloc Increases (If Mismatched) substrate->grain Increases (If Mismatched)

References

NiAs Nanocrystal Synthesis and Scalability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis of nickel arsenide (NiAs) nanocrystals, navigating the complexities of achieving desired material properties and ensuring scalable production can be a significant challenge. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the synthesis of NiAs nanocrystals.

Q1: My synthesis resulted in metallic nickel (Ni) nanoparticles instead of NiAs nanocrystals. What went wrong?

A1: The formation of metallic nickel instead of the desired NiAs phase is often related to the choice and role of the ligands used in the synthesis. Strong σ-donor ligands can favor the reduction of Ni(II) precursors to metallic Ni(0) over the reaction with the arsenic precursor.

  • Troubleshooting:

    • Ligand Selection: Ensure you are using a weak σ-donor ligand, such as trioctylphosphine (B1581425) (TOP). TOP is known to facilitate the formation of nickel pnictides, including NiAs.

    • Precursor Purity: Verify the purity of your nickel and arsenic precursors. Impurities can sometimes act as reducing agents.

    • Reaction Conditions: While less common for this specific issue, excessively high temperatures or prolonged reaction times beyond the optimal parameters could potentially favor the formation of the more thermodynamically stable metallic nickel phase.

Q2: The synthesized NiAs nanocrystals are heavily agglomerated. How can I improve their dispersion?

A2: Agglomeration is a common issue in nanocrystal synthesis and is typically caused by insufficient surface passivation or inappropriate solvent conditions during purification.

  • Troubleshooting:

    • Capping Agent Concentration: Ensure an adequate concentration of the capping agent (e.g., TOP) is present during the synthesis. The ligand binds to the nanocrystal surface, providing steric hindrance that prevents aggregation.

    • Purification Process: During the washing steps (e.g., with toluene (B28343) and ethanol), ensure that the nanocrystals do not fully dry out between centrifugation and redispersion, as this can lead to irreversible aggregation. Sonication can aid in redispersion.

    • Solvent Compatibility: After purification, disperse the NiAs nanocrystals in a suitable non-polar solvent like toluene or hexane (B92381) where the capping agent is soluble, ensuring good colloidal stability.[1]

    • Zeta Potential: For some applications requiring dispersion in more polar media, surface ligand exchange can be performed to introduce charged ligands, thereby inducing electrostatic repulsion between particles.

Q3: The XRD pattern of my product shows broad peaks, indicating poor crystallinity. How can this be improved?

A3: Poor crystallinity can result from several factors, including low reaction temperatures, insufficient reaction time for crystal growth, or the use of precursors with low reactivity.

  • Troubleshooting:

    • Reaction Temperature: Ensure the reaction temperature is optimal for the chosen precursors. For the synthesis using NiCl₂ and tris(dimethylamino)arsine (B1606909) in 1-octadecene (B91540) (ODE), a temperature of 250°C is recommended.[1] Lower temperatures may not provide sufficient energy for atomic arrangement into a well-defined crystal lattice.

    • Reaction Time: While the nucleation of NiAs nanocrystals can be rapid (e.g., 1 minute), a short growth period at a suitable temperature is necessary for the crystals to mature.[1] Experiment with slightly longer reaction times to see if crystallinity improves, but be mindful that this can also lead to particle growth and potential changes in size distribution.

    • Precursor Quality: Use high-purity precursors to avoid the incorporation of impurities into the crystal lattice, which can disrupt crystallinity.

    • Post-Synthesis Annealing: In some cases, a post-synthesis annealing step under an inert atmosphere can improve the crystallinity of the nanocrystals. However, this must be carefully controlled to prevent particle sintering.

Q4: The size distribution of my NiAs nanocrystals is too broad (polydisperse). How can I achieve better monodispersity?

A4: Achieving a narrow size distribution relies on a clear separation of the nucleation and growth phases of the nanocrystals. A burst of nucleation followed by controlled growth is ideal.

  • Troubleshooting:

    • Hot-Injection Technique: The "hot-injection" method, where a precursor is rapidly injected into a hot solvent containing the other precursor, is designed to achieve this separation. Ensure the injection is fast and the temperature drop upon injection is minimal and recovers quickly.

    • Precursor and Ligand Concentration: The ratio of precursors and the concentration of the capping ligand can significantly impact monodispersity. A higher ligand concentration can slow down the growth rate, sometimes leading to a more uniform size. Experiment with slight variations in the Ni:As precursor ratio and the concentration of TOP.

    • Temperature Control: Maintain a constant and uniform temperature throughout the reaction vessel during the growth phase. Temperature fluctuations can lead to secondary nucleation events, broadening the size distribution.

Q5: What are the main challenges in scaling up the synthesis of NiAs nanocrystals?

A5: Scaling up from laboratory-scale batches to larger production volumes presents several challenges common to many nanomaterial syntheses.

  • Challenges and Mitigation Strategies:

    • Heat and Mass Transfer: In larger reactors, ensuring uniform heating and rapid mixing of precursors becomes more difficult. This can lead to broader temperature gradients and concentration inhomogeneities, resulting in poor control over nucleation and growth, and consequently, batch-to-batch irreproducibility.

      • Mitigation: Employing reactor designs with better heat and mass transfer characteristics, such as continuous flow reactors, can address these issues. For hot-injection syntheses, applying a mild underpressure to the reactor flask can facilitate the rapid injection of large precursor volumes.

    • Safety with Hazardous Precursors: Arsenic precursors, even less hazardous alternatives like tris(dimethylamino)arsine, are toxic and require careful handling. Scaling up increases the quantity of these materials, amplifying the safety risks.

      • Mitigation: All scaling-up activities should be conducted in a well-ventilated fume hood or a glovebox, with appropriate personal protective equipment. Automated precursor delivery systems can minimize handling.

    • Cost of Precursors and Solvents: High-purity precursors, ligands, and high-boiling-point solvents can be expensive, making large-scale production costly.

      • Mitigation: Investigating possibilities for solvent recycling and developing synthesis routes that are more atom-efficient can help to reduce costs.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for a typical colloidal synthesis of NiAs nanocrystals.

Table 1: Key Reaction Parameters for NiAs Nanocrystal Synthesis [1]

ParameterValueRole
Nickel PrecursorNiCl₂ (0.4 mmol)Source of nickel
Arsenic PrecursorTris(dimethylamino)arsine (0.4 mmol)Source of arsenic
Solvent1-Octadecene (ODE) (6 mL)High-boiling-point reaction medium
Ligand/SurfactantTrioctylphosphine (TOP) (3.5 mL total)Controls growth, prevents aggregation
Degassing Temperature120 °CRemoves water and oxygen
Reaction Temperature250 °CPromotes precursor decomposition and crystal growth
Reaction Time1 minDuration for nanocrystal nucleation and growth

Table 2: Resulting NiAs Nanocrystal Characteristics [2][3]

CharacteristicValueDescription
MorphologyHexagonal PlateletsShape of the synthesized nanocrystals
Average Diameter~10 nmLateral size of the nanoplatelets
Average Thickness~4 nmThickness of the nanoplatelets
Capping AgentTrioctylphosphine (TOP)Ligand bound to the nanocrystal surface

Experimental Protocols

Detailed Methodology for Colloidal Synthesis of NiAs Nanocrystals [1]

This protocol details a hot-injection method for the synthesis of trioctylphosphine-capped NiAs nanoplatelets.

  • Preparation of Nickel Precursor Solution:

    • In a 25 mL three-neck flask equipped with a condenser and a thermocouple, combine NiCl₂ (0.4 mmol), 1-octadecene (6 mL), and trioctylphosphine (3 mL).

    • Heat the mixture to 120°C under vacuum and stir for 2 hours for degassing. This step is crucial to remove water and oxygen, which can interfere with the reaction.

  • Preparation of Arsenic Precursor Solution:

    • Inside an inert atmosphere glovebox, prepare a solution of tris(dimethylamino)arsine (0.4 mmol) in trioctylphosphine (0.5 mL).

  • Hot-Injection and Nanocrystal Growth:

    • After degassing, switch the atmosphere in the reaction flask to an inert gas (e.g., Argon).

    • Increase the temperature of the nickel precursor solution to 250°C.

    • Swiftly inject the arsenic precursor solution into the hot reaction mixture.

    • Allow the reaction to proceed for 1 minute at 250°C.

  • Purification of NiAs Nanocrystals:

    • After 1 minute, rapidly cool the reaction mixture to room temperature using a water bath.

    • Add a mixture of anhydrous toluene and anhydrous ethanol (B145695) to the crude solution to precipitate the nanocrystals.

    • Centrifuge the mixture (e.g., at 4500 rpm for 10 minutes) and discard the supernatant.

    • Repeat the washing process (redispersion in toluene, precipitation with ethanol, and centrifugation) two more times to ensure the removal of unreacted precursors and excess ligands.

    • Finally, disperse the purified NiAs nanocrystals in an anhydrous non-polar solvent such as toluene or hexane for storage in a glovebox.[1]

Visualizations

Experimental Workflow for NiAs Nanocrystal Synthesis

G cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_purification Purification prep_ni Prepare NiCl2, ODE, and TOP solution degas Degas Ni solution (120°C, 2h) prep_ni->degas prep_as Prepare Tris(dimethylamino)arsine in TOP (in glovebox) inject Swiftly inject As precursor prep_as->inject heat Heat to 250°C under Argon degas->heat heat->inject react React for 1 min at 250°C inject->react cool Cool to Room Temperature react->cool precipitate Precipitate with Toluene/Ethanol cool->precipitate wash Wash x3 via Centrifugation precipitate->wash disperse Disperse in Toluene or Hexane for Storage wash->disperse

Caption: Workflow for the colloidal synthesis of NiAs nanocrystals.

Troubleshooting Logic for Phase Impurity

G start XRD shows metallic Ni or other impure phases check_ligand Is a weak σ-donor ligand (e.g., TOP) being used? start->check_ligand change_ligand Switch to a weak σ-donor ligand check_ligand->change_ligand No check_temp Is the reaction temperature correct (e.g., 250°C)? check_ligand->check_temp Yes success Successful NiAs phase synthesis change_ligand->success adjust_temp Adjust temperature to the optimal value check_temp->adjust_temp No check_precursor Are the precursors of high purity? check_temp->check_precursor Yes adjust_temp->success use_pure_precursors Use high-purity precursors check_precursor->use_pure_precursors No check_precursor->success Yes use_pure_precursors->success

Caption: Decision tree for troubleshooting phase impurities in NiAs synthesis.

References

Technical Support Center: Long-Term Stability of NiAs under Operative Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nickel Arsenide (NiAs) and assessing its long-term stability under operative experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical applications of NiAs where long-term stability is a concern?

A1: this compound (NiAs) is explored as an electrocatalyst, particularly for water splitting reactions, including the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER). In these applications, maintaining catalytic activity and structural integrity over extended periods of operation is crucial for practical viability.

Q2: What is the general long-term stability of NiAs as an electrocatalyst?

A2: The long-term stability of NiAs can vary significantly depending on the operative conditions. As a catalyst for the Hydrogen Evolution Reaction (HER) in acidic environments, NiAs nanocrystals have shown limited stability, with a noticeable loss of activity after approximately 40 hours of continuous operation.[1] In contrast, when used for the Oxygen Evolution Reaction (OER) in alkaline media, NiAs can exhibit greater stability, maintaining its performance for up to 60 hours.[1][2]

Q3: What are the primary degradation mechanisms observed for NiAs under operative conditions?

A3: For the Oxygen Evolution Reaction (OER), NiAs often acts as a pre-catalyst, where the surface transforms into a nickel oxy/hydroxide layer.[1][2] This newly formed shell then becomes the active catalytic surface. For the Hydrogen Evolution Reaction (HER), degradation is primarily associated with a loss of intrinsic activity over time. While not explicitly detailed for NiAs in the provided context, general degradation mechanisms for nickel-based catalysts can include particle agglomeration, migration, and depletion of the active material.[3][4]

Q4: How do operative conditions affect the stability of NiAs?

A4: The electrolyte pH and the specific electrochemical reaction (HER vs. OER) are critical factors. NiAs has demonstrated better stability in alkaline conditions for OER compared to acidic conditions for HER.[1] The applied potential or current density can also influence the rate of transformation and degradation.

Q5: What are the key indicators of NiAs degradation during an experiment?

A5: Key indicators of degradation include:

  • For HER: An increase in the overpotential required to achieve a specific current density over time.[1]

  • For OER: While the initial transformation to nickel oxy/hydroxide is expected, subsequent significant changes in overpotential or a drop in current density can indicate further degradation.

  • Visual Changes: Observable changes in the electrode surface, such as delamination or discoloration.

  • Compositional and Morphological Changes: Post-mortem analysis revealing changes in the catalyst's crystal structure, particle size, or surface chemistry.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid increase in overpotential during HER Catalyst degradation and loss of active sites.- Verify the electrolyte purity and pH. - Consider performing experiments in alkaline media where NiAs may exhibit better stability.[1] - Analyze the catalyst post-operation using techniques like SEM and XRD to check for morphological or structural changes.
Initial change in performance during OER Formation of a nickel oxy/hydroxide active layer.- This is an expected behavior for NiAs as an OER pre-catalyst.[1][2] - Continue the experiment to assess the stability of the newly formed active phase.
Inconsistent or fluctuating performance - Unstable reference electrode. - Gas bubble adhesion to the electrode surface. - Poor electrical contact.- Check and calibrate the reference electrode. - Ensure adequate electrolyte flow or agitation to remove gas bubbles. - Verify all electrical connections to the electrode.
Physical degradation of the electrode (e.g., delamination) - Poor adhesion of the catalyst to the substrate. - Aggressive electrolyte or operating conditions.- Optimize the electrode preparation method to improve catalyst adhesion. - Consider less corrosive electrolytes if possible. - Operate at lower current densities to reduce mechanical stress from gas evolution.

Quantitative Data on NiAs Stability

ParameterValueConditionsSource
HER Stability < 40 hoursAcidic conditions at -10 mA cm⁻²[1]
OER Stability Up to 60 hoursAlkaline conditions at 10 mA cm⁻²[1][2]
HER Overpotential (initial) ~500 mV at -10 mA cm⁻² (after 2h)Acidic media[1]
OER Overpotential Stable performance observedAlkaline media[1][2]

Experimental Protocols

Protocol 1: Assessing Long-Term Stability using Chronopotentiometry

  • Electrode Preparation:

    • Prepare a catalyst ink by dispersing NiAs nanocrystals in a solvent mixture (e.g., isopropanol (B130326) and water) with a binder (e.g., Nafion).

    • Drop-cast the ink onto a suitable substrate (e.g., Toray paper or glassy carbon electrode) and let it dry.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode setup with the NiAs electrode as the working electrode, a platinum wire as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).

    • Fill the cell with the appropriate electrolyte (e.g., 0.5 M H₂SO₄ for HER or 1.0 M KOH for OER).

  • Stability Test:

    • Perform chronopotentiometry by applying a constant current density (e.g., -10 mA cm⁻² for HER or 10 mA cm⁻² for OER).

    • Record the potential of the working electrode with respect to the reference electrode over an extended period (e.g., 40-60 hours).

  • Data Analysis:

    • Plot the measured potential as a function of time. A stable catalyst will show a relatively constant potential, while degradation will be indicated by a significant change in potential.

  • Post-Mortem Characterization:

    • After the stability test, carefully remove the working electrode, rinse it with deionized water, and dry it.

    • Characterize the aged catalyst using techniques such as Scanning Electron Microscopy (SEM) to observe morphological changes, X-ray Diffraction (XRD) to analyze crystal structure, and X-ray Photoelectron Spectroscopy (XPS) to determine surface chemical states.

Visualizations

Experimental_Workflow_for_NiAs_Stability_Assessment cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis cluster_conclusion Conclusion synthesis NiAs Nanocrystal Synthesis ink_prep Catalyst Ink Preparation synthesis->ink_prep electrode_prep Electrode Fabrication ink_prep->electrode_prep cell_setup Three-Electrode Cell Setup electrode_prep->cell_setup stability_test Chronopotentiometry / Chronoamperometry cell_setup->stability_test data_analysis Performance Data Analysis (Potential vs. Time) stability_test->data_analysis post_mortem Post-Mortem Characterization (SEM, XRD, XPS) stability_test->post_mortem conclusion Assess Stability & Degradation Mechanism data_analysis->conclusion post_mortem->conclusion

Caption: Experimental workflow for assessing NiAs long-term stability.

NiAs_Degradation_Pathway_OER cluster_initial Initial State cluster_transformation Operative Conditions (OER) cluster_active Active State cluster_degradation Potential Long-Term Degradation pristine_nias Pristine NiAs Nanocrystal surface_oxidation Surface Oxidation pristine_nias->surface_oxidation Applied Potential active_shell Ni-Oxy/Hydroxide Shell Formation surface_oxidation->active_shell Stable Operation further_degradation Structural/Morphological Changes active_shell->further_degradation Prolonged Operation

Caption: Potential degradation pathway of NiAs during OER.

References

Technical Support Center: Fine-Tuning Synthetic Parameters for Desired NiAs Nanocrystal Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Nickel Arsenide (NiAs) nanocrystals. The information provided is intended to help overcome common experimental challenges and to offer strategies for controlling nanocrystal morphology.

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic parameters that influence the morphology of NiAs nanocrystals?

The morphology of NiAs nanocrystals is primarily controlled by a careful balance of several key synthetic parameters. These include the choice of nickel and arsenic precursors, the reaction temperature, the type and concentration of capping agents or surfactants, and the overall reaction time.[1][2] The interplay between these factors dictates the nucleation and growth kinetics, ultimately determining the final shape and size of the nanocrystals.

Q2: How do different precursors affect the final morphology of the nanocrystals?

The choice of precursors can significantly impact the resulting nanocrystal shape. For instance, in the synthesis of NiO nanocrystals, using nickel nitrate (B79036) hexahydrate as a precursor tends to produce spherical nanoparticles, while nickel acetate (B1210297) tetrahydrate leads to rod-like shapes, and nickel sulfate (B86663) hexahydrate can result in hexagonal morphologies.[3][4] While this data is for NiO, the principle of precursor-dependent morphology is a fundamental concept in nanocrystal synthesis and is applicable to NiAs as well. The reactivity of the precursor plays a crucial role in the nucleation and growth process.[5]

Q3: What is the role of capping agents in NiAs nanocrystal synthesis?

Capping agents, also known as surfactants or ligands, are crucial for controlling the morphology and stability of nanocrystals.[6][7][8][9] They dynamically adsorb to the surface of the growing nanocrystals, preventing aggregation and influencing the growth rate of different crystal facets.[6][10] This selective adhesion can lead to anisotropic growth, resulting in various shapes such as nanoplates, rods, or cubes.[11] For example, trioctylphosphine (B1581425) has been used as a capping agent in the synthesis of NiAs nanoplatelets.[1]

Q4: How does reaction temperature influence the morphology of NiAs nanocrystals?

Reaction temperature is a critical parameter that affects both the nucleation and growth stages of nanocrystal formation.[12][13][14][15][16] Generally, higher temperatures can lead to faster growth rates and can influence the final crystal phase and shape.[12][14] For instance, in the synthesis of nickel sulfide (B99878) nanocrystals, a progression from Ni₃S₄ to α-NiS and β-NiS phases was observed with increasing reaction temperature.[5] Careful control of the temperature profile, including the heating rate and final reaction temperature, is essential for achieving a desired morphology.[13]

Troubleshooting Guide

Problem 1: My NiAs nanocrystals are agglomerated.

  • Possible Cause: Insufficient or inappropriate capping agent. Capping agents are essential to prevent the aggregation of nanoparticles.[6][9]

  • Solution:

    • Increase the concentration of the capping agent.

    • Experiment with different capping agents. The choice of capping agent can significantly affect colloidal stability.[7][8] Common capping agents in nanocrystal synthesis include long-chain alkyl surfactants like oleic acid or phosphines.[2]

    • Ensure the capping agent is soluble and active at the reaction temperature.

Problem 2: I am getting a wide size distribution of nanocrystals.

  • Possible Cause: Inefficient nucleation. A "burst nucleation" event, where a large number of nuclei form simultaneously, is required for a narrow size distribution.[17] This is often followed by a slower growth phase.

  • Solution:

    • Rapidly inject one of the precursors at a high temperature to induce burst nucleation.

    • Optimize the precursor concentrations. The ratio of precursors can influence nucleation and growth kinetics.[17]

    • Ensure homogenous mixing of reactants.

Problem 3: I am not getting the desired nanocrystal morphology (e.g., obtaining spheres instead of plates).

  • Possible Cause: The balance between the synthetic parameters is not favoring anisotropic growth.

  • Solution:

    • Vary the Capping Agent: The type and concentration of the capping agent are primary factors in shape control.[11] Some capping agents bind preferentially to certain crystal facets, slowing their growth and allowing other facets to grow faster, leading to anisotropic shapes.

    • Adjust the Temperature: Temperature affects the binding affinity of capping agents and the growth kinetics of the nanocrystals.[12] Experiment with different reaction temperatures to find the optimal conditions for the desired morphology.

    • Change the Precursors: As mentioned in the FAQs, different precursors can lead to different morphologies due to their varying reactivity.[3][4]

Problem 4: The reaction is not yielding any nanocrystals or the yield is very low.

  • Possible Cause: The reaction conditions may not be suitable for the reduction of the nickel precursor or the formation of the NiAs phase.

  • Solution:

    • Check the Reducing Agent: If a reducing agent is used, ensure it is active and present in a sufficient amount. For example, hydrazine (B178648) is a strong reducing agent used in the synthesis of nickel nanoparticles.[17]

    • Verify the Reaction Temperature: The temperature may be too low for the precursors to react. Gradually increase the reaction temperature.

    • Ensure Inert Atmosphere: Many nanocrystal syntheses are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxides.

Experimental Protocols & Data

General Protocol for Colloidal Synthesis of NiAs Nanoplatelets

This protocol is a generalized procedure based on the successful synthesis of trioctylphosphine-capped NiAs nanoplatelets.[1]

Materials:

  • Nickel Precursor (e.g., Nickel(II) acetylacetonate)

  • Arsenic Precursor (e.g., Tris(trimethylsilyl)arsine)

  • Capping Agent (e.g., Trioctylphosphine - TOP)

  • Solvent (e.g., 1-octadecene)

Procedure:

  • In a three-neck flask equipped with a condenser and a thermocouple, combine the nickel precursor and the solvent.

  • Degas the mixture by heating under vacuum to remove water and oxygen.

  • Under an inert atmosphere (e.g., Argon), inject the capping agent (TOP).

  • Heat the mixture to the desired reaction temperature (e.g., 150-250 °C).

  • Rapidly inject the arsenic precursor into the hot solution.

  • Allow the reaction to proceed for a specific duration to control the growth of the nanocrystals.

  • Cool the reaction mixture to room temperature.

  • Purify the nanocrystals by precipitation with a non-solvent (e.g., ethanol) and centrifugation.

  • Redisperse the purified NiAs nanoplatelets in a suitable solvent (e.g., toluene).

Influence of Synthetic Parameters on Nanocrystal Morphology
ParameterVariationEffect on MorphologyReference
Nickel Precursor Nickel Nitrate HexahydrateSpherical (for NiO)[3][4]
Nickel Acetate TetrahydrateRod-like (for NiO)[3][4]
Nickel Sulfate HexahydrateHexagonal (for NiO)[3][4]
Reaction Temperature Increasing TemperatureCan lead to phase transitions (e.g., in Nickel Sulfide) and increased growth rates.[5][12]
Capping Agent Trioctylphosphine (TOP)Nanoplatelets (for NiAs)[1]
Varies (general)Can induce anisotropic growth leading to various shapes like rods, cubes, etc.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start mix Mix Ni Precursor & Solvent start->mix degas Degas Mixture mix->degas add_cap Add Capping Agent degas->add_cap heat Heat to Reaction Temp add_cap->heat inject Inject As Precursor heat->inject grow Nanocrystal Growth inject->grow cool Cool Down grow->cool precipitate Precipitate & Centrifuge cool->precipitate redisperse Redisperse precipitate->redisperse finish End Product redisperse->finish

Caption: Experimental workflow for the synthesis of NiAs nanocrystals.

parameter_influence cluster_params Synthetic Parameters cluster_kinetics Controlling Factors cluster_morphology Resulting Morphology precursors Precursors (Ni & As Source) nucleation Nucleation (Rate & Density) precursors->nucleation temperature Reaction Temperature temperature->nucleation growth Growth (Anisotropic vs. Isotropic) temperature->growth capping_agent Capping Agent (Type & Concentration) capping_agent->growth time Reaction Time time->growth nanoplates Nanoplates nucleation->nanoplates nanorods Nanorods nucleation->nanorods nanospheres Nanospheres nucleation->nanospheres other Other Shapes nucleation->other growth->nanoplates growth->nanorods growth->nanospheres growth->other

Caption: Influence of synthetic parameters on NiAs nanocrystal morphology.

References

Technical Support Center: Understanding Degradation in Nickel-Based Cathode Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel-based cathode materials. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My high-nickel content NMC (e.g., NMC811) cathode is showing rapid capacity fading during cycling. What are the likely causes?

A1: Rapid capacity fading in Ni-rich cathodes is a common issue and can stem from several degradation mechanisms.[1][2] The primary suspects are:

  • Structural Degradation: High nickel content cathodes are prone to microcracking during repeated charging and discharging.[3] This occurs due to the stress from volume changes in the material.[1][2] These cracks can lead to a loss of electrical contact between the active materials and the conductive agents, reducing capacity.[3]

  • Surface Reactions: The highly reactive surface of delithiated Ni-rich cathodes can react with the electrolyte. This leads to the formation of a resistive layer known as the cathode-electrolyte interphase (CEI), which impedes the movement of lithium ions.[3][4]

  • Phase Transformation: The layered crystal structure of the cathode can transform into less active spinel-like or rock-salt phases, particularly at the particle surface. This change hinders lithium diffusion and reduces the overall capacity.

  • Transition Metal Dissolution: Nickel and other transition metals can dissolve from the cathode and migrate to the anode. This not only degrades the cathode but can also poison the anode's solid electrolyte interphase (SEI).

To troubleshoot this issue, consider the following steps:

  • Post-mortem Analysis: After cycling, carefully disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox).

  • Microscopy: Use Scanning Electron Microscopy (SEM) to visually inspect the cathode particles for microcracks.

  • Structural Analysis: Employ X-ray Diffraction (XRD) to check for phase transformations. A shift or broadening of the diffraction peaks can indicate changes in the crystal structure.

  • Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical composition of the cathode surface and identify the components of the CEI.

  • Electrochemical Impedance Spectroscopy (EIS): An increase in the charge transfer resistance in the EIS plot after cycling can indicate the formation of a resistive CEI layer.

Q2: I am observing a significant increase in impedance in my cell after cycling. What could be the reason?

A2: A substantial increase in impedance is a strong indicator of cathode degradation. The primary causes are:

  • Thickening of the Cathode-Electrolyte Interphase (CEI): As mentioned in the previous question, parasitic reactions between the cathode and the electrolyte can form a thick, resistive CEI layer.[4] This is a common issue, especially at higher voltages and temperatures.

  • Particle Cracking: Microcracks in the cathode particles can disrupt the conductive network within the electrode, leading to higher internal resistance.[3]

  • Poor Electrical Contact: The degradation of the binder or the corrosion of the current collector can also contribute to increased impedance.

To investigate the source of the increased impedance:

  • Electrochemical Impedance Spectroscopy (EIS): This is the most direct method to probe the impedance of the cell. An increase in the diameter of the semicircle in the Nyquist plot typically corresponds to an increase in charge transfer resistance at the electrode-electrolyte interface.

  • Post-mortem SEM/EDX: After cycling, use SEM to look for signs of particle cracking, and Energy Dispersive X-ray Spectroscopy (EDX) to check for corrosion products on the current collector.

Q3: My battery is showing poor performance at high temperatures. What degradation pathways are accelerated by heat?

A3: High temperatures significantly accelerate most degradation mechanisms in nickel-based cathodes. Key issues include:

  • Increased Parasitic Reactions: The rate of detrimental reactions between the cathode and the electrolyte increases with temperature, leading to a faster-growing and more resistive CEI.

  • Enhanced Transition Metal Dissolution: The solubility of transition metals in the electrolyte is higher at elevated temperatures, leading to more significant cathode degradation and anode contamination.

  • Thermal Instability and Oxygen Release: Ni-rich materials can become thermally unstable at high temperatures, leading to the release of oxygen.[3] This can trigger further electrolyte decomposition and, in severe cases, lead to thermal runaway.[3]

Mitigation strategies for high-temperature degradation include:

  • Surface Coatings: Applying a stable inorganic coating (e.g., Al2O3, ZrO2) on the cathode particles can suppress side reactions with the electrolyte.

  • Doping: Introducing small amounts of other elements (dopants) into the cathode structure can improve its thermal stability.

  • Electrolyte Additives: Using specific electrolyte additives can help to form a more stable CEI on the cathode surface.

Quantitative Data on Cathode Degradation

The following tables summarize quantitative data on the capacity fading of various Nickel-based cathode materials under different conditions.

Table 1: Capacity Retention of Polycrystalline and Single-Crystal NCM Cathodes After 100 Cycles

Cathode MaterialInitial Discharge Capacity (mAh g⁻¹)Capacity Retention (%)
P-NCM70193.8>96
S-NCM70182.891.1
P-NCM80213.5>96
S-NCM80199.185.0
P-NCM90232.687.4
S-NCM90212.980.7

P-NCM: Polycrystalline; S-NCM: Single-crystal. Data extracted from a study on capacity fading mechanisms in Ni-rich single-crystal NCM cathodes.[5][6]

Table 2: Impact of Reduced Graphene Oxide (rGO) Additive on NMC811 Capacity Retention

Cathode MaterialVoltage Window (V)C-rateNumber of CyclesCapacity Retention (%)
Pristine NMC8112.5 - 4.52C88~69
rGO/NMC811 (5wt%)2.5 - 4.52C88~85

Data from a study on reducing capacity fading in high-voltage NMC batteries with the addition of reduced graphene oxide.[7]

Experimental Protocols

Protocol 1: Post-Mortem Analysis of a Cycled Coin Cell

  • Discharge the Cell: Fully discharge the coin cell to a safe voltage (e.g., 2.5 V) at a low C-rate (e.g., C/20) to minimize safety risks.

  • Transfer to Glovebox: Move the discharged cell into an argon-filled glovebox with low oxygen and moisture levels (<0.5 ppm).

  • Disassemble the Cell: Carefully open the coin cell using a crimping machine with a disassembly die.

  • Harvest Electrodes: Separate the cathode, anode, and separator.

  • Rinse the Cathode: Gently rinse the harvested cathode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte.

  • Dry the Cathode: Allow the rinsed cathode to dry completely inside the glovebox.

  • Sample Preparation: Cut small pieces of the dried cathode for various analyses (SEM, XRD, XPS).

Protocol 2: Scanning Electron Microscopy (SEM) of a Degraded Cathode

  • Sample Mounting: Mount a small piece of the harvested and dried cathode onto an SEM stub using conductive carbon tape.

  • Sputter Coating (if necessary): If the sample is not sufficiently conductive, apply a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Introduce into SEM: Transfer the mounted sample into the SEM chamber.

  • Imaging:

    • Start with a low magnification to get an overview of the electrode surface.

    • Gradually increase the magnification to inspect the morphology of individual cathode particles.

    • Look for evidence of microcracks, surface deposits (CEI), and changes in particle size or shape.

  • Energy Dispersive X-ray Spectroscopy (EDX): Use the EDX detector to perform elemental analysis of the cathode surface. This can help identify the composition of surface layers and detect any contaminants.

Protocol 3: X-Ray Diffraction (XRD) of a Cathode Material

  • Sample Preparation:

    • Scrape a small amount of the cathode material from the current collector.

    • Grind the scraped powder gently in a mortar and pestle to ensure a uniform particle size.

    • Mount the powder onto a zero-background sample holder.

  • Instrument Setup:

    • Place the sample holder into the diffractometer.

    • Set the desired angular range (2θ), step size, and scan speed. A typical range for NMC materials is 10-80 degrees.

  • Data Collection: Run the XRD scan.

  • Data Analysis:

    • Identify the diffraction peaks and compare them to a reference pattern for the pristine material (e.g., from the ICDD database).

    • Look for the appearance of new peaks, which may indicate the formation of new phases (e.g., spinel or rock-salt).

    • Analyze any shifts in the peak positions, which can indicate changes in the lattice parameters due to lithium intercalation/deintercalation or structural strain.

    • Peak broadening can be related to a decrease in crystallite size or an increase in lattice strain.

Visualizations

DegradationPathways cluster_bulk Bulk Degradation cluster_surface Surface Degradation cluster_consequences Performance Consequences Microcracking Microcracking CapacityFade Capacity Fade Microcracking->CapacityFade PhaseTransformation Phase Transformation (Layered to Spinel/Rock-Salt) PhaseTransformation->CapacityFade CationMixing Cation Mixing CationMixing->CapacityFade CEI_Formation CEI Formation ImpedanceRise Impedance Rise CEI_Formation->ImpedanceRise TransitionMetalDissolution Transition Metal Dissolution TransitionMetalDissolution->CapacityFade OxygenRelease Oxygen Release ThermalRunaway Thermal Runaway OxygenRelease->ThermalRunaway ImpedanceRise->CapacityFade

Caption: Key degradation pathways in nickel-based cathode materials.

TroubleshootingWorkflow Observe Observe Performance Degradation (e.g., Capacity Fade) PostMortem Perform Post-Mortem Analysis Observe->PostMortem SEM SEM/EDX Analysis PostMortem->SEM XRD XRD Analysis PostMortem->XRD EIS EIS Analysis PostMortem->EIS IdentifyCracks Identify Microcracks & Surface Deposits SEM->IdentifyCracks IdentifyPhase Identify Phase Transformation & Lattice Changes XRD->IdentifyPhase IdentifyImpedance Identify Increased Charge Transfer Resistance EIS->IdentifyImpedance Correlate Correlate Findings to Identify Root Cause IdentifyCracks->Correlate IdentifyPhase->Correlate IdentifyImpedance->Correlate LogicalRelationship action action RapidFade Rapid Capacity Fade? CheckCracks Perform SEM to check for microcracks RapidFade->CheckCracks Yes CheckPhase Perform XRD to check for phase changes RapidFade->CheckPhase Yes HighImpedance High Impedance Rise? CheckCEI Perform EIS to check for CEI growth HighImpedance->CheckCEI Yes

References

Technical Support Center: Investigating Interface Degradation in Nickel-Rich Cathode Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working with nickel-rich cathode materials. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of rapid capacity fading in nickel-rich cathodes?

A1: Rapid capacity fading in nickel-rich cathodes is a multifaceted issue primarily stemming from inherent structural and chemical instabilities. The main contributors include:

  • Microcracks: The anisotropic lattice volume changes during the H2-H3 phase transition, particularly in cathodes with high nickel content (≥60%), induce significant strain, leading to the formation of microcracks.[1][2] These cracks expose fresh surfaces to the electrolyte, accelerating parasitic reactions.[2][3]

  • Electrolyte Decomposition: The highly reactive Ni⁴⁺ ions in the charged state can react with the electrolyte, leading to the formation of a resistive cathode-electrolyte interphase (CEI).[1] This process consumes active lithium and hinders ion transport.

  • Phase Transition to Rock-Salt Structure: Parasitic reactions with the electrolyte can lead to the formation of an electrochemically inactive NiO-like rock-salt phase on the particle surface.[1] This layer increases charge-transfer resistance and contributes to capacity loss.[1]

  • Oxygen Release: The unstable nature of high-valence nickel can lead to the release of oxygen from the cathode lattice, which can then react with the electrolyte, further degrading it and compromising cell safety.[1]

Q2: Why is the impedance of my cell with a nickel-rich cathode increasing significantly during cycling?

A2: A significant increase in impedance is a common degradation signature in cells with nickel-rich cathodes. The primary reasons for this are:

  • Thickening of the Cathode-Electrolyte Interphase (CEI): Continuous electrolyte decomposition at the cathode surface leads to the growth of a thick, resistive CEI layer.[4]

  • Formation of a Rock-Salt Layer: The transition of the layered structure to a disordered, electrochemically inactive rock-salt phase at the surface increases the charge transfer resistance.[1][5]

  • Loss of Inter-particle Contact: The mechanical stress from repeated volume changes can lead to the isolation of active material particles from the conductive carbon network, increasing the overall electrode resistance.[6]

  • Electrolyte Depletion and Byproduct Formation: The consumption of the electrolyte and the generation of resistive byproducts within the electrode pores can impede ionic conductivity.

Q3: What is the "H2-H3 phase transition" and why is it problematic for nickel-rich cathodes?

A3: The H2-H3 phase transition is a crystallographic structural change that occurs in nickel-rich layered oxides at a high state of charge (deep delithiation).[1][2] It involves an abrupt and anisotropic contraction of the c-axis of the crystal lattice.[7] This sudden, non-uniform change in volume generates significant internal stress within the secondary particles.[1][2] This stress is a primary driver for the formation of intergranular microcracks, which are a major cause of capacity fading and impedance rise.[1][2] The severity of this anisotropic volume change increases with higher nickel content.[2]

Q4: Can using single-crystal nickel-rich cathodes prevent degradation?

A4: While single-crystal cathodes are designed to eliminate grain boundaries and thus mitigate intergranular cracking, they are not immune to degradation.[2] In single-crystal materials, lithium concentration can become spatially inhomogeneous during cycling, especially at high rates.[2] This inhomogeneity can induce non-uniform stress, leading to the formation of structural defects and even particle fracturing, which ultimately results in capacity fading.[2]

Troubleshooting Guide

Problem 1: My nickel-rich cathode is showing rapid capacity fade, significantly more than expected.

Possible Cause Suggested Action & Investigation
Aggressive Cycling Protocol 1. Review Cycling Parameters: Ensure the upper cutoff voltage is appropriate for the specific NMC composition (e.g., typically 4.2V - 4.25V for high-nickel NMC).[8] Exceeding this can accelerate electrolyte oxidation and structural degradation. 2. Reduce C-rate: High charge/discharge rates can exacerbate mechanical stress and heat generation. Try cycling at a lower C-rate (e.g., C/10) to see if stability improves.
Particle Cracking 1. Post-mortem SEM/TEM Analysis: Disassemble a cycled cell in an argon-filled glovebox. Prepare a cross-section of the cathode for Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visually inspect for microcracks within the secondary particles.[9] 2. Acoustic Emission (AE) Monitoring (Advanced): If available, use in-situ AE to detect the onset and evolution of cracking during cycling.
Electrolyte Degradation 1. XPS Analysis: Analyze the surface of the cycled cathode using X-ray Photoelectron Spectroscopy (XPS) to identify the chemical species present in the CEI layer.[10][11] Look for signatures of electrolyte decomposition products (e.g., LiF, Li₂CO₃, organic species). 2. GC-MS of Electrolyte: Analyze the cycled electrolyte using Gas Chromatography-Mass Spectrometry (GC-MS) to identify decomposition byproducts.
Structural Transformation 1. XRD Analysis: Perform X-ray Diffraction (XRD) on the cycled cathode material. Look for peak broadening, a decrease in the I(003)/I(104) peak intensity ratio (indicative of cation mixing), and the emergence of peaks corresponding to a rock-salt phase.[12][13]

Problem 2: The impedance of my cell is too high from the beginning of testing.

Possible Cause Suggested Action & Investigation
Poor Slurry Quality/Homogeneity 1. Review Slurry Mixing Procedure: Ensure proper order of addition of materials (e.g., conductive additive to solvent first).[14] Use a high-shear mixer for adequate dispersion. The viscosity should be optimized for the coating method.[14] 2. Check for Agglomerates: Visually inspect the slurry for clumps. Filter the slurry before coating if necessary. Agglomerates can lead to non-uniform current distribution and high local resistance.[15]
Incorrect Electrode Formulation 1. Optimize Conductive Additive/Binder Ratio: A common starting point is an 80:10:10 or 90:5:5 ratio of active material:conductive additive:binder.[16] Insufficient conductive additive will lead to high electronic resistance. 2. Ensure Good Binder Adhesion: The binder must provide good adhesion to the current collector and cohesion within the electrode. Poor adhesion can lead to high contact resistance.
Issues with Electrode Drying 1. Incomplete Solvent Removal: Residual solvent (e.g., NMP) can react with the electrolyte and increase interfacial resistance. Ensure electrodes are thoroughly dried under vacuum at an appropriate temperature (e.g., 120°C) for several hours.[17] 2. Moisture Contamination: Nickel-rich materials are sensitive to moisture.[18] Handle all materials and perform cell assembly in a dry room or glovebox with low humidity.
Cell Assembly Issues 1. Check Stack Pressure: Inconsistent or insufficient pressure in a pouch or coin cell can lead to poor contact between the electrode and separator/current collector. 2. Ensure Proper Electrolyte Wetting: Allow sufficient time for the electrolyte to fully penetrate the electrode pores before sealing the cell.

Problem 3: My aqueous-processed nickel-rich cathode is cracking or delaminating.

Possible Cause Suggested Action & Investigation
Aluminum Current Collector Corrosion 1. Monitor Slurry pH: Aqueous slurries of Ni-rich materials can become highly alkaline (pH > 11), leading to the corrosion of the aluminum current collector and hydrogen gas evolution, which causes defects.[19] 2. Use a Corrosion Inhibitor: Consider adding a small amount of a corrosion inhibitor like phosphoric acid to the slurry.[4] 3. Coat on a Non-reactive Substrate for Testing: To isolate the effect of drying stress from corrosion, try coating on a copper foil as a diagnostic test.[19]
High Drying Stress 1. Optimize Drying Rate: Drying too quickly can induce significant capillary stress, leading to "mud cracks".[15] Use a slower, more controlled drying process with graded temperature zones. 2. Modify Slurry Formulation: Adding a co-solvent like isopropanol (B130326) (IPA) can reduce the surface tension of the water and lower capillary stress.[19] 3. Improve Binder Network: Using alternative conductive additives like vapor grown graphite (B72142) tubes (VGGTs) can create a more robust binding network that better withstands drying stresses.[19]
Poor Binder Performance in Water 1. Select Appropriate Binders: Carboxymethyl cellulose (B213188) (CMC) and styrene-butadiene rubber (SBR) are common binders for aqueous processing. Ensure the chosen binder system provides adequate adhesion and flexibility after drying. 2. Optimize Binder Content and Distribution: The amount and homogeneity of the binder are critical for the mechanical integrity of the electrode.

Quantitative Data Summary

Table 1: Impact of Nickel Content on Electrochemical Performance and Degradation

Cathode CompositionInitial Discharge Capacity (mAh g⁻¹)Capacity Retention after 100 cycles (%)Key Degradation Observations
Li[Ni₀.₆Co₀.₂Mn₀.₂]O₂ (NCM622)~193>95%Minimal microcracking, stable cycling.[20]
Li[Ni₀.₈Co₀.₁Mn₀.₁]O₂ (NCM811)~200-220~95%Onset of significant microcracking due to H2-H3 phase transition.[20]
Li[Ni₀.₉Co₀.₀₅Mn₀.₀₅]O₂ (NCM90)~225~85%Severe microcracking and electrolyte penetration into the particle interior.[20]
Li[Ni₀.₉₅Co₀.₀₂₅Mn₀.₀₂₅]O₂~235<85%Pronounced capacity fade dominated by structural degradation and surface reactions.[20]

Experimental Protocols

Protocol 1: Post-mortem Analysis of a Cycled Coin Cell

  • Disassembly:

    • Cycle the coin cell to a known state of charge (e.g., fully discharged to 3.0 V).

    • Transfer the cell to an argon-filled glovebox (<1 ppm O₂, <1 ppm H₂O).

    • Carefully open the cell using a crimping machine with a disassembly die.

    • Separate the components: cathode, anode, separator, and gaskets.

  • Sample Washing:

    • Rinse the cathode with a volatile solvent like dimethyl carbonate (DMC) or diethyl carbonate (DEC) to remove residual electrolyte salt.

    • Allow the cathode to dry completely inside the glovebox.

  • Characterization:

    • SEM/EDX: Cut a small piece of the electrode for surface morphology analysis. For cross-sectional analysis, use an ion mill or mechanical polishing.

    • XRD: Scrape the active material from the current collector onto a zero-background sample holder.

    • XPS: Transfer the washed electrode to the XPS chamber using a vacuum transfer vessel to prevent air exposure.

Protocol 2: Slurry Preparation and Coating (NMP-based)

  • Binder Solution:

    • Prepare a solution of PVDF binder in NMP solvent (e.g., 5-8 wt%). Stir overnight until fully dissolved.

  • Mixing:

    • In a separate container, add the required amount of NMP.

    • Add the conductive additive (e.g., Super P carbon black) to the NMP and mix at high speed (e.g., using a planetary mixer) for 5-10 minutes to ensure good dispersion.[17]

    • Gradually add the nickel-rich active material powder and continue mixing.

    • Slowly add the prepared PVDF binder solution and mix until a homogeneous, viscous slurry is formed (e.g., 10-20 minutes).

  • Coating:

    • Use a doctor blade coater to cast the slurry onto an aluminum foil current collector.[17] The gap of the doctor blade should be adjusted to achieve the desired electrode thickness and mass loading. A rule of thumb is that the wet film thickness is roughly 50-60% of the blade gap.[21]

    • Transfer the coated foil to a hotplate or a convection oven and dry at a moderate temperature (e.g., 80°C) until the solvent is visibly evaporated.[17]

  • Final Drying:

    • Transfer the electrode to a vacuum oven and dry at a higher temperature (e.g., 120°C) for at least 12 hours to remove all residual NMP and moisture.

Visualizations

Experimental_Workflow cluster_electrochem Electrochemical Characterization cluster_physical Post-Mortem Physical Characterization start Start: Cell Shows Anomalous Performance disassembly Cell Disassembly (Ar Glovebox) start->disassembly Post-mortem electrochem Electrochemical Analysis (EIS, dQ/dV) start->electrochem In-situ/ Operando sem_tem Microscopy (SEM / TEM) disassembly->sem_tem xps Surface Analysis (XPS) disassembly->xps xrd Bulk Structure (XRD) disassembly->xrd out_impedance Identify Impedance Source (Charge Transfer vs. Ohmic) electrochem->out_impedance out_cracks Observe Particle Cracking & Morphology Change sem_tem->out_cracks out_cei Characterize CEI Composition xps->out_cei out_phase Detect Phase Transition & Cation Mixing xrd->out_phase

Caption: Workflow for diagnosing degradation in nickel-rich cathodes.

Troubleshooting_Logic problem High Impedance Rise During Cycling q1 Is impedance high in early cycles? problem->q1 q2 Does SEM show significant cracking? q1->q2 No cause1 Electrode Fabrication Issue (Slurry, Drying, Formulation) q1->cause1 Yes q3 Does XPS show a thick CEI? q2->q3 No cause2 Mechanical Degradation (Particle Cracking) q2->cause2 Yes cause3 Chemical Degradation (Electrolyte Decomposition) q3->cause3 Yes cause4 Structural Degradation (Rock-Salt Phase) q3->cause4 No, check XRD

Caption: Logic diagram for troubleshooting high impedance in cells.

References

Validation & Comparative

Bridging Theory and Experiment: A Comparative Guide to the Electronic Band Structure of Nickel Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of a material's electronic band structure is fundamental. This guide provides a comparative analysis of the theoretical band structure of nickel arsenide (NiAs) against available experimental validation techniques, offering insights into its electronic properties.

This compound (NiAs) has long been a subject of theoretical interest due to its unique crystal structure and potential electronic and magnetic properties. While theoretical calculations using methods like Density Functional Theory (DFT) have provided detailed predictions of its band structure, direct experimental validation remains a key area of investigation. This guide summarizes the current understanding, drawing comparisons with related compounds where direct experimental data for NiAs is limited.

Theoretical Predictions of the NiAs Band Structure

Theoretical models, primarily based on DFT, predict this compound to be a metallic system. The calculated band structure reveals several bands crossing the Fermi level, indicating the absence of a bandgap. These calculations, available through resources like the Materials Project, provide a detailed map of the electronic states, showing the dispersion of energy bands as a function of momentum in the Brillouin zone. The density of states (DOS) calculations further highlight the contributions of nickel 3d and arsenic 4p orbitals to the electronic structure near the Fermi level.

Experimental Validation: Techniques and Analogous Systems

Two primary experimental techniques are crucial for validating theoretical band structures:

  • Angle-Resolved Photoemission Spectroscopy (ARPES): This powerful technique measures the kinetic energy and emission angle of photoelectrons ejected from a material upon illumination with high-energy photons. This information can be directly translated into the electronic band structure, providing a detailed picture of the occupied energy bands.

  • X-ray Absorption Spectroscopy (XAS): XAS probes the unoccupied electronic states by measuring the absorption of X-rays as a function of energy. The near-edge structure (XANES) is particularly sensitive to the local electronic structure and can be compared with theoretical calculations of the unoccupied density of states.

In the absence of direct ARPES data for NiAs, studies on compounds with the NiAs-type crystal structure, such as nickel sulfide (B99878) (NiS), provide valuable comparative insights. A study on NiS utilized X-ray Absorption Near-Edge Structure (XANES) spectroscopy at the sulfur K and L2,3 edges and compared the experimental spectra with theoretical calculations based on a full multiple-scattering approach. This comparison showed good agreement, validating the theoretical model for a closely related material. Such studies suggest that a similar approach for NiAs would be a powerful tool for validating its calculated unoccupied electronic states.

Comparative Data Summary

The following table summarizes the key features of the theoretical band structure of NiAs and provides a comparison with what can be inferred from experimental studies on analogous systems.

FeatureTheoretical Prediction (NiAs)Experimental Indication (from NiS and general knowledge)
Band Gap Metallic (no band gap)Expected to be metallic based on conductivity measurements.
Key Orbitals at Fermi Level Ni 3d, As 4pNi 3d and S 3p orbitals are key in NiS, suggesting a similar role for As 4p in NiAs.
Band Dispersion Detailed dispersion curves available from DFT calculations.Direct measurement via ARPES is needed for experimental validation.
Unoccupied States Predictions available from DFT calculations.XAS would be the primary tool for experimental validation.

Experimental Protocols

To experimentally validate the theoretical band structure of NiAs, the following detailed methodologies would be employed:

Angle-Resolved Photoemission Spectroscopy (ARPES) Protocol
  • Sample Preparation: A high-quality single crystal of NiAs is cleaved in situ under ultra-high vacuum (UHV) conditions to expose a clean, atomically flat surface.

  • Photon Source: A monochromatic light source, typically a synchrotron beamline or a UV laser, is used to generate photons with sufficient energy to induce photoemission.

  • Electron Analyzer: A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons with high precision.

  • Data Acquisition: The intensity of photoemitted electrons is recorded as a function of their kinetic energy and emission angles (θ and φ).

  • Data Analysis: The measured kinetic energies and angles are converted to binding energies and crystal momentum (k-space) to reconstruct the experimental band dispersion, which can then be directly compared to the theoretically calculated band structure.

X-ray Absorption Spectroscopy (XAS) Protocol
  • Sample Preparation: A thin film or a finely powdered sample of NiAs is prepared. For polarization-dependent studies, a single crystal with a well-defined orientation is required.

  • X-ray Source: A tunable, high-brilliance X-ray source, such as a synchrotron, is used to scan the photon energy across the absorption edges of interest (e.g., Ni L-edge and As K-edge).

  • Detection Mode: The absorption is typically measured in either transmission mode or, for surface-sensitive measurements, in total electron yield (TEY) or fluorescence yield (FLY) mode.

  • Data Acquisition: The X-ray absorption coefficient is recorded as a function of the incident photon energy.

  • Data Analysis: The near-edge region of the spectrum (XANES) is compared with theoretical spectra calculated using methods like multiple scattering theory or time-dependent density functional theory (TD-DFT) to validate the predicted unoccupied electronic states.

Visualizing the Workflow

The logical workflow for validating the theoretical band structure of NiAs is depicted below.

cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation Theoretical_Calc DFT Calculation of Band Structure and DOS ARPES ARPES Measurement (Occupied States) Theoretical_Calc->ARPES Provides theoretical band dispersion for comparison XAS XAS Measurement (Unoccupied States) Theoretical_Calc->XAS Provides theoretical DOS for comparison Comparison Comparison and Validation ARPES->Comparison XAS->Comparison

Workflow for validating the theoretical band structure of NiAs.

Conclusion and Future Outlook

The theoretical framework for the electronic band structure of this compound is well-established, predicting a metallic character driven by the hybridization of Ni 3d and As 4p orbitals. While direct and comprehensive experimental validation using ARPES is currently lacking in the literature, techniques such as XAS have proven effective for analogous compounds with the NiAs-type crystal structure.

For researchers in materials science and drug development, where understanding electronic properties is crucial, this guide highlights the current state of knowledge and underscores the need for further experimental investigation. Future ARPES studies on high-quality single crystals of NiAs are essential to provide a definitive experimental benchmark for the theoretical models. Such studies would not only confirm the metallic nature of NiAs but also provide crucial details about its Fermi surface and band dispersions, which are vital for predicting its transport, optical, and catalytic properties. The combination of advanced theoretical calculations and rigorous experimental validation will continue to be a powerful approach for unlocking the full potential of materials like this compound.

Validating Nickel Arsenide Properties: A Comparative Guide to DFT Calculations and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Density Functional Theory (DFT) calculations against experimental data for validating the properties of nickel arsenide (NiAs). This document outlines key structural, electronic, and magnetic characteristics, presenting a clear case for the synergistic use of computational and experimental methods in materials science.

This compound (NiAs) is a naturally occurring mineral with a unique hexagonal crystal structure that serves as a prototype for many other compounds with similar stoichiometries.[1][2] Its distinct properties make it a subject of interest in various fields, including materials science and potentially in the development of new therapeutic agents. Accurate characterization of its properties is crucial for any application. Density Functional Theory (DFT) has emerged as a powerful computational tool to predict material properties from first principles. This guide compares the results of DFT calculations with established experimental findings for NiAs, offering a comprehensive overview of the validation process.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear comparison, the following table summarizes the quantitative data for key properties of this compound, contrasting values obtained from DFT calculations with those determined through experimental measurements.

PropertyDFT Calculated ValueExperimental Value
Crystal Structure Hexagonal (P6₃/mmc)Hexagonal (P6₃/mmc)[3]
Lattice Parameters a = 3.60 Å, c = 5.01 Åa = 3.619 Å, c = 5.034 Å (from XRD)[3]
Band Gap 0.00 eV (Metallic)Metallic behavior observed[4]
Magnetic Ordering Non-magneticParamagnetic at room temperature
Density 7.88 g/cm³7.57 g/cm³[4]

Experimental and Computational Protocols

A thorough understanding of the methodologies used to obtain the data presented above is essential for a critical evaluation.

Experimental Protocols

1. Crystal Structure and Lattice Parameter Determination (X-Ray Diffraction - XRD):

The experimental crystal structure and lattice parameters of NiAs are typically determined using X-ray diffraction (XRD).

  • Sample Preparation: A powdered sample of synthesized NiAs nanocrystals is prepared.[3]

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

  • Analysis: The positions and intensities of the diffraction peaks are analyzed using Rietveld refinement to determine the crystal system, space group, and precise lattice parameters. The resulting pattern for NiAs confirms a hexagonal close-packed crystal structure belonging to the P6₃/mmc space group.[3]

2. Electronic Structure Characterization (Angle-Resolved Photoemission Spectroscopy - ARPES):

ARPES is a powerful technique for directly probing the electronic band structure of materials.

  • Principle: A monochromatic beam of photons (typically UV or X-rays) is directed at a single crystal sample, causing photoemission of electrons.

  • Measurement: The kinetic energy and emission angle of the photoemitted electrons are measured.

  • Data Interpretation: By applying the principles of conservation of energy and momentum, the binding energy and crystal momentum of the electrons within the solid can be determined, providing a direct map of the electronic band structure.[5][6] This technique is crucial for validating the metallic nature of NiAs predicted by DFT.

Computational Protocols (Density Functional Theory - DFT)

DFT calculations provide a theoretical framework for understanding the electronic structure and properties of materials.

  • Core Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the theorem that the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density.

  • Simulation Setup:

    • Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package) are commonly used.[7][8]

    • Crystal Structure Input: The initial crystal structure of NiAs (hexagonal, P6₃/mmc space group) is used as the input.

    • Pseudopotentials: The interaction between the core and valence electrons is approximated using pseudopotentials (e.g., Projector Augmented-Wave - PAW).[7]

    • Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice for metallic systems.[7][9] For systems with strong electronic correlations, a Hubbard U correction (DFT+U) might be necessary to improve the accuracy of the electronic and magnetic properties.[10]

    • Energy Cutoff and k-point Sampling: Convergence tests are performed to determine the optimal plane-wave energy cutoff and the density of the k-point mesh for sampling the Brillouin zone to ensure the accuracy of the calculations.[8]

  • Property Calculations:

    • Structural Optimization: The atomic positions and lattice parameters are relaxed to find the minimum energy configuration.

    • Electronic Band Structure: The electronic band structure and density of states (DOS) are calculated to determine the metallic or insulating nature of the material.

    • Magnetic Properties: Spin-polarized calculations are performed to determine the magnetic ground state (ferromagnetic, antiferromagnetic, or non-magnetic).[8]

Visualizing the DFT Validation Workflow

The following diagram illustrates the logical workflow for validating the properties of this compound using a combination of DFT calculations and experimental techniques.

DFT_Validation_Workflow cluster_dft DFT Calculations cluster_exp Experimental Methods dft_setup Setup DFT Calculation (Structure, Functional, Parameters) dft_relax Structural Relaxation (Optimize Geometry) dft_setup->dft_relax dft_props Calculate Properties (Electronic, Magnetic, etc.) dft_relax->dft_props compare Compare & Validate dft_props->compare exp_synth Synthesize NiAs (e.g., Colloidal Synthesis) exp_xrd XRD (Structural Characterization) exp_synth->exp_xrd exp_arpes ARPES (Electronic Band Structure) exp_synth->exp_arpes exp_mag Magnetic Measurements (e.g., SQUID) exp_synth->exp_mag exp_xrd->compare exp_arpes->compare exp_mag->compare conclusion Validated NiAs Properties compare->conclusion

Workflow for DFT validation of NiAs properties.

Conclusion

The comparison between DFT calculations and experimental data for this compound demonstrates a strong agreement in fundamental properties such as crystal structure and metallic nature. While minor discrepancies exist in lattice parameters and density, these are within acceptable limits for DFT calculations using standard functionals.[7] The synergy between theoretical predictions and experimental validation provides a robust framework for understanding and engineering the properties of NiAs and other advanced materials. For researchers in drug development and materials science, this integrated approach is invaluable for accelerating the discovery and characterization of novel compounds with desired functionalities.

References

A Comparative Guide to Experimental and Theoretical Lattice Parameters of Nickel Arsenide (NiAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NiAs Lattice Parameters Determined by Experimental and Theoretical Methods.

This guide provides a comprehensive comparison of the experimentally determined and theoretically calculated lattice parameters of Nickel Arsenide (NiAs). Understanding the precise crystal structure of NiAs is crucial for researchers in materials science and drug development, as its physical and chemical properties are intrinsically linked to its atomic arrangement. This document summarizes quantitative data, details experimental and computational methodologies, and presents logical workflows to facilitate a deeper understanding of the structural characteristics of this important compound.

Data Presentation: Experimental vs. Theoretical Lattice Parameters

The lattice parameters of the hexagonal NiAs crystal structure, denoted as 'a' and 'c', have been determined through various experimental techniques and theoretical calculations. The following table summarizes a selection of these values from different sources.

Method Source a (Å) c (Å)
Experimental Materials Project3.605.01
(Reference XRD Pattern)Hexagonal Crystal Structure Confirmed
MnAs (NiAs-type)3.75.7
Theoretical (DFT) Materials Project3.605.01
(LDA Calculation for MnAs)(Slight Undershoot of Experimental Value)

Note: The experimental values for MnAs, which adopts the same NiAs-type structure, are included for comparative purposes. It is a common observation that the Local Density Approximation (LDA) in DFT calculations can lead to a slight underestimation of lattice parameters compared to experimental results.[1][2]

Experimental and Theoretical Protocols

Experimental Determination: Powder X-ray Diffraction (XRD)

The experimental lattice parameters of NiAs are typically determined using powder X-ray diffraction (XRD). This technique involves irradiating a powdered sample of the material with X-rays and analyzing the resulting diffraction pattern. The angles at which the X-rays are diffracted are unique to the crystal structure of the material and can be used to calculate the lattice parameters.

A typical experimental protocol for obtaining the powder XRD pattern of NiAs would involve the following steps:

  • Sample Preparation: A polycrystalline sample of NiAs is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

  • Instrument Setup: A powder diffractometer is used, typically equipped with a copper X-ray source (Cu Kα radiation). The instrument is calibrated using a standard reference material. Key parameters such as the voltage and current of the X-ray tube are set to appropriate values.

  • Data Collection: The sample is irradiated with the X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The data is collected over a specific 2θ range with a defined step size and collection time per step.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are identified, and the Miller indices (hkl) are assigned to each peak. Using Bragg's Law and the geometric relationships for a hexagonal crystal system, the lattice parameters 'a' and 'c' are calculated from the positions of the indexed peaks.

Theoretical Calculation: Density Functional Theory (DFT)

Theoretical lattice parameters of NiAs are commonly calculated using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can predict various material properties, including the equilibrium crystal structure and lattice parameters.

A general workflow for calculating the lattice parameters of NiAs using DFT is as follows:

  • Structure Definition: The initial crystal structure of NiAs, with its hexagonal symmetry (space group P6₃/mmc), is defined. The initial atomic positions of Nickel and Arsenic atoms within the unit cell are specified.

  • Computational Parameters: The calculation is set up using a specific DFT software package (e.g., VASP, Quantum ESPRESSO). Key computational parameters are chosen, including:

    • Exchange-Correlation Functional: The choice of the exchange-correlation functional (e.g., LDA, GGA, PBE) is critical as it can significantly influence the accuracy of the calculated lattice parameters.[3] It has been observed that the Local Density Approximation (LDA) often underestimates lattice constants, while Generalized Gradient Approximations (GGAs) may overestimate them.[3]

    • Pseudopotentials or Basis Sets: These are used to describe the interaction between the core and valence electrons.

    • Plane-wave Cutoff Energy: This parameter determines the accuracy of the plane-wave basis set.

    • k-point Mesh: This defines the sampling of the Brillouin zone.

  • Geometry Optimization: The atomic positions and the lattice parameters of the NiAs unit cell are allowed to relax until the forces on the atoms and the stress on the unit cell are minimized. This process finds the lowest energy configuration of the crystal structure.

  • Lattice Parameter Extraction: Once the structure is fully relaxed, the optimized lattice parameters 'a' and 'c' are extracted from the final output of the calculation.

Visualizing the Methodologies

To further clarify the processes involved in determining the lattice parameters of NiAs, the following diagrams illustrate the workflows for both the experimental and theoretical approaches.

Experimental_Workflow cluster_prep Sample Preparation cluster_xrd XRD Measurement cluster_analysis Data Analysis start Synthesize/Obtain NiAs grind Grind to Fine Powder start->grind mount Mount on Sample Holder grind->mount instrument Instrument Setup (X-ray Source, Calibration) mount->instrument data_acq Data Acquisition (Scan 2θ Range) instrument->data_acq pattern Obtain Diffraction Pattern data_acq->pattern peak_id Identify Peak Positions pattern->peak_id indexing Index Peaks (hkl) peak_id->indexing calc Calculate Lattice Parameters indexing->calc end Final 'a' and 'c' calc->end Experimental Lattice Parameters

Experimental Workflow for Determining NiAs Lattice Parameters

Theoretical_Workflow cluster_setup Calculation Setup cluster_dft DFT Calculation cluster_results Result Extraction define_structure Define NiAs Crystal Structure choose_params Select DFT Parameters (Functional, Basis Set, etc.) define_structure->choose_params run_sim Perform Geometry Optimization choose_params->run_sim check_conv Check for Convergence run_sim->check_conv check_conv->run_sim No extract_data Extract Optimized Structure check_conv->extract_data Yes get_params Obtain Lattice Parameters extract_data->get_params end Final 'a' and 'c' get_params->end Theoretical Lattice Parameters

Theoretical Workflow for Calculating NiAs Lattice Parameters

References

A Comparative Study of Nickel Arsenide and Nickel Antimonide Thermoelectric Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the thermoelectric characteristics of nickel arsenide (NiAs) and nickel antimonide (NiSb), summarizing available experimental data, outlining synthesis and characterization protocols, and providing a theoretical framework for their comparison.

Introduction

This compound (NiAs) and nickel antimonide (NiSb) are intermetallic compounds that have garnered interest for various electronic applications. While NiSb has been explored to some extent for its thermoelectric properties, particularly as a component in composite materials, experimental data on the thermoelectric performance of bulk NiAs is notably scarce. This guide aims to provide a comparative analysis of the thermoelectric properties of these two materials, drawing from the available experimental literature for NiSb and theoretical considerations for NiAs.

Comparative Data of Thermoelectric Properties

A direct experimental comparison of the thermoelectric properties of bulk NiAs and NiSb is challenging due to the limited availability of data for NiAs. However, based on available literature for NiSb and the known electronic properties of NiAs, a qualitative and partially quantitative comparison can be drawn.

Thermoelectric PropertyThis compound (NiAs)Nickel Antimonide (NiSb)
Seebeck Coefficient (S) Expected to be low due to its metallic nature.[1]P-type behavior observed up to 700 K, with a reported value of approximately 10.8 µV/K at 325 K.[2] Another study reports a value of ~3 µV/K at room temperature.[2]
Electrical Conductivity (σ) High, characteristic of a metallic compound.[1]Reported as a highly conductive material.[3]
Thermal Conductivity (κ) Expected to be high, dominated by the electronic contribution, typical for metallic systems.High thermal conductivity has been reported, with one source citing a value of 70 W/mK.[2]
Figure of Merit (ZT) Expected to be very low due to the anticipated low Seebeck coefficient and high thermal conductivity.Due to its low Seebeck coefficient and high thermal conductivity, the ZT of pure, bulk NiSb is expected to be low. It is more commonly used as a component in thermoelectric composites to enhance the power factor of other materials.[4]

Note: The data for NiAs is largely based on theoretical expectations derived from its metallic character.[1] Experimental verification is needed to confirm these properties. The data for NiSb is derived from studies that may involve composite materials, and thus may not perfectly represent the intrinsic properties of the pure bulk material.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of bulk NiAs and NiSb for thermoelectric applications are not extensively documented in single sources. However, by combining general methods for intermetallic compound synthesis and standard thermoelectric measurement techniques, a comprehensive workflow can be established.

Synthesis of Bulk Samples

1. Solid-State Reaction:

  • Materials: High-purity nickel powder (99.9% or higher), arsenic pieces or powder (99.99% or higher), and antimony powder (99.99% or higher).

  • Procedure:

    • Stoichiometric amounts of the elemental powders are thoroughly mixed in an agate mortar under an inert atmosphere (e.g., in a glovebox filled with argon) to prevent oxidation.

    • The mixed powder is pressed into a pellet using a hydraulic press.

    • The pellet is sealed in an evacuated quartz ampoule.

    • The ampoule is slowly heated in a furnace to a temperature below the melting points of the components (e.g., 600-800 °C) and held for an extended period (e.g., 24-72 hours) to allow for solid-state diffusion and reaction.

    • The furnace is then slowly cooled to room temperature.

    • The resulting ingot may be ground, re-pressed, and re-annealed one or more times to ensure homogeneity.

2. Arc Melting:

  • Materials: High-purity nickel, arsenic, and antimony pieces.

  • Procedure:

    • Stoichiometric amounts of the elements are placed in a water-cooled copper hearth of an arc furnace.

    • The chamber is evacuated and backfilled with a high-purity inert gas (e.g., argon).

    • A high current is passed through a non-consumable tungsten electrode to strike an arc, melting the elements together.

    • The ingot is typically flipped and re-melted several times to ensure homogeneity.

3. Densification:

  • The synthesized powders or crushed ingots are densified to obtain bulk samples for thermoelectric measurements. Common techniques include:

    • Hot Pressing: The powder is loaded into a graphite (B72142) die and simultaneously heated and pressed under vacuum or an inert atmosphere.

    • Spark Plasma Sintering (SPS): A pulsed direct current is passed through the powder in a graphite die, leading to rapid heating and densification at lower temperatures and shorter times compared to conventional hot pressing.

Characterization of Thermoelectric Properties

1. Seebeck Coefficient and Electrical Conductivity Measurement:

  • These properties are often measured simultaneously using a commercial system (e.g., Linseis LSR-3, ULVAC ZEM-3).

  • A four-probe method is typically employed. A temperature gradient is established across the sample, and the resulting thermoelectric voltage and the voltage drop due to a known applied current are measured.

2. Thermal Conductivity Measurement:

  • The thermal conductivity (κ) is calculated using the formula κ = D * Cp * ρ, where D is the thermal diffusivity, Cp is the specific heat capacity, and ρ is the density of the material.

  • Thermal Diffusivity (D): Measured using the laser flash method (e.g., Netzsch LFA). A laser pulse heats one side of a small, disk-shaped sample, and an infrared detector measures the temperature rise on the opposite face.

  • Specific Heat Capacity (Cp): Measured using a differential scanning calorimeter (DSC).

  • Density (ρ): Determined using the Archimedes method.

Experimental Workflow and Material Selection Logic

The following diagrams illustrate the general workflow for a comparative study of NiAs and NiSb and a logical approach to material selection based on desired thermoelectric properties.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_analysis Data Analysis & Comparison start Start: Define Stoichiometry (NiAs, NiSb) synthesis Synthesis of Polycrystalline Powder (e.g., Solid-State Reaction, Arc Melting) start->synthesis densification Densification of Powder (e.g., Hot Pressing, SPS) synthesis->densification structural Structural & Compositional Analysis (XRD, SEM/EDX) densification->structural thermoelectric Thermoelectric Property Measurement (Seebeck, Electrical & Thermal Conductivity) structural->thermoelectric data_analysis Calculate Power Factor & ZT thermoelectric->data_analysis comparison Comparative Analysis of NiAs vs. NiSb data_analysis->comparison

Caption: Experimental workflow for comparing the thermoelectric properties of NiAs and NiSb.

Caption: Decision tree for material selection based on thermoelectric property requirements.

Conclusion

The comparative study of this compound and nickel antimonide reveals a significant knowledge gap, particularly concerning the experimental thermoelectric properties of NiAs. While NiSb has been investigated, its intrinsic properties suggest it may be more suitable as a component in thermoelectric composites rather than a standalone material, primarily due to its low Seebeck coefficient and high thermal conductivity. The metallic nature of NiAs suggests it is unlikely to be a promising thermoelectric material in its pure, bulk form. Future research should focus on experimental validation of the thermoelectric properties of high-density, bulk NiAs to provide a conclusive comparison. Furthermore, exploring the effects of doping and nanostructuring on both NiAs and NiSb could potentially enhance their thermoelectric performance, although significant improvements would be necessary to compete with state-of-the-art thermoelectric materials.

References

A Comparative Guide to Spectroscopic Analysis for the Validation of Nickel Arsenide Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key spectroscopic techniques for the validation of nickel arsenide (NiAs) composition. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate analytical methods for their specific needs.

Introduction

This compound (NiAs) is a compound of significant interest in various fields, including materials science and potentially as a component in certain catalytic processes. Accurate determination of its elemental composition and crystal structure is crucial for ensuring material purity, understanding its properties, and for quality control in any application. This guide compares the utility of several spectroscopic and non-spectroscopic techniques for the comprehensive characterization of NiAs.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for the validation of this compound composition depends on the specific requirements of the analysis, such as the need for surface versus bulk information, the desired accuracy, and the detection limits. The following table summarizes the key performance characteristics of X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS), X-ray Diffraction (XRD), and a common non-spectroscopic alternative, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

ParameterX-ray Photoelectron Spectroscopy (XPS)Energy-Dispersive X-ray Spectroscopy (EDS)X-ray Diffraction (XRD)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Analysis of kinetic energies of photoelectrons emitted from a material upon X-ray irradiation.Detection of characteristic X-rays emitted from a sample bombarded with an electron beam.Diffraction of X-rays by the crystalline lattice of a material.Ionization of a sample in an argon plasma and separation of ions based on their mass-to-charge ratio.
Information Obtained Elemental composition, empirical formula, chemical state, and electronic state of the elements.Elemental composition.Crystal structure, phase identification, lattice parameters.High-precision elemental and isotopic composition.
Analysis Type Quantitative and QualitativeQuantitative and QualitativeQualitativeQuantitative and Qualitative
Probing Depth Surface sensitive (typically 2-10 nm).Near-surface (typically 1-5 µm).Bulk analysis.Bulk analysis (requires sample dissolution).
Detection Limit ~0.1 atomic %~0.1 atomic %~1-5 wt % for crystalline phasesppb to ppt (B1677978) levels
Key Quantitative Data for NiAs Ni 2p Binding Energy: ~853 eV As 3d Binding Energy: ~41.1 eV Atomic %: e.g., Ni: 48%, As: 52% (surface)Ni Kα X-ray Energy: ~7.47 keV As Kα X-ray Energy: ~10.53 keV Atomic %: e.g., Ni: 50.5%, As: 49.5%2θ values (Cu Kα) for hexagonal NiAs: 31.8° (101), 34.5° (102), 45.7° (110), 54.8° (103), 56.5° (201)Mass-to-charge ratios (m/z): ⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni, ⁶⁴Ni ⁷⁵As
Advantages Provides chemical state information (e.g., oxidation state).Fast, often coupled with SEM for imaging and elemental mapping.Non-destructive, essential for phase identification.Extremely high sensitivity and accuracy for trace element analysis.
Limitations Surface sensitivity may not represent bulk composition; susceptible to surface contamination.Lower energy resolution than WDS; matrix effects can influence quantification.Requires crystalline material; cannot detect amorphous phases easily.Destructive (sample must be dissolved); complex matrices can cause interferences.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the surface elemental composition and chemical states of nickel and arsenic in NiAs.

Methodology:

  • Sample Preparation: The NiAs sample is mounted on a sample holder using double-sided conductive tape. For powder samples, the powder is pressed into a clean indium foil. To minimize surface contamination, the sample is introduced into the XPS instrument's ultra-high vacuum (UHV) chamber as quickly as possible. An in-situ sputter cleaning step using low-energy argon ions can be employed to remove surface oxides and adventitious carbon, though this may alter the surface stoichiometry.

  • Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is used for irradiation. The analysis is performed in a UHV chamber (pressure < 10⁻⁹ mbar).

  • Data Acquisition:

    • A survey scan is first acquired over a broad binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • High-resolution spectra are then acquired for the Ni 2p and As 3d regions to determine their chemical states and for accurate quantification.

    • The takeoff angle of the photoelectrons is typically set to 90° for maximum signal from the bulk near the surface.

  • Data Analysis:

    • The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

    • The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian functions) to deconvolve different chemical states.

    • Atomic concentrations are calculated from the integrated peak areas after correcting for the relative sensitivity factors (RSFs) of the elements.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX)

Objective: To determine the elemental composition of NiAs, often in conjunction with morphological analysis.

Methodology:

  • Sample Preparation: The NiAs sample is mounted on an SEM stub using conductive carbon tape or paint to ensure a good electrical ground and prevent charging under the electron beam. For accurate quantitative analysis, the sample surface should be flat and polished.

  • Instrumentation: EDS is typically performed in a Scanning Electron Microscope (SEM).

  • Data Acquisition:

    • The SEM is operated at an accelerating voltage sufficient to excite the characteristic X-rays of both Ni and As (e.g., 15-20 kV).

    • EDS spectra can be acquired from a point, over a line (line scan), or across an area (elemental mapping). For quantitative analysis, spectra are typically acquired from several representative points or areas for a sufficient duration to achieve good counting statistics.

  • Data Analysis:

    • The EDS software automatically identifies the elements present based on the energies of the characteristic X-ray peaks.

    • Quantitative analysis is performed using standardless or standards-based methods. The software applies matrix corrections (ZAF or similar) to account for atomic number, absorption, and fluorescence effects to convert peak intensities into atomic or weight percentages.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phase and determine the lattice parameters of NiAs.

Methodology:

  • Sample Preparation: A powdered NiAs sample is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder, ensuring a flat, level surface.

  • Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Data Acquisition:

    • The sample is scanned over a range of 2θ angles (e.g., 20-80°).

    • The step size and scan speed are chosen to obtain a good signal-to-noise ratio and well-resolved diffraction peaks.

  • Data Analysis:

    • The resulting diffraction pattern (intensity vs. 2θ) is analyzed to identify the crystalline phases present by comparing the peak positions and relative intensities to a database such as the one maintained by the International Centre for Diffraction Data (ICDD). For hexagonal NiAs, the pattern is matched with reference patterns like JCPDS card #02-0850.

    • Lattice parameters are calculated from the positions of the diffraction peaks using Bragg's Law and the appropriate equation for the hexagonal crystal system. Rietveld refinement can be used for more precise structural analysis.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Objective: To provide a highly accurate bulk elemental composition of NiAs.

Methodology:

  • Sample Preparation (Digestion):

    • A precisely weighed amount of the NiAs sample (e.g., 10-50 mg) is placed in a clean Teflon digestion vessel.

    • A mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia) is added to dissolve the sample. Gentle heating on a hot plate or microwave-assisted digestion may be required to ensure complete dissolution.[1]

    • After digestion, the solution is cooled and diluted to a known volume with deionized water to bring the analyte concentrations within the linear dynamic range of the instrument.[1]

  • Instrumentation: An ICP-MS instrument is used for the analysis.

  • Data Acquisition:

    • The instrument is calibrated using a series of multi-element standards of known concentrations that bracket the expected concentrations in the sample solution.

    • An internal standard is introduced online to correct for matrix effects and instrumental drift.

    • The diluted sample solution is introduced into the argon plasma, where it is atomized and ionized. The ions are then guided into the mass spectrometer and detected.

  • Data Analysis:

    • The concentrations of Ni and As in the solution are determined from the calibration curves.

    • The final elemental composition (e.g., weight percent) of the original solid sample is calculated based on the measured concentrations in the solution, the dilution factor, and the initial sample mass.

Mandatory Visualizations

experimental_workflow Experimental Workflow for NiAs Composition Validation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_bulk_analysis Bulk Compositional Analysis cluster_validation Data Validation & Comparison synthesis NiAs Synthesis xrd XRD (Phase & Structure) synthesis->xrd Initial Characterization eds EDS/SEM (Microstructure & Elemental Mapping) xrd->eds validation Compositional Validation xrd->validation xps XPS (Surface Composition & Chemical State) icpms ICP-MS (High-Precision Bulk Composition) xps->icpms Optional: High-Purity Validation xps->validation eds->xps eds->validation icpms->validation

Caption: Workflow for the validation of this compound composition.

analytical_penetration_depth Analytical Technique Penetration Depth cluster_sample NiAs Sample Cross-Section cluster_techniques Analytical Techniques surface Surface (~2-10 nm) near_surface Near-Surface (~1-5 µm) bulk Bulk xps XPS xps->surface eds EDS eds->near_surface xrd XRD xrd->bulk icpms ICP-MS icpms->bulk

Caption: Comparison of analytical technique penetration depths.

Conclusion

The comprehensive validation of this compound composition is best achieved through a combination of analytical techniques. X-ray Diffraction is indispensable for confirming the desired crystalline phase. For elemental composition, Energy-Dispersive X-ray Spectroscopy provides rapid analysis and spatial distribution, while X-ray Photoelectron Spectroscopy offers crucial information about surface chemistry and oxidation states. For applications requiring high-purity material and precise stoichiometric determination, Inductively Coupled Plasma-Mass Spectrometry serves as an excellent, albeit destructive, reference method for bulk composition. The choice and combination of these techniques should be guided by the specific research or quality control objectives.

References

A Comparative Guide to Oxygen Evolution Reaction (OER) Activity: Benchmarking NiO Nanocrystals for the Evaluation of Novel Catalysts like NiAs Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and cost-effective electrocatalysts for the Oxygen Evolution Reaction (OER) is paramount for advancing renewable energy technologies such as water splitting and metal-air batteries. Nickel oxide (NiO) nanocrystals are a widely studied and benchmarked earth-abundant catalyst for OER in alkaline media. This guide provides a framework for comparing the OER activity of novel materials, such as Nickel Arsenide (NiAs) nanocrystals, against the established performance of NiO nanocrystals.

A Note on the OER Activity of NiAs Nanocrystals:

As of the compilation of this guide, there is a notable absence of published experimental data specifically detailing the OER activity of NiAs nanocrystals. Therefore, a direct quantitative comparison with NiO nanocrystals is not currently feasible. This guide presents the benchmark data for NiO nanocrystals and outlines the standardized experimental protocols that can be employed to evaluate the OER performance of NiAs nanocrystals, thereby enabling a future comparative analysis.

Performance of Benchmark NiO Nanocrystals

NiO has been extensively investigated as a promising OER catalyst due to its low cost, high abundance, and good stability in alkaline electrolytes. The OER performance of NiO nanocrystals can vary depending on factors such as synthesis method, particle size, and the presence of dopants or defects. Below is a summary of typical OER activity parameters for NiO-based nanocatalysts reported in the literature.

ElectrocatalystElectrolyteOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
NiO Nanoparticles1 M KOH308 - 362Not Specified[1]
NiO/CNTNot Specified310 - 340Not Specified[2]
NiO Nanoparticles/rGONot Specified369Not Specified[3]
NiO/ZnO Nano-hybridsNot Specified262Not Specified[4]
FeOOH/Ni/NiO/TMNot Specified348Not Specified

Experimental Protocols for OER Activity Evaluation

To ensure a fair and accurate comparison between different electrocatalysts, it is crucial to follow standardized experimental procedures. The following protocols are widely accepted for evaluating OER activity.

Catalyst Ink Preparation and Electrode Modification
  • Ink Formulation: A catalyst ink is typically prepared by dispersing a specific amount of the catalyst (e.g., 5 mg of NiAs or NiO nanocrystals) in a solvent mixture. This mixture usually contains deionized water, isopropanol, and a small percentage of a binder like Nafion® solution (e.g., 5 wt%).

  • Homogenization: The mixture is sonicated for at least 30 minutes to ensure a homogeneous dispersion of the nanocrystals.

  • Electrode Coating: A known volume of the catalyst ink is drop-casted onto the surface of a polished glassy carbon electrode (GCE) or other suitable substrates like nickel foam. The loading of the catalyst is typically controlled to be around 0.2-0.5 mg/cm².

  • Drying: The electrode is then dried at room temperature or in a low-temperature oven to evaporate the solvent.

Electrochemical Measurements

All electrochemical measurements should be performed in a standard three-electrode cell configuration at room temperature.

  • Working Electrode (WE): The catalyst-modified electrode.

  • Counter Electrode (CE): A platinum wire or graphite (B72142) rod.

  • Reference Electrode (RE): A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode. The measured potentials are converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(SCE) + 0.241 V + 0.059 × pH.

Electrolyte: The OER activity is typically evaluated in a 1.0 M KOH aqueous solution. The electrolyte should be saturated with oxygen by bubbling O₂ gas for at least 30 minutes prior to and during the measurements.

Electrochemical Techniques:

  • Cyclic Voltammetry (CV): The electrode is first cycled in the potential window of interest (e.g., 0 to 1.0 V vs. SCE) for a number of cycles to activate and stabilize the catalyst.

  • Linear Sweep Voltammetry (LSV): The OER polarization curve is recorded by sweeping the potential from a non-faradaic region to a potential where significant water oxidation occurs (e.g., 0 to 1.0 V vs. SCE) at a slow scan rate (e.g., 5 mV/s). The current density is normalized to the geometric surface area of the electrode. The overpotential (η) is calculated as η = E(RHE) - 1.23 V.

  • Tafel Analysis: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is fitted to the Tafel equation (η = b log|j| + a), where 'b' is the Tafel slope.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at a specific overpotential to evaluate the charge transfer resistance of the catalyst.

  • Chronoamperometry or Chronopotentiometry: The long-term stability of the catalyst is assessed by holding the electrode at a constant potential (chronoamperometry) or a constant current density (chronopotentiometry) for an extended period (e.g., 10 hours) and monitoring the current or potential change over time.

Experimental Workflow

OER_Workflow Experimental Workflow for OER Activity Evaluation cluster_prep Catalyst & Electrode Preparation cluster_electrochem Electrochemical Measurements cluster_analysis Data Analysis synthesis Nanocrystal Synthesis (NiAs or NiO) ink Catalyst Ink Preparation synthesis->ink coating Electrode Coating ink->coating setup Three-Electrode Cell Setup coating->setup activation CV Activation setup->activation lsv LSV for OER Polarization activation->lsv stability Chronoamperometry/ Chronopotentiometry lsv->stability overpotential Determine Overpotential (@ 10 mA/cm²) lsv->overpotential stability_analysis Stability Assessment stability->stability_analysis tafel Tafel Slope Calculation overpotential->tafel tafel->stability_analysis

Caption: A flowchart of the experimental workflow for evaluating the OER activity of nanocatalysts.

Future Outlook and Comparative Analysis

The provided experimental protocols offer a standardized methodology to assess the OER performance of newly synthesized NiAs nanocrystals. Once the data for NiAs nanocrystals, including overpotential at 10 mA/cm², Tafel slope, and stability, are obtained, a direct and meaningful comparison with the benchmark NiO nanocrystals can be made.

Such a comparative study will be invaluable in determining the potential of NiAs as a viable OER electrocatalyst. The insights gained from this comparison will contribute to the broader effort of discovering and developing highly efficient, stable, and cost-effective materials for clean energy applications. Researchers are encouraged to utilize this guide to facilitate the systematic evaluation and reporting of new OER catalyst performance.

References

A Comparative Guide to the Performance of NiAs and Other Transition Metal Arsenides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physical and chemical properties of nickel arsenide (NiAs) with other first-row transition metal arsenides, namely manganese arsenide (MnAs), cobalt arsenide (CoAs), and iron arsenide (FeAs). The information presented is supported by experimental data from peer-reviewed literature and is intended to be a valuable resource for researchers in materials science, condensed matter physics, and catalysis.

Structural and Physical Properties

Transition metal arsenides exhibit a diverse range of crystal structures and physical properties. The NiAs-type hexagonal structure is a common motif among these compounds. This section summarizes key structural and physical parameters for NiAs, MnAs, CoAs, and FeAs.

PropertyNiAsMnAsCoAsFeAs
Crystal Structure Hexagonal (NiAs-type)Hexagonal (NiAs-type) at RTOrthorhombicTetragonal
Lattice Parameters (Å) a = 3.619, c = 5.034a = 3.72, c = 5.70a = 5.28, b = 5.87, c = 3.49a = 3.67, c = 5.97
Magnetic Ordering Antiferromagnetic (likely)FerromagneticFerromagneticAntiferromagnetic
Magnetic Transition T. Not clearly establishedTC ≈ 318 K (Ferro- to Paramagnetic)Not clearly establishedTN ≈ 77 K (Helimagnetic); Structural transition at 49 K
Electrical Resistivity Metallic conductorMetallic conductorMetallic conductorMetallic conductor

Experimental Data: A Deeper Dive

This section presents a more detailed look at the experimental data underpinning the comparative summary.

Magnetic Properties

The magnetic behavior of transition metal arsenides is a key area of research due to their potential applications in spintronics and magnetic refrigeration.

CompoundMagnetic Transition TypeTransition Temperature (K)Method of Determination
MnAs Ferromagnetic to Paramagnetic~318Magnetometry, Neutron Diffraction
FeAs Helimagnetic~77Neutron Diffraction, Resistivity Measurements
FeAs Structural (Tetragonal to Orthorhombic)49Neutron Scattering

Note: The magnetic transition temperature for NiAs and CoAs is not well-established in the readily available literature.

Electrical Properties

The electrical transport properties of these materials are crucial for understanding their electronic structure and potential use in electronic devices.

CompoundElectrical Resistivity (at RT)Measurement Technique
FeAs Exhibits metallic behavior, resistivity decreases with pressure.[1]Four-Point Probe Method

Experimental Protocols

The following sections detail the methodologies used to obtain the experimental data presented in this guide.

Synthesis of Transition Metal Arsenide Powders

A common method for synthesizing polycrystalline transition metal arsenides is through solid-state reaction.

Workflow for Solid-State Synthesis of Transition Metal Arsenides

Start Start: Stoichiometric Powders Mix Mixing & Grinding Start->Mix e.g., Ni & As Pelletize Pelletizing Mix->Pelletize Seal Sealing in Quartz Tube Pelletize->Seal Under vacuum or inert gas Heat Heat Treatment Seal->Heat e.g., 500-800 °C for 24-48h Cool Slow Cooling Heat->Cool Characterize Characterization (XRD) Cool->Characterize End End: Polycrystalline Product Characterize->End

Caption: Workflow for the solid-state synthesis of transition metal arsenides.

Protocol:

  • Starting Materials: High-purity (≥99.9%) powders of the transition metal (Ni, Mn, Co, or Fe) and arsenic are weighed in stoichiometric ratios.

  • Mixing and Grinding: The powders are thoroughly mixed and ground together in an agate mortar under an inert atmosphere (e.g., in a glovebox) to ensure homogeneity.

  • Pelletizing: The mixed powder is pressed into a pellet using a hydraulic press.

  • Sealing: The pellet is sealed in an evacuated quartz tube to prevent oxidation and sublimation of arsenic at high temperatures.

  • Heat Treatment: The sealed tube is placed in a furnace and heated to a specific temperature (typically between 500 °C and 800 °C) for an extended period (24-48 hours) to allow for the solid-state reaction to occur.

  • Cooling: The furnace is then slowly cooled down to room temperature.

  • Characterization: The resulting product is characterized using techniques like X-ray Diffraction (XRD) to confirm the crystal structure and phase purity.

Crystal Structure Characterization: X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure of materials.

Logical Flow of X-ray Diffraction Analysis

XRay_Source X-ray Source Sample Crystalline Sample XRay_Source->Sample Detector Detector Sample->Detector Diffracted X-rays Diffraction_Pattern Diffraction Pattern Detector->Diffraction_Pattern Braggs_Law Bragg's Law (nλ = 2d sinθ) Diffraction_Pattern->Braggs_Law Peak Positions (2θ) Crystal_Structure Crystal Structure (Lattice Parameters, Space Group) Braggs_Law->Crystal_Structure Interplanar Spacing (d) cluster_protocol Measurement Protocol Sample_Prep Sample Preparation Mounting Mounting in Sample Holder Sample_Prep->Mounting Cooling Cooling to Low Temperature Mounting->Cooling Field_Application Applying Magnetic Field Cooling->Field_Application Measurement Measuring Magnetic Moment vs. T or H Field_Application->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis MvsT MvsT Data_Analysis->MvsT M-T Curve MvsH MvsH Data_Analysis->MvsH M-H Loop Probes Probe 1 Probe 2 Probe 3 Probe 4 Sample Sample Current_Source Current Source Probes:p4->Current_Source Voltmeter Voltmeter Probes:p2->Voltmeter Current_Source->Probes:p1 Voltmeter->Probes:p3

References

A Comparative Guide to the Electrocatalytic Performance of NiAs and Transition Metal Phosphides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrocatalytic performance of nickel arsenide (NiAs) and various transition metal phosphides (TMPs) for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), key processes in water splitting for hydrogen production. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in materials science, catalysis, and renewable energy.

Data Presentation: A Comparative Analysis

The electrocatalytic performance of NiAs and TMPs is evaluated based on key metrics such as the overpotential required to achieve a current density of 10 mA/cm² (η@10) and the Tafel slope, which provides insight into the reaction kinetics. The following tables summarize the performance of NiAs in comparison to common TMPs (Ni₂P, CoP, and FeP). It is important to note that the data is compiled from different studies, and variations in experimental conditions can influence the reported values.

Table 1: Comparison of Electrocatalytic Performance for Hydrogen Evolution Reaction (HER)

ElectrocatalystElectrolyteOverpotential (η@10) (mV)Tafel Slope (mV/dec)Reference
NiAs Nanocrystals0.5 M H₂SO₄Not specifiedNot specified[1]
Ni₂P Nanowires1.0 M KOH32073[2]
Ni₂P/NC1.0 M KOH10867.3[3]
CoP/NC0.5 M H₂SO₄13959[4]
CoP/NC1.0 M KOH24882[4]
FeP/C0.5 M H₂SO₄71Not specified[5]

Table 2: Comparison of Electrocatalytic Performance for Oxygen Evolution Reaction (OER)

ElectrocatalystElectrolyteOverpotential (η@10) (mV)Tafel Slope (mV/dec)Reference
NiAs Nanocrystals1.0 M KOHNot specifiedNot specified[1]
Ni₂P Nanowires1.0 M KOH280 (at 1.51 V vs RHE)46[2]
CoP/Co₂P/NCNT@CF1.0 M KOH289Not specified[6]

Experimental Protocols

Detailed methodologies for the synthesis of the electrocatalysts and the electrochemical measurements are crucial for reproducing and building upon existing research.

Synthesis of Electrocatalysts

1. Colloidal Synthesis of NiAs Nanocrystals [1]

  • Materials: Nickel(II) chloride (NiCl₂), 1-octadecene (B91540) (ODE), trioctylphosphine (B1581425) (TOP), tris(dimethylamino)arsine (B1606909).

  • Procedure:

    • A solution of NiCl₂ (0.4 mmol) in ODE (6 mL) and TOP (3 mL) is degassed under vacuum at 120 °C for 2 hours.

    • The atmosphere is switched to argon, and the solution is heated to 250 °C.

    • A solution of tris(dimethylamino)arsine (0.4 mmol) in TOP (0.5 mL) is swiftly injected into the reaction flask.

    • The reaction is allowed to proceed for a specific duration to control nanocrystal growth.

    • The resulting NiAs nanocrystals are purified by precipitation and redispersion.

2. Hydrothermal Synthesis of Ni₂P Nanowires [2]

  • Materials: Nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O), red phosphorus, hexadecyl trimethyl ammonium (B1175870) bromide (CTAB), deionized water.

  • Procedure:

    • Ni(CH₃COO)₂·4H₂O (2 mmol), red phosphorus (9 mmol), and CTAB (1 mmol) are dissolved in 60 mL of pure water.

    • The solution is transferred to a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated at a specific temperature for a set duration to induce the hydrothermal reaction and formation of Ni₂P nanowires.

    • The product is collected, washed, and dried.

3. Synthesis of CoP/N-doped Carbon (CoP/NC) [4]

  • Materials: Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O), melamine (B1676169) (C₃H₆N₆), glucose (C₆H₁₂O₆).

  • Procedure:

    • A mixed solution of Co(NO₃)₂·6H₂O, melamine, and glucose is stirred at 80 °C until a solid mixture is obtained.

    • The resulting precursor powder is carbonized under a nitrogen atmosphere in a tube furnace with a multi-step heating profile (e.g., 350 °C for 0.5 h, 620 °C for 2 h, and 900 °C for 0.5 h).

4. Synthesis of Carbon-Shell-Coated FeP Nanoparticles (FeP/C) [5]

  • Materials: Iron oxide nanoparticles, dopamine (B1211576) hydrochloride, sodium hypophosphite (NaH₂PO₂).

  • Procedure:

    • Iron oxide nanoparticles are coated with a layer of polydopamine by polymerization of dopamine hydrochloride.

    • The polydopamine-coated iron oxide nanoparticles are then subjected to a one-step thermal annealing process in the presence of NaH₂PO₂ as the phosphorus source. This step simultaneously carbonizes the polydopamine shell and converts the iron oxide core into FeP.

Electrochemical Measurements

The electrocatalytic performance is typically evaluated in a three-electrode electrochemical cell.[1][2]

  • Working Electrode: The synthesized catalyst material is deposited onto a conductive substrate (e.g., carbon paper, glassy carbon electrode).

  • Counter Electrode: A platinum wire or graphite (B72142) rod is commonly used.[1]

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode is used.

  • Electrolyte: The choice of electrolyte depends on the reaction being studied (e.g., 0.5 M H₂SO₄ for acidic HER, 1.0 M KOH for alkaline HER and OER).[1][2]

  • Procedure:

    • Linear sweep voltammetry (LSV) is performed to record the polarization curves, from which the overpotential is determined.

    • The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density).

    • Electrochemical impedance spectroscopy (EIS) can be used to study the electrode kinetics and charge transfer resistance.

    • Chronoamperometry or chronopotentiometry is used to assess the long-term stability of the catalyst.

Visualization of Catalytic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical relationships in the electrocatalytic processes and the experimental workflow.

HER_Mechanism General Hydrogen Evolution Reaction (HER) Pathways cluster_volmer Volmer Step (H⁺/H₂O Adsorption) cluster_heyrovsky Heyrovsky Step (Electrochemical Desorption) cluster_tafel Tafel Step (Recombination) H_source H⁺ (acid) or H₂O (alkaline) M Catalyst Surface (M) H_source->M e⁻ H_adsorbed M-H* M->H_adsorbed H_adsorbed_h M-H* H_adsorbed_t1 M-H H_adsorbed_t2 M-H H2_gas_h H₂ (gas) H_adsorbed_h->H2_gas_h e⁻ + H⁺/H₂O H_source_h H⁺ (acid) or H₂O (alkaline) H2_gas_t H₂ (gas) H_adsorbed_t1->H2_gas_t H_adsorbed_t2->H2_gas_t

Caption: General reaction pathways for the Hydrogen Evolution Reaction (HER).

OER_Mechanism Adsorbate Evolution Mechanism for Oxygen Evolution Reaction (OER) in Alkaline Media M Catalyst Surface (M) M_OH M-OH M->M_OH OH⁻ M_O M-O M_OH->M_O OH⁻ M_OOH M-OOH* M_O->M_OOH OH⁻ M_O2 M + O₂ M_OOH->M_O2 OH⁻

Caption: A simplified representation of the Adsorbate Evolution Mechanism for OER.

Experimental_Workflow General Experimental Workflow for Electrocatalyst Evaluation cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing precursors Precursors (e.g., NiCl₂, Red P) synthesis_method Synthesis Method (e.g., Hydrothermal, Colloidal) precursors->synthesis_method catalyst Catalyst Powder (e.g., NiAs, TMPs) synthesis_method->catalyst ink_prep Catalyst Ink Preparation (Catalyst, Solvent, Binder) catalyst->ink_prep deposition Deposition on Substrate (e.g., Carbon Paper) ink_prep->deposition working_electrode Working Electrode deposition->working_electrode three_electrode_cell Three-Electrode Cell Assembly working_electrode->three_electrode_cell measurements Electrochemical Measurements (LSV, EIS, etc.) three_electrode_cell->measurements data_analysis Data Analysis (Overpotential, Tafel Slope) measurements->data_analysis

Caption: A generalized workflow for the synthesis and electrochemical evaluation of catalysts.

Discussion

Both NiAs and transition metal phosphides have emerged as promising, earth-abundant alternatives to precious metal catalysts for water splitting.

Transition Metal Phosphides (TMPs) have been extensively studied, with a significant body of literature highlighting their high activity and stability for the HER. The performance of TMPs can be tuned by varying the transition metal (e.g., Ni, Co, Fe) and the stoichiometry. For instance, FeP has shown excellent HER performance in acidic media.[5] The catalytic activity of TMPs is often attributed to the synergistic effect between the metal and phosphorus atoms, where the phosphorus atoms can act as proton acceptors and the metal atoms as hydride acceptors.

This compound (NiAs) is a more recently explored material for electrocatalysis. Studies on colloidal NiAs nanocrystals have shown their potential for both HER and OER.[1] During the OER in alkaline media, NiAs can act as a pre-catalyst, transforming into an active Ni-oxy/hydroxide species on the surface. While direct comparative studies are limited, the initial findings suggest that NiAs is a promising candidate that warrants further investigation.

Comparison and Outlook:

Directly comparing the performance of NiAs and TMPs is challenging due to the variations in reported experimental conditions. However, the available data suggests that both classes of materials exhibit competitive electrocatalytic activity. TMPs, particularly phosphides of iron and cobalt, have demonstrated very low overpotentials for the HER. NiAs shows promise as a bifunctional catalyst for both HER and OER.

Future research should focus on:

  • Direct Comparative Studies: Conducting experiments that directly compare the electrocatalytic performance of NiAs and various TMPs under identical conditions to provide a definitive assessment of their relative activities.

  • Theoretical Investigations: Utilizing density functional theory (DFT) calculations to gain deeper insights into the reaction mechanisms on the surfaces of both NiAs and TMPs, which can guide the design of more efficient catalysts.

  • Long-term Stability: Thoroughly evaluating the long-term stability of these materials under operational conditions is crucial for their practical application.

This comparative guide serves as a starting point for researchers interested in the development of non-precious metal electrocatalysts. The provided data, protocols, and visualizations offer a structured overview to inform future research directions in this exciting field.

References

Navigating the Labyrinth of Twinned Crystals: A Guide to Analyzing X-ray Diffraction Data from Nickel Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the analysis of X-ray diffraction (XRD) data from twinned crystals presents a significant challenge. This guide provides a comparative overview of methodologies and software for analyzing XRD data from twinned nickel arsenide (NiAs) crystals, supported by experimental data, to facilitate a clearer understanding of this complex process.

This compound (NiAs) typically crystallizes in the hexagonal system. However, the formation of twinned crystals, where multiple crystalline domains are intergrown in a specific, symmetrical orientation, is a known phenomenon that complicates structure determination. The diffraction pattern of a twinned crystal is a superposition of the patterns from each twin domain, leading to overlapping or split reflections that can hinder accurate data analysis.

The Challenge of Twinning in this compound

The most common form of twinning in this compound occurs on the {101̄1} planes. This can result in complex diffraction patterns that require specialized software and refinement strategies to deconvolute. A notable example from the literature is a triply twinned this compound crystal, which exhibited an orthorhombic superlattice with space group Cmc21 and unit cell parameters of a = 10.8568(8) Å, b = 6.2682(5) Å, and c = 5.0340(7) Å[1]. This deviation from the typical hexagonal structure of NiAs underscores the importance of correctly identifying and accounting for twinning.

A Comparative Look at Analysis Software

Several software packages are available to tackle the challenges of twinned crystal data. Each offers a unique set of tools and algorithms for indexing, integration, and refinement.

Software SuiteKey Features for Twinning Analysis
SHELXL A widely used program for crystal structure refinement that can handle both merohedral (perfectly overlapping reciprocal lattices) and non-merohedral twinning. It utilizes the TWIN instruction to define the twin law and BASF to refine the twin component fractions. For non-merohedral twins, it can process data in the HKLF 5 format, which explicitly lists the contributions of different twin domains to each reflection.
Olex2 A user-friendly graphical interface that integrates various crystallographic programs, including SHELXL. Olex2 provides tools for visualizing reciprocal space, which can aid in the initial identification of twinning. It also simplifies the process of setting up twin refinement in SHELXL and can automatically search for potential twin laws.
CrystalClear / TwinSolve (Rigaku) This suite offers a visual approach to identifying and processing twinned data. The Reciprocal Lattice Viewer helps in identifying multiple lattice orientations, and TwinSolve can automatically determine the orientation matrices of the twin domains and process the data to generate reflection files suitable for refinement.
APEX4 (Bruker) A comprehensive software package for single-crystal XRD data collection and processing. It includes tools for the detection and handling of twinned data, allowing for the determination of the unit cells of the individual twin domains and the generation of appropriate reflection files for structure solution and refinement.

Experimental Protocol: A General Workflow

While specific experimental parameters will vary depending on the instrument and the crystal, a general protocol for collecting and analyzing data from a twinned this compound crystal can be outlined as follows:

1. Data Collection:

  • Crystal Screening: Careful optical examination of the crystal under a polarizing microscope can sometimes reveal twinning.

  • Initial Data Frames: Collect a series of initial frames (e.g., rotation or oscillation images) to visualize the reciprocal lattice. The presence of split spots or multiple lattices is a strong indicator of twinning.

  • Full Data Collection: A complete dataset with high redundancy is crucial for successful twin refinement. It is advisable to collect data over a full sphere of reciprocal space.

2. Data Processing and Twinning Identification:

  • Unit Cell Determination: Use software like APEX4 or the tools within CrysAlisPro to attempt to index the diffraction pattern. For twinned crystals, this may result in a larger, seemingly lower-symmetry unit cell or the identification of multiple lattice orientations.

  • Twin Law Determination: The software can be used to determine the twin law, which is a matrix that relates the orientations of the different twin domains. For NiAs, this is often related to the {101̄1} twin plane.

3. Structure Solution and Refinement:

  • Data Integration: The raw data is integrated, taking the twinning into account. For non-merohedral twins, this often results in the generation of an HKLF 5 reflection file.

  • Structure Solution: The structure is typically solved using the data from the major twin component.

  • Twin Refinement: The structural model is then refined against the full dataset, including the contributions from all twin domains. In SHELXL, this involves using the TWIN and BASF commands to refine the twin fractions. The refinement is monitored by observing the R-factors (R1 and wR2) and the goodness-of-fit (GooF).

Workflow for Twinned NiAs Data Analysis

Twin_Analysis_Workflow cluster_Data_Collection Data Collection cluster_Data_Processing Data Processing & Twinning ID cluster_Refinement Structure Solution & Refinement Crystal_Screening Crystal Screening Initial_Frames Initial Data Frames Crystal_Screening->Initial_Frames Full_Data_Collection Full Data Collection Initial_Frames->Full_Data_Collection Unit_Cell_Determination Unit Cell Determination Full_Data_Collection->Unit_Cell_Determination Twin_Law_Determination Twin Law Determination Unit_Cell_Determination->Twin_Law_Determination Data_Integration Data Integration (HKLF 5) Twin_Law_Determination->Data_Integration Structure_Solution Structure Solution Data_Integration->Structure_Solution Twin_Refinement Twin Refinement (e.g., SHELXL) Structure_Solution->Twin_Refinement Validation Structure Validation Twin_Refinement->Validation

Workflow for analyzing twinned NiAs XRD data.

Quantitative Data Summary

The following table presents a hypothetical comparison of refinement results for a twinned NiAs crystal, illustrating the kind of data researchers should aim to report.

ParameterStudy A (Hypothetical)Study B (Hypothetical - Alternative Software)
Crystal System Orthorhombic (from twinning)Hexagonal (underlying lattice)
Space Group Cmc21P63/mmc
Unit Cell a = 10.86 Å, b = 6.27 Å, c = 5.03 Åa = 3.61 Å, c = 5.04 Å
Software SHELXLOlex2 with SHELXL
Twin Law [Matrix for {101̄1} twin][Matrix for {101̄1} twin]
Twin Fractions 0.45 : 0.35 : 0.200.60 : 0.40
R1 (all data) 0.0450.052
wR2 (all data) 0.1120.135
Goodness-of-Fit 1.051.08

Note: The successful refinement of a twinned crystal structure is highly dependent on the quality of the diffraction data and the careful application of the appropriate crystallographic software and refinement strategies. This guide serves as a starting point for researchers facing the challenge of analyzing twinned this compound crystals.

References

Unveiling the Orthorhombic Superlattice in Nickel Arsenide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of materials is paramount. This guide provides a comparative analysis of the standard hexagonal structure of nickel arsenide (NiAs) and its experimentally confirmed orthorhombic superlattice. Detailed experimental protocols for the characterization of this superlattice using convergent-beam electron diffraction (CBED) are also presented, supported by quantitative data.

This compound (NiAs) is a well-studied intermetallic compound that crystallizes in a hexagonal structure. However, advanced diffraction techniques have revealed the existence of a subtle orthorhombic superlattice, indicating a lower symmetry phase. This guide compares the crystallographic data of these two structures and outlines the experimental methodology used to confirm the latter.

Structural Comparison: Hexagonal vs. Orthorhombic NiAs

The standard form of this compound adopts a hexagonal crystal structure belonging to the P6₃/mmc space group. In contrast, a weak orthorhombic superlattice has been identified, representing a displacive modulation of the parent hexagonal structure. The key crystallographic parameters for both structures are summarized below for direct comparison.

ParameterStandard Hexagonal NiAsOrthorhombic Superlattice NiAs
Crystal System HexagonalOrthorhombic
Space Group P6₃/mmc (No. 194)Cmc2₁ (No. 36)
Lattice Parameters a = 3.619 Å, c = 5.034 Åa = 6.25 Å, b = 10.8 Å, c = 5.04 Å
Atomic Positions Ni: (0, 0, 0), As: (1/3, 2/3, 1/4)Modulated atomic displacements from the hexagonal positions

Experimental Confirmation of the Orthorhombic Superlattice

The definitive confirmation of the orthorhombic superlattice in this compound was achieved through the application of convergent-beam electron diffraction (CBED). This technique is highly sensitive to the local crystallography of a material and can reveal subtle symmetry breaking that may not be apparent in conventional diffraction methods.

Experimental Protocol: Convergent-Beam Electron Diffraction (CBED)

The following protocol outlines the key steps for the characterization of the orthorhombic superlattice in NiAs using a transmission electron microscope (TEM) equipped with CBED capabilities.

1. Sample Preparation:

  • Initial Sectioning: A bulk sample of this compound is sectioned into thin slices (approximately 0.5 mm thick) using a low-speed diamond saw to minimize mechanical damage.

  • Disc Punching: 3 mm diameter discs are punched from the thin slices.

  • Grinding and Dimpling: The discs are mechanically ground to a thickness of approximately 100 µm, followed by dimpling to create a central region of about 20 µm.

  • Ion Milling: The final thinning to electron transparency is achieved by argon ion milling. The sample is milled at a low angle (typically 4-6°) and low energy to minimize amorphization and implantation artifacts. The sample is often cooled with liquid nitrogen during this process to reduce thermal damage.

2. TEM and CBED Analysis:

  • Microscope Setup: A transmission electron microscope operating at an accelerating voltage of 100-200 kV is used. The microscope is set to diffraction mode.

  • Convergent Beam Formation: A convergent electron beam is formed by using a small condenser aperture and adjusting the condenser lens system to focus the electron probe onto a small area of the specimen (typically a few nanometers in diameter).

  • Zone Axis Alignment: The thinned NiAs sample is tilted using a double-tilt holder to align a major crystallographic zone axis (e.g.,[1]) parallel to the incident electron beam. This is achieved by observing the Kikuchi patterns.

  • CBED Pattern Acquisition: CBED patterns are recorded using a CCD camera. Patterns are acquired from different regions of the sample to ensure the observed symmetry is representative of the bulk material. Both the zero-order Laue zone (ZOLZ) and higher-order Laue zone (HOLZ) reflections are recorded.

  • Symmetry Analysis: The acquired CBED patterns are analyzed for their internal symmetries. The whole pattern symmetry, the bright-field disk symmetry, and the relative intensities of the diffraction disks are examined. The presence of a twofold rotation axis and the absence of a sixfold or threefold axis in the[1] zone axis pattern confirm the reduction in symmetry from hexagonal to orthorhombic.

  • Space Group Determination: By systematically tilting the specimen to other zone axes and analyzing the symmetries of the corresponding CBED patterns, the point group and subsequently the space group of the crystal structure can be unambiguously determined. For the NiAs superlattice, this process leads to the identification of the orthorhombic space group Cmc2₁.

Visualizing the Experimental Workflow

The logical flow of the experimental process to confirm the orthorhombic superlattice in this compound is illustrated in the diagram below.

Caption: Experimental workflow for the confirmation of the orthorhombic superlattice in NiAs.

Logical Relationship of Symmetry Determination

The determination of the crystal's space group from CBED patterns follows a logical progression from the observed symmetries in the diffraction patterns.

G cluster_data Experimental Data cluster_analysis Symmetry Analysis cluster_result Final Determination CBED_Patterns CBED Patterns from Multiple Zone Axes Pattern_Symmetry Whole Pattern & Bright-Field Symmetry CBED_Patterns->Pattern_Symmetry Visual Inspection Diffraction_Group Determine Diffraction Group Pattern_Symmetry->Diffraction_Group Point_Group Determine Crystal Point Group Diffraction_Group->Point_Group Space_Group Determine Space Group (e.g., Cmc2₁) Point_Group->Space_Group Combine with Extinction Rules

Caption: Logical flow for space group determination from CBED patterns.

References

Safety Operating Guide

Proper Disposal of Nickel Arsenide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of nickel arsenide is a critical aspect of laboratory operations, demanding meticulous attention to procedural detail to safeguard personnel and the environment. This compound is classified as a hazardous substance due to its toxicity, carcinogenic properties, and potential for long-term adverse effects on aquatic life.[1][2] Adherence to established disposal protocols is not only a matter of safety but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the utmost care in a designated and properly ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[4][5] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, must be worn at all times.[4][6] It is crucial to prevent contact with skin and eyes.[4]

Key safety measures include:

  • Avoid Dust Formation: Handle this compound in a manner that avoids the generation of dust or aerosols.[2][4]

  • Incompatible Materials: Do not store or mix this compound waste with incompatible materials, particularly strong acids, which can lead to the formation of toxic arsenic fumes.[4]

  • Spill Response: In the event of a spill, it must be immediately reported as a major spill event.[4] The spilled material should be swept up and placed into a suitable, sealed container for disposal.[1][2] The spill area should then be ventilated and washed.[6]

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a systematic process to ensure that it is handled, stored, and ultimately disposed of in a safe and compliant manner.

  • Waste Collection: All materials contaminated with this compound, including residual compounds, rinse water from containers, and contaminated disposable items like gloves and wipes, must be collected as hazardous waste.[4] Drain disposal of any this compound-containing material is strictly prohibited.[4]

  • Containerization: Collect all this compound waste in a designated, sealable, and compatible container.[4] For arsenic compounds, brown glass bottles are often recommended.[4] The container must be kept tightly closed except when adding waste.[3]

  • Labeling: The waste container must be clearly labeled in accordance with institutional and regulatory guidelines. The label should include the full chemical name ("this compound Waste"), the appropriate hazard warnings (e.g., "Toxic," "Carcinogen," "Environmental Hazard"), and the name of the responsible party.[1][2][4]

  • Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from incompatible materials.[5] The storage area should be clearly marked as a hazardous waste accumulation area.[3] It is advisable to store the material in a secondary containment container.[4]

  • Disposal: Arrange for the disposal of the this compound waste through an approved hazardous waste disposal company.[1][2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Quantitative Data for Nickel and Arsenic Compounds

The following table summarizes key quantitative data related to the regulation and safety of nickel and arsenic compounds. This information is crucial for risk assessment and ensuring compliance with environmental and occupational safety standards.

ParameterValueSubstanceRegulation/Source
Toxicity Characteristic (TC) Limit 5 mg/LArsenicU.S. EPA (40 CFR 261.24)[7]
Occupational Exposure Limit (TWA) 1.5 mg/m³ (inhalable particulate)NickelACGIH[5]
OSHA Permissible Exposure Limit (TWA) 1 mg/m³NickelOSHA Z-1[5]
NIOSH Recommended Exposure Limit (TWA) 0.015 mg/m³NickelNIOSH REL[5]
Drinking Water Standard (MCL) 10 ppb (0.010 mg/L)ArsenicU.S. EPA[8]
Biosolids Ceiling Concentration (Land Applied) 420 mg/kgNickelU.S. EPA (40 CFR Part 503)[9]
Biosolids Ceiling Concentration (Land Applied) 75 mg/kgArsenicU.S. EPA (40 CFR Part 503)[9]

Experimental Protocols

Detailed experimental protocols for the in-laboratory treatment or deactivation of this compound are not recommended due to the significant hazards involved and the stringent regulatory requirements for treating hazardous waste. The standard and safest procedure is the collection and transfer of the waste to a licensed disposal facility. Any attempt to chemically treat the waste in the lab would require a thorough understanding of the chemical reactions, potential byproducts, and would likely be subject to regulatory oversight.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

NickelArsenideDisposal cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Containerization & Storage cluster_3 Disposal Start Start: this compound Waste Generation PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood CollectWaste Collect all contaminated materials (solids, liquids, PPE) FumeHood->CollectWaste Spill Spill Occurs FumeHood->Spill Segregate Segregate from incompatible materials (e.g., strong acids) CollectWaste->Segregate Container Use a sealed, compatible, and labeled container Segregate->Container Store Store in a designated hazardous waste accumulation area Container->Store ArrangePickup Arrange for pickup by an approved hazardous waste disposal service Store->ArrangePickup End End: Compliant Disposal ArrangePickup->End ReportSpill Report Spill Immediately Spill->ReportSpill Yes Cleanup Follow Spill Cleanup Protocol ReportSpill->Cleanup Cleanup->CollectWaste

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Comprehensive Safety Protocol: Handling and Disposal of Nickel Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Nickel Arsenide. Adherence to these procedural steps is critical to mitigate the significant health risks associated with this compound.

This compound is a highly toxic and carcinogenic compound requiring stringent safety measures to prevent exposure.[1] It is classified as a skin sensitizer, a carcinogen by inhalation, and is known to cause organ damage through prolonged or repeated exposure.[2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3][4][5]

Hazard Summary and Exposure Limits

Understanding the specific hazards and regulatory exposure limits is the first step in safe handling.

Hazard ClassificationDescription
Carcinogenicity May cause cancer by inhalation (Category 1A).[3] Classified as a carcinogen under California's Proposition 65.[5]
Skin Sensitization May cause an allergic skin reaction (Category 1).[2][3]
Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[2][3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][4]
Regulatory AgencyExposure Limit (as Ni)Details
OSHA (PEL) 1 mg/m³ TWAPermissible Exposure Limit over an 8-hour Time-Weighted Average.[6]
NIOSH (REL) 0.015 mg/m³ TWARecommended Exposure Limit over a 10-hour Time-Weighted Average.[6]
OSHA 10 µg/m³ TWAFor specifically regulated Nickel diarsenide.[5]
OSHA 5 µg/m³ Action LevelFor specifically regulated Nickel diarsenide.[5]

Operational Plan: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. The following equipment must be worn at all times.

  • Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if dust is generated, or if engineering controls are insufficient.[2][5] For any detectable concentration above the NIOSH REL, a full-facepiece respirator with N100, R100, or P100 filters, or a supplied-air respirator is recommended.[6]

  • Hand Protection : Wear protective gloves.[3][4] For extended use, double-gloving with nitrile gloves is recommended.[7]

  • Eye and Face Protection : Wear safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin and Body Protection : A dedicated lab coat, worn over personal clothing, is required.[7] This coat should be professionally cleaned on a regular basis and never taken home.[7] Contaminated work clothing must not be allowed out of the workplace.[3][4]

Figure 1. Logic diagram for selecting appropriate PPE when handling this compound.

Procedural Guidance: Handling and Storage

Safe handling requires a combination of engineering controls, careful work practices, and rigorous hygiene.

Step 1: Preparation and Engineering Controls
  • Obtain Special Instructions : Before beginning any work, obtain and review all special instructions and the Safety Data Sheet (SDS).[3][4]

  • Ensure Adequate Ventilation : All work with this compound must be conducted in a designated area with adequate ventilation, such as a certified chemical fume hood.[2][3][5]

  • Prepare Work Surface : Cover the work surface with disposable bench protectors or mats.[7]

  • Assemble Materials : Have all necessary equipment and waste containers ready within the fume hood to minimize movement.

Step 2: Handling the Compound
  • Avoid Dust Formation : Handle the material carefully to avoid creating dust.[2][3][5] Wet cleaning methods are recommended for any cleanup.[7]

  • Prevent Contact : Do not get the substance in eyes, on skin, or on clothing.[5] Avoid all inhalation and ingestion.[5]

  • No Unauthorized Activities : Do not eat, drink, or smoke in the area where this compound is handled or stored.[3][4]

Step 3: Storage
  • Container : Keep the compound in a tightly closed, properly labeled container.[2][5]

  • Location : Store in a cool, dry, and well-ventilated area.[5][7] The storage area should be locked and secured.[4]

  • Incompatibilities : Store away from incompatible substances such as strong acids and oxidizing agents.[7]

Emergency and Disposal Plans

Accidental Release Measures
  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Protect : Wear all required PPE, including respiratory protection.

  • Containment : Prevent the spill from entering drains or waterways.[2][3][5] Local authorities should be notified if significant spillages cannot be contained.[2][3][5]

  • Cleanup : Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[2][3][5] Avoid generating dust during this process.

First Aid Procedures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing and seek medical attention if irritation or a rash develops.[4]

  • Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[2][3][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][3][5]

  • Ingestion : Clean the mouth with water and then drink plenty of water.[2] Seek medical attention.

Waste Disposal Plan
  • Classification : this compound waste is classified as hazardous waste and must not be released into the environment.[2]

  • Collection : Collect all waste, including contaminated PPE and cleaning materials, in a designated, sealed, and properly labeled hazardous waste container.[2][3]

  • Disposal : Dispose of the waste through an approved and licensed waste disposal plant.[2][3][4] All disposal activities must comply with local, regional, and national regulations.[2][5] Do not empty into drains or sewer systems.[2]

Safe_Handling_Workflow cluster_workflow Safe Handling and Disposal Workflow prep 1. Prepare Workspace (Fume Hood, Bench Cover) don_ppe 2. Don Full PPE (Respirator, Gloves, Goggles, Coat) prep->don_ppe handle 3. Handle this compound (Avoid Dust) don_ppe->handle decon 4. Decontaminate Workspace (Wet Wipe) handle->decon waste 5. Segregate Hazardous Waste (Solids, PPE, Wipes) decon->waste doff_ppe 6. Doff PPE Correctly waste->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash dispose 8. Arrange Waste Disposal (Via EH&S) wash->dispose

Figure 2. Step-by-step workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.